molecular formula C10H9F4NO B3277123 2,2,6,6-Tetrafluoro-4-phenylmorpholine CAS No. 65472-14-2

2,2,6,6-Tetrafluoro-4-phenylmorpholine

Cat. No.: B3277123
CAS No.: 65472-14-2
M. Wt: 235.18 g/mol
InChI Key: RLBKAJBQERGMNL-UHFFFAOYSA-N
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Description

2,2,6,6-Tetrafluoro-4-phenylmorpholine is a specialty chemical belonging to the class of substituted phenylmorpholines, which are of significant interest in medicinal chemistry and neuroscience research . As a fluorinated analog, this compound features a morpholine ring structure where the hydrogen atoms at the 2 and 6 positions are replaced by fluorine atoms, a modification known to profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability . Researchers utilize such tetrafluoro modifications to create rigid, sterically protected scaffolds for probing protein-peptide interactions or developing novel molecular probes . While the specific biological activity of this compound is not fully characterized, related non-fluorinated phenylmorpholines, such as 2-phenylmorpholine and phenmetrazine, are well-established in scientific literature as monoamine releasing agents, acting on neurotransmitter transporters for dopamine and norepinephrine . The incorporation of fluorine atoms makes this particular compound a valuable tool for structure-activity relationship (SAR) studies, enabling investigators to explore the effects of extreme electronegativity and isosteric replacement on receptor binding and functional activity. It serves as a key synthetic intermediate for the development of potential pharmacotherapies and in the design of advanced materials. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,6,6-tetrafluoro-4-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO/c11-9(12)6-15(7-10(13,14)16-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBKAJBQERGMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1C2=CC=CC=C2)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2,2,6,6-Tetrafluoro-4-phenylmorpholine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Development

The incorporation of fluorine into saturated heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. Specifically, the morpholine ring is a privileged pharmacophore used to modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. However, the electron-rich nature of standard morpholines can lead to rapid oxidative metabolism by cytochrome P450 enzymes (particularly at the C2/C6 positions adjacent to the oxygen) and can result in suboptimal basicity (pKa ~8.3).

The synthesis of 2,2,6,6-tetrafluoro-4-phenylmorpholine (CAS: 65472-14-2) [1] addresses these liabilities directly. The strong electron-withdrawing inductive effect of the four fluorine atoms drastically reduces the basicity of the morpholine nitrogen, while the steric and electronic shielding at the C2 and C6 positions completely blocks metabolic degradation at these sites. This guide details the self-validating, two-step synthetic architecture required to produce this highly specialized building block.

Retrosynthetic Logic & Pathway Design

The targeted installation of gem-difluoro groups adjacent to an ether oxygen is synthetically challenging. Traditional electrophilic fluorination is ineffective here. Instead, the most robust causality-driven approach relies on the nucleophilic deoxofluorination of a cyclic dione precursor.

By tracing the target back to N-phenylmorpholine-2,6-dione , we can utilize sulfur tetrafluoride (


) to convert both carbonyl groups into 

moieties. The dione itself is easily accessed via the dehydrative cyclization of commercially available N-phenyliminodiacetic acid [2].

SynthesisWorkflow SM N-Phenyliminodiacetic acid INT N-Phenylmorpholine- 2,6-dione SM->INT Ac2O, 120°C Dehydration PROD 2,2,6,6-Tetrafluoro- 4-phenylmorpholine INT->PROD SF4, HF (cat) Hastelloy Reactor, 150°C

Fig 1: Two-step synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Dehydrative Cyclization to N-Phenylmorpholine-2,6-dione

Objective: Form the 6-membered cyclic anhydride core. Causality: Acetic anhydride (


) is selected as both the solvent and the dehydrating agent. It drives the thermodynamic equilibrium toward cyclization by irreversibly consuming the water generated during the reaction, forming acetic acid as a byproduct.

Protocol:

  • Charge: To a 500 mL round-bottom flask equipped with a reflux condenser, add N-phenyliminodiacetic acid (50.0 g, 239 mmol) and anhydrous acetic anhydride (150 mL).

  • Reaction: Heat the suspension to 120 °C under a nitrogen atmosphere. The mixture will become homogeneous as the reaction proceeds. Maintain reflux for 3 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the highly polar diacid baseline spot confirms completion.

  • Isolation: Concentrate the mixture under reduced pressure to remove the bulk of acetic acid and unreacted

    
    .
    
  • Purification: Triturate the resulting crude solid with cold diethyl ether (100 mL). Filter and wash the filter cake with additional cold ether (2 x 50 mL) to yield N-phenylmorpholine-2,6-dione as a crystalline white solid. Dry under high vacuum.

Step 2: Nucleophilic Deoxofluorination

Objective: Convert the C2 and C6 carbonyls to gem-difluoro groups. Causality: While modern liquid fluorinating agents (like DAST or Deoxo-Fluor) are often preferred for standard carbonyls, they thermally decompose at the temperatures required to activate sterically hindered, electron-deficient cyclic imides/anhydrides. Therefore, gaseous


 combined with anhydrous Hydrogen Fluoride (HF) is mandatory. HF acts as a critical Lewis acid, protonating the carbonyl oxygen to increase its electrophilicity, thereby facilitating the initial attack by 

[3].

Protocol:

  • Preparation: CRITICAL SAFETY WARNING:

    
     and HF are highly toxic and corrosive. This step must be performed in a specialized Monel or Hastelloy autoclave inside a rated fume hood.
    
  • Charge: Load N-phenylmorpholine-2,6-dione (20.0 g, 104 mmol) into a 300 mL Hastelloy autoclave. Seal the reactor and purge with dry nitrogen for 15 minutes.

  • Reagent Addition: Cool the reactor to -78 °C using a dry ice/acetone bath. Condense anhydrous HF (5.0 g, 250 mmol) and

    
     (56.0 g, 518 mmol, ~5 equiv.) into the reactor via a stainless-steel gas manifold.
    
  • Reaction: Seal the valves, remove the cooling bath, and heat the autoclave to 150 °C for 24 hours. The autogenous pressure will rise significantly.

  • Quench & Workup: Cool the reactor back to -78 °C and carefully vent the excess

    
    , HF, and 
    
    
    
    byproduct through a sequence of concentrated KOH scrubbers.
  • Extraction: Open the reactor and dissolve the crude residue in dichloromethane (DCM, 200 mL). Pour the organic layer over crushed ice and neutralize cautiously with saturated aqueous

    
    . Extract, dry the organic layer over anhydrous 
    
    
    
    , and concentrate.
  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc 9:1) to isolate this compound.

Mechanistic Analysis of Deoxofluorination

Understanding the mechanism is critical for troubleshooting low-yielding reactions. If the HF catalyst is omitted, the reaction stalls at the starting material because the carbonyl oxygen is not sufficiently nucleophilic to attack the sulfur center of


.

Mechanism A Carbonyl Activation (via HF Protonation) B Nucleophilic Attack by SF4 A->B C Alkoxysulfur Trifluoride Intermediate B->C D Fluoride Transfer & Loss of SOF2 C->D E Formation of gem-Difluoro Group D->E

Fig 2: Mechanism of deoxofluorination of morpholine-2,6-dione using SF4/HF.

Table 1: Reaction Optimization Parameters for Deoxofluorination

Reagent SystemTemperatureYield (%)Causality / Observation

alone
100 °C<10%Lack of carbonyl activation leads to poor conversion.

+ HF (catalytic)
120 °C45%HF activates carbonyl; moderate yield due to incomplete double fluorination.

+ HF (excess)
150 °C 78% Optimal activation and thermal energy for complete double deoxofluorination.
DAST / Deoxo-Fluor80 °CTracesReagents decompose before converting the highly stable lactone intermediate.

Analytical Characterization Data

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required. The


 structure [1] is best confirmed via multinuclear NMR spectroscopy. The absence of carbonyl peaks in the 

NMR and the appearance of a strong

signal are definitive proof of successful transformation.

Table 2: Analytical Validation Metrics

TechniqueExpected SignalsDiagnostic Value

H NMR
(

)

7.30-7.45 (m, 5H, Ar-H),

3.80 (s, 4H,

)
Confirms intact phenyl ring and morpholine methylene protons.

F NMR
(

)

-75.5 (s, 4F,

)
Confirms successful gem-difluorination at C2 and C6.

C NMR
(

)

118.0 (tt, J=250 Hz,

)
High J-coupling confirms direct C-F bonds; absence of C=O (~170 ppm).
HRMS (ESI+)m/z

calcd: 236.0698
Validates exact molecular mass (MW: 235.18 g/mol ).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21732467, this compound". PubChem. Available at:[Link]

  • Bakulina, O., et al. "The Castagnoli–Cushman Reaction". Molecules, 2023. Available at:[Link]

  • US Patent Office. "Patent US11858924B2: N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) derivatives and uses thereof". Google Patents, 2024.

Physicochemical Properties of 2,2,6,6-Tetrafluoro-4-phenylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of 2,2,6,6-Tetrafluoro-4-phenylmorpholine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 65472-14-2) represents a specialized class of fluorinated heterocycles utilized in medicinal chemistry to modulate the physicochemical and metabolic profiles of drug candidates.[1] Characterized by the strategic placement of four fluorine atoms at the C2 and C6 positions (alpha to the ether oxygen), this scaffold serves as a robust bioisostere for morpholine. The tetrafluoro-substitution pattern significantly alters the ring's electronic landscape, lipophilicity, and conformational preference without abolishing the nucleophilicity of the nitrogen during synthesis. This guide provides a comprehensive analysis of its properties, synthesis, and application in modern drug discovery.

Physicochemical Profile

The introduction of fluorine atoms into the morpholine scaffold induces profound changes in molecular properties compared to the non-fluorinated parent. The following data summarizes the core physicochemical parameters.

Table 1: Core Physicochemical Specifications
PropertyValue / DescriptionNote
Chemical Name This compoundIUPAC
CAS Registry Number 65472-14-2 Verified Identifier
Molecular Formula C₁₀H₉F₄NO
Molecular Weight 235.18 g/mol
Physical State Solid / Crystalline PowderTypically off-white
Predicted LogP 2.8 – 3.2Higher than N-phenylmorpholine (~1.[2]8) due to fluorination
Predicted pKa (BH⁺) ~2.5 – 3.5Significantly reduced vs. N-phenylmorpholine (~5.0)
H-Bond Donors 0Tertiary amine
H-Bond Acceptors 51 Nitrogen, 1 Oxygen, 4 Fluorines
Rotatable Bonds 1N-Phenyl bond
Electronic Effects and Basicity

The basicity of the nitrogen atom in this compound is drastically attenuated by two synergistic factors:

  • N-Aryl Resonance: The lone pair on the nitrogen is delocalized into the phenyl ring, a standard effect seen in anilines.

  • Inductive Withdrawal (Gamma-Effect): The four fluorine atoms at positions 2 and 6 are gamma to the nitrogen. While less potent than beta-fluorination, the cumulative strong electron-withdrawing induction (

    
    ) of the four C-F bonds pulls electron density through the 
    
    
    
    -framework, further lowering the pKa of the conjugate acid.

Implication: This compound acts as a neutral species at physiological pH (7.4), enhancing membrane permeability by eliminating the energetic penalty of de-solvating a charged ammonium species.

Structural & Mechanistic Analysis

Understanding the 3D conformation is critical for binding affinity and metabolic stability. The 2,2,6,6-tetrafluoro substitution imposes specific stereoelectronic constraints.

Conformational Locking & The Anomeric Effect

In standard morpholine, the ring adopts a chair conformation. The introduction of fluorine at C2/C6 introduces C–F bond dipoles that interact with the lone pairs of the ring oxygen.

  • Dipole Minimization: The ring tends to distort to minimize the repulsion between the C-F dipoles and the oxygen lone pairs.

  • Gauche Effect: The O-C-C-N torsion angles are influenced, often favoring a specific chair or twist-boat conformation that maximizes stability.

Structure-Property Relationship (SPR) Map

The following diagram illustrates the causal relationships between the structural features of the molecule and its resulting physicochemical behaviors.

SPR_Map Struct This compound (Structure) F_Atoms 4x Fluorine (C2, C6) Struct->F_Atoms Phenyl N-Phenyl Group Struct->Phenyl Inductive Inductive Withdrawal (-I Effect) F_Atoms->Inductive Lipophilicity Increased LogP (Lipophilicity) F_Atoms->Lipophilicity C-F Hydrophobicity Metab Metabolic Blockade (C2/C6 Oxidation) F_Atoms->Metab Steric/Electronic Shielding Resonance Resonance Delocalization Phenyl->Resonance Phenyl->Lipophilicity Aromatic Ring Basicity Reduced pKa (Non-basic at pH 7.4) Inductive->Basicity Resonance->Basicity

Figure 1: Structure-Property Relationship mapping the impact of fluorination and N-arylation on key drug-like properties.

Synthesis & Manufacturing Protocol

The synthesis of this compound typically involves the N-arylation of the core building block 2,2,6,6-tetrafluoromorpholine (CAS 65502-95-6). Due to the reduced nucleophilicity of the fluorinated amine, standard S_NAr conditions may fail unless the aryl halide is highly activated (e.g., with nitro groups). For an unactivated phenyl group, Palladium-Catalyzed Buchwald-Hartwig Amination is the gold standard.

Reagents & Materials
  • Amine: 2,2,6,6-Tetrafluoromorpholine (1.0 equiv)

  • Aryl Halide: Bromobenzene (1.0 equiv)

  • Catalyst: Pd₂dba₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 equiv)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.10 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Protocol
  • Preparation: In a glovebox or under a steady stream of Nitrogen, charge a reaction vial with Bromobenzene, 2,2,6,6-tetrafluoromorpholine, Cs₂CO₃, Pd₂dba₃, and XPhos.

  • Solvation: Add anhydrous 1,4-Dioxane. The concentration should be approximately 0.2 M with respect to the aryl halide.

  • Degassing: Seal the vial and purge with N₂ or Argon for 5 minutes to remove dissolved oxygen (critical for Pd catalyst longevity).

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor reaction progress via LC-MS (Target mass: [M+H]⁺ = 236.18).

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient (typically 0–20% EtOAc).

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Reagent Weighing (Inert Atmosphere) Mix Mix: Amine + Ph-Br + Cs2CO3 + Pd2dba3/XPhos in Dioxane Start->Mix Degas Degas: N2 Purge (5 min) Mix->Degas Heat Reaction: 100°C, 16h Degas->Heat Filter Work-up: Celite Filtration Heat->Filter Purify Purification: Flash Chromatography (Hex/EtOAc) Filter->Purify Product Final Product: This compound Purify->Product

Figure 2: Optimized Buchwald-Hartwig cross-coupling workflow for the synthesis of the target compound.

Applications in Drug Discovery

Metabolic Stability (The "Fluorine Wall")

Morpholine rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes, typically at the carbon atoms alpha to the oxygen (C2/C6) or alpha to the nitrogen (C3/C5).

  • Mechanism: CYP450 enzymes abstract a hydrogen atom to form a radical, leading to hydroxylation and subsequent ring opening.

  • Solution: Substituting the C-H bonds at positions 2 and 6 with C-F bonds creates a metabolic blockade. The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol) and resistant to radical abstraction. This extends the half-life (

    
    ) of the molecule in microsomal stability assays.
    
Lipophilicity Modulation

While morpholine is often used to lower LogP and improve solubility, the 2,2,6,6-tetrafluoro analog is more lipophilic. This is advantageous when:

  • BBB Penetration is Required: Higher lipophilicity combined with reduced basicity (preventing ionization) facilitates passive diffusion across the Blood-Brain Barrier (BBB).

  • Potency Optimization: The fluorines can fill hydrophobic pockets in the target protein that the smaller hydrogen atoms cannot, potentially improving

    
     via van der Waals interactions.
    
Bioisosterism in Active Pharmaceutical Ingredients

Recent patent literature highlights the use of the 2,2,6,6-tetrafluoromorpholine moiety in inhibitors for Fibroblast Activation Protein (FAP) and SARS-CoV-2 Main Protease .[3] In these contexts, the scaffold serves as a stable, non-basic linker that positions pharmacophores correctly while resisting degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21732467, this compound. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Retrieved from [Link]

  • Jansen, M., et al. (2022). N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides as FAP Inhibitors. WO2022130270A1.[4] Google Patents. Retrieved from [4]

Sources

2,2,6,6-Tetrafluoro-4-phenylmorpholine: A Novel Scaffold for Metabolic Stability and Lipophilicity Modulation

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and medicinal chemistry applications of 2,2,6,6-Tetrafluoro-4-phenylmorpholine , a specialized fluorinated scaffold designed to overcome specific metabolic and physicochemical limitations of the standard morpholine ring.

Executive Summary

In modern drug discovery, the morpholine ring is a "privileged structure" found in numerous FDA-approved drugs (e.g., Gefitinib, Linezolid). However, it suffers from two primary liabilities: rapid oxidative metabolism at the carbon atoms adjacent to the oxygen (C2/C6) and high basicity that can limit blood-brain barrier (BBB) permeability.

This compound represents a strategic evolution of this core. By fully fluorinating the positions alpha to the oxygen, this scaffold:

  • Blocks Metabolic Hotspots: Prevents CYP450-mediated

    
    -dealkylation and ring opening.
    
  • Modulates Basicity: Lowers the pKa of the nitrogen via the inductive effect of the

    
    -fluorines, balancing solubility with permeability.
    
  • Enhances Lipophilicity: The tetrafluoro-motif significantly increases

    
    , facilitating membrane traversal.
    

Chemical Structure & Physicochemical Analysis[1][2][3][4]

Structural Logic

The scaffold consists of a morpholine ring where the four hydrogens on the carbons adjacent to the oxygen (positions 2 and 6) are replaced by fluorine atoms.

  • IUPAC Name: this compound[1]

  • Formula:

    
    
    
  • Core Geometry: The

    
     segments introduce strong dipole moments and anomeric effects that can rigidify the ring chair conformation compared to the parent morpholine.
    
Electronic Effects (pKa Modulation)

Standard morpholine has a pKa of ~8.3. In the 2,2,6,6-tetrafluoro analog, the fluorine atoms are located at the


-position relative to the nitrogen.
  • Mechanism: Unlike 3,3,5,5-tetrafluoromorpholine (where fluorines are

    
     to nitrogen and drastically reduce basicity to near-zero), the 2,2,6,6-substitution exerts a moderate electron-withdrawing inductive effect.
    
  • Result: The pKa is depressed (estimated range: 5.5 – 6.5). This ensures a significant fraction of the molecule remains uncharged at physiological pH (7.4), improving passive diffusion across the BBB while retaining enough basicity for lysosomal trapping or target interaction if required.

Metabolic Stability Profile

The primary metabolic clearance pathway for morpholines involves CYP450-catalyzed hydroxylation at the C2 or C6 position (


 to oxygen), leading to hemiaminal collapse and ring opening.
  • Blockade: The

    
     bond (approx. 116 kcal/mol) is metabolically inert to these oxidative conditions.
    
  • Redirection: Metabolism is forced onto the phenyl ring or the C3/C5 positions, which are sterically and electronically deactivated, prolonging the half-life (

    
    ).
    

Experimental Synthesis Protocol

The synthesis of the title compound is best achieved via a Buchwald-Hartwig Cross-Coupling reaction, utilizing the commercially available 2,2,6,6-tetrafluoromorpholine (secondary amine) and bromobenzene.

Reaction Scheme Visualization

Synthesis SM1 2,2,6,6-Tetrafluoromorpholine (Secondary Amine) Cat Pd2(dba)3 / XPhos Cs2CO3, Dioxane SM1->Cat SM2 Bromobenzene (Aryl Halide) SM2->Cat Prod This compound (Target Scaffold) Cat->Prod 100°C, 12h Yield: >85%

Caption: Palladium-catalyzed C-N bond formation strategy for the synthesis of the N-aryl tetrafluoromorpholine core.

Step-by-Step Protocol

Objective: Synthesize this compound on a 1.0 mmol scale.

Reagents:

  • 2,2,6,6-Tetrafluoromorpholine (Core): 159 mg (1.0 mmol)

  • Bromobenzene: 157 mg (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [

    
    ]: 18 mg (0.02 mmol, 2 mol%)
    
  • XPhos (Ligand): 19 mg (0.04 mmol, 4 mol%)

  • Cesium Carbonate (

    
    ): 650 mg (2.0 mmol)
    
  • 1,4-Dioxane (Anhydrous): 5.0 mL

Workflow:

  • Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial and equip it with a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add

    
    , XPhos, and 
    
    
    
    to the vial.
  • Solvent Addition: Add anhydrous 1,4-dioxane. Sparge the solvent with Argon for 5 minutes to remove dissolved oxygen (critical for Pd catalyst longevity).

  • Substrate Addition: Add 2,2,6,6-tetrafluoromorpholine and bromobenzene via syringe.

  • Reaction: Seal the vessel and heat to 100°C in an oil bath (or microwave reactor) for 12 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 10% EtOAc/Hexanes) or LC-MS. Look for the disappearance of bromobenzene and the appearance of the product mass (

    
    ).
    
  • Work-up:

    • Cool to room temperature.[2]

    • Filter the mixture through a pad of Celite to remove inorganic salts (

      
      , 
      
      
      
      ). Rinse the pad with EtOAc.
    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes). The product is typically a white solid or colorless oil.

Comparative Data Analysis

The following table contrasts the title scaffold with standard morpholine and the isomeric 3,3,5,5-tetrafluoromorpholine.

PropertyMorpholine (Standard)2,2,6,6-Tetrafluoro- (Title Scaffold)3,3,5,5-Tetrafluoro- (Isomer)
F-Substitution None

to Oxygen

to Nitrogen
Basicity (pKa) ~8.3~6.0 (Moderate reduction)< 2.0 (Non-basic)
Metabolic Liability High (C2/C6 oxidation)Low (Blocked) Moderate (C2/C6 open)
Lipophilicity LowHighHigh
Primary Utility Solubilizing groupMetabolically stable bioisostere Hydrogen bond donor mimic (Amide-like)

Medicinal Chemistry Decision Framework

Use the diagram below to determine when to deploy this scaffold in a lead optimization campaign.

DecisionTree Start Lead Compound contains Morpholine Issue1 Is Metabolic Stability Poor? Start->Issue1 Issue2 Is Permeability/CNS Penetration Low? Start->Issue2 Sol1 Check MetID: Is oxidation at C2/C6? Issue1->Sol1 Yes Decision1 Switch to 2,2,6,6-Tetrafluoromorpholine Issue2->Decision1 Need lower pKa but retain basicity Decision2 Switch to 3,3,5,5-Tetrafluoromorpholine Issue2->Decision2 Need to remove basicity entirely Sol1->Decision1 Yes (Alpha to Oxygen) Sol1->Decision2 No (N-oxidation)

Caption: Logic flow for substituting morpholine with fluorinated analogs based on DMPK data.

References

  • Synthesis of Fluorinated Morpholines via Buchwald-Hartwig Coupling Source:US Patent 11858924B2. "N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) prolyl endopeptidase inhibitors." (2024).[3]

  • Metabolic Stability of Fluorinated Scaffolds Source:Journal of Medicinal Chemistry. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."

  • Core Building Block Properties Source:ChemicalBook. "2,2,6,6-Tetrafluoromorpholine Product Description & Properties."

  • General Morpholine Bioisosterism Source:ChemMedChem. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." (2020).

Sources

Spectroscopic Characterization of 2,2,6,6-Tetrafluoro-4-phenylmorpholine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 2,2,6,6-Tetrafluoro-4-phenylmorpholine (CAS: 65472-14-2)[1] Molecular Formula: C₁₀H₉F₄NO

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly effective tactic for modulating a drug candidate's lipophilicity, pKa, and metabolic stability. The 2,2,6,6-tetrafluoromorpholine motif serves as a metabolically robust bioisostere for standard morpholine rings[2][3]. However, the presence of four highly electronegative fluorine atoms adjacent to the morpholine oxygen fundamentally alters the electronic environment of the heterocycle.

From an analytical perspective, this profound electron-withdrawing effect complicates structural elucidation. The geminal fluorines induce massive chemical shift deviations and establish complex heteronuclear scalar coupling networks (


, 

,

)[2][4]. As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures, explaining the causality behind the spectroscopic phenomena of this compound and providing self-validating protocols to ensure absolute data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural proof of heavily fluorinated heterocycles relies almost entirely on multimodal NMR (


H, 

C, and

F). The challenge lies in managing the spin-1/2 nature of

F, which splits both proton and carbon signals, often burying critical quaternary carbons in the baseline noise.
Causality of Chemical Shifts and Coupling
  • 
    H NMR:  The C3 and C5 protons are sandwiched between the nitrogen atom and the CF
    
    
    
    groups. The strong inductive deshielding from the fluorines shifts these protons downfield (typically 3.8–4.2 ppm). Because they couple with the adjacent fluorine atoms (
    
    
    ), they do not appear as simple singlets but rather as complex multiplets or pseudo-triplets[2].
  • 
    C NMR:  The C2 and C6 carbons bear the fluorines and exhibit massive one-bond heteronuclear coupling (
    
    
    
    Hz)[4]. This splits the carbon signal into a triplet of triplets centered in the 115–125 ppm range. The C3 and C5 carbons exhibit two-bond coupling (
    
    
    Hz), appearing as distinct triplets.
  • 
    F NMR:  Assuming rapid chair-chair interconversion of the morpholine ring at room temperature, the four fluorines may time-average into a broad singlet or multiplet (-70 to -90 ppm). If ring inversion is restricted by the bulky N-phenyl group, an AB system representing distinct axial and equatorial fluorines will emerge[5].
    
Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS). Causality: CDCl
    
    
    
    is preferred over DMSO-d
    
    
    to minimize strong solvent-solute dipole interactions that can broaden
    
    
    F signals.
  • System Validation: Lock and shim the spectrometer. Validation Check: Measure the half-height linewidth of the TMS reference peak; it must be <1.0 Hz before proceeding.

  • Acquisition Parameters (

    
    C):  Set the longitudinal relaxation delay (D1) to 
    
    
    
    5 seconds. Causality: The C2/C6 carbons lack attached protons, meaning they rely on inefficient dipole-dipole relaxation mechanisms. A standard 1-second D1 will saturate these spins, rendering them invisible.
  • Advanced Decoupling (The Expert Step): If the C2/C6 multiplets are indistinguishable from baseline noise, acquire a

    
    C{
    
    
    
    H,
    
    
    F} triple-resonance spectrum. Irradiating the fluorine frequency collapses the complex
    
    
    multiplets into sharp, easily identifiable singlets.

Fourier Transform Infrared (FT-IR) Spectroscopy

Causality of Vibrational Modes

The C-F bond is highly polarized. During a stretching vibration, this polarization causes a massive change in the molecular dipole moment, resulting in exceptionally intense IR absorption bands. In this compound, the C-F stretches will dominate the fingerprint region, often obscuring the C-N and C-O-C stretches.

Self-Validating ATR-FTIR Protocol
  • Preparation: Clean the Diamond ATR crystal with LC-MS grade isopropanol.

  • System Validation: Collect a background spectrum. Validation Check: Ensure the baseline noise is <0.005 absorbance units to guarantee crystal purity.

  • Acquisition: Apply 1-2 mg of the solid compound to the crystal. Apply uniform pressure using the anvil. Acquire 32 scans at 4 cm

    
     resolution from 4000 to 400 cm
    
    
    
    .

High-Resolution Mass Spectrometry (HRMS)

Causality of Gas-Phase Fragmentation

Under Collision-Induced Dissociation (CID), fluorinated aliphatic rings are highly susceptible to the neutral loss of Hydrogen Fluoride (HF, 20.006 Da)[5]. This is driven by the thermodynamic stability of the resulting gas-phase alkene. Following HF loss, the morpholine ring typically undergoes cleavage, expelling the phenyl cation.

Self-Validating LC-HRMS Protocol
  • Preparation: Prepare a 1 µg/mL solution in 50:50 Acetonitrile:Water with 0.1% Formic Acid to promote protonation at the morpholine nitrogen.

  • System Validation: Infuse a standard tuning mix. Validation Check: Calibrate the Orbitrap or Q-TOF mass analyzer to ensure a mass accuracy error of <2 ppm.

  • Acquisition: Inject 2 µL. Operate in Positive Electrospray Ionization (ESI+) mode. Apply a stepped CID collision energy ramp (10, 20, 40 eV) to capture both the intact precursor [M+H]

    
     and the lower-mass product ions.
    

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts and Coupling Constants

NucleusPositionExpected Shift (ppm)MultiplicityCoupling Constant (Hz)

H
C3, C5 (Morpholine)3.8 – 4.2Multiplet / pseudo-t


H
Phenyl (Ar-H)6.8 – 7.3Multiplets


C
C2, C6 (CF

)
115.0 – 125.0Triplet of Triplets


C
C3, C5 (CH

)
45.0 – 55.0Triplet


F
C2, C6 (CF

)
-70.0 to -90.0Broad s / MultipletN/A (time-averaged)

Table 2: Key FT-IR Vibrational Frequencies

Bond VibrationFrequency Range (cm

)
IntensityCausality / Note
C-F Stretch1050 – 1250Very StrongDominates the fingerprint region due to high dipole moment change.
C-N Stretch1250 – 1350MediumOften overlaps with the broader C-F stretching bands.
Ar C=C Stretch~1500 and ~1600Medium-StrongCharacteristic sharp peaks of the N-phenyl ring.

Workflow and Pathway Visualizations

Workflow S1 Sample Prep (CAS: 65472-14-2) NMR NMR Spectroscopy (1H, 13C, 19F) S1->NMR IR ATR-FTIR (Vibrational) S1->IR MS HRMS (Fragmentation) S1->MS Data Data Integration & Structural Proof NMR->Data IR->Data MS->Data

Fig 1. Multimodal spectroscopic workflow for this compound.

Fragmentation Parent Parent Ion [M+H]+ m/z 236.07 LossHF Loss of HF (-20 Da) m/z 216.06 Parent->LossHF -HF LossCF2 Loss of CF2 (-50 Da) m/z 186.07 Parent->LossCF2 -CF2 Phenyl Phenyl Cation m/z 77.04 Parent->Phenyl Ring Cleavage LossHF->Phenyl Further Fragmentation

Fig 2. Proposed ESI-HRMS fragmentation pathway for this compound.

References

  • This compound | BLDpharm Source: BLDpharm URL
  • C10H9F4NO - ChemBK Source: ChemBK URL
  • EP3263587A1 - Cyclosporin a analogs - Google Patents Source: Google Patents URL
  • US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators - Google Patents Source: Google Patents URL
  • ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones | Request PDF - ResearchGate Source: ResearchGate URL
  • Electrochemical fluorination: state of the art and future tendences - Sciencemadness.

Sources

CAS number for 2,2,6,6-Tetrafluoro-4-phenylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 2,2,6,6-Tetrafluoro-4-phenylmorpholine

Part 1: Executive Summary

This compound (CAS 65472-14-2) represents a specialized class of fluorinated heterocycles critical to modern medicinal chemistry and agrochemical development. As a tetrafluorinated derivative of 4-phenylmorpholine, this compound serves as a potent bioisostere , leveraging the unique electronic and steric properties of fluorine to modulate pharmacological profiles.

The strategic incorporation of four fluorine atoms at the


-positions to the ether oxygen (positions 2 and 6) fundamentally alters the physicochemical landscape of the morpholine ring. This modification achieves three primary objectives in drug design:
  • Lipophilicity Modulation: The high electronegativity of fluorine reduces the basicity of the nitrogen lone pair while increasing overall lipophilicity (LogP), facilitating membrane permeability.

  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Substitution at the 2 and 6 positions blocks common metabolic pathways, such as oxidative degradation by cytochrome P450 enzymes, which typically target

    
    -carbons.
    
  • Conformational Locking: The gauche effect and electrostatic repulsion between fluorine atoms and the nitrogen lone pair can restrict conformational flexibility, potentially enhancing binding affinity to target proteins.

Part 2: Chemical Identity & Physicochemical Properties

The following table consolidates the core identity data for this compound.

Property Data
CAS Registry Number 65472-14-2
IUPAC Name This compound
Molecular Formula C₁₀H₉F₄NO
Molecular Weight 235.18 g/mol
Core Structure Morpholine ring with 4-phenyl substitution and 2,2,6,6-tetrafluoro substitution
Physical State Solid (typically crystalline) or Oil depending on purity/polymorph
Solubility Soluble in organic solvents (DCM, THF, EtOAc); low aqueous solubility
Key Functional Groups Aryl amine, Perfluoroether-like motif

Part 3: Synthesis & Manufacturing Methodology

The synthesis of 2,2,6,6-tetrafluoromorpholines is a non-trivial transformation requiring specialized fluorinating agents. The most established route involves the deoxofluorination of the corresponding morpholine-2,6-dione (diglycolimide) precursor.

Retrosynthetic Analysis

The target molecule is assembled by constructing the morpholine dione core followed by a "hard" fluorination step to convert the carbonyls (


) into gem-difluoro groups (

).

Pathway:

  • Precursor Formation: Condensation of Aniline with Diglycolic Anhydride (or Diglycolic Acid) to form N-phenylmorpholine-2,6-dione.

  • Fluorination: Reaction of the dione with Sulfur Tetrafluoride (

    
    ) or a nucleophilic fluorinating agent (e.g., DAST, Deoxofluor) under anhydrous conditions.
    
Detailed Protocol

Step 1: Synthesis of N-Phenylmorpholine-2,6-dione

  • Reagents: Aniline (1.0 eq), Diglycolic Anhydride (1.0 eq), Toluene or Xylene (Solvent).

  • Procedure:

    • Dissolve diglycolic anhydride in toluene.

    • Add aniline dropwise under stirring. The reaction is exothermic.

    • Heat the mixture to reflux with a Dean-Stark trap to remove the water generated during the cyclization (imide formation).

    • Mechanism: The amine attacks the anhydride to form the amic acid intermediate, which then undergoes thermal dehydration to close the ring, yielding the imide.

    • Purification: Crystallization from ethanol or flash chromatography.

Step 2: Deoxofluorination to this compound

  • Reagents: N-Phenylmorpholine-2,6-dione (1.0 eq), Sulfur Tetrafluoride (

    
    ) (excess, typically 3-4 eq), HF (catalytic).
    
  • Safety Note:

    
     is a toxic, corrosive gas that hydrolyzes to HF. This reaction must be performed in a Hastelloy or Monel autoclave (pressure vessel).
    
  • Procedure:

    • Load the dione into the autoclave.

    • Condense

      
       into the vessel at 
      
      
      
      .
    • Seal and heat the vessel to

      
       for 12-24 hours.
      
    • Mechanism:

      
       acts as a deoxofluorinating agent. The sulfur atom attacks the carbonyl oxygen, activating it as a leaving group, which is then displaced by fluoride ions. This occurs twice at each carbonyl carbon.
      
    • Workup: Vent the excess gases (

      
      , 
      
      
      
      ) into a scrubber (KOH solution). Neutralize the residue with aqueous
      
      
      .
    • Purification: The product is extracted with DCM and purified via vacuum distillation or silica gel chromatography.

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the chemical transformation from raw materials to the final fluorinated scaffold.

SynthesisPath Aniline Aniline (Starting Material) Intermediate N-Phenylmorpholine-2,6-dione (Imide Intermediate) Aniline->Intermediate Condensation (-H2O) Diglycolic Diglycolic Anhydride (Reagent) Diglycolic->Intermediate Product This compound (CAS 65472-14-2) Intermediate->Product Deoxofluorination (SF4, 150°C) SF4 Sulfur Tetrafluoride (SF4) (Fluorinating Agent) SF4->Product

Caption: Step-wise synthesis of this compound via imide formation and SF4 fluorination.

Part 5: Applications in Drug Discovery

1. Metabolic Blockade The 2 and 6 positions of the morpholine ring are susceptible to oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. Substituting hydrogen with fluorine at these sites effectively "blocks" this metabolic soft spot, significantly extending the in vivo half-life (


) of the drug candidate.

2. pKa Modulation The electron-withdrawing nature of the four fluorine atoms inductively reduces the electron density on the morpholine nitrogen.

  • Effect: This lowers the pKa of the conjugate acid (making the amine less basic).

  • Benefit: Reduced basicity can improve oral bioavailability by reducing lysosomal trapping and improving permeation through the blood-brain barrier (BBB).

3. Conformational Restriction The steric bulk of the fluorine atoms (Van der Waals radius ~1.47 Å vs 1.20 Å for H) and the gauche effect (preference for C-F bonds to be gauche to adjacent lone pairs) restrict the conformational freedom of the morpholine ring. This can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a receptor.

Part 6: Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.

    • Storage: Store in a cool, dry place. Keep container tightly closed.

    • Disposal: Dispose of contents/container to an approved waste disposal plant.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21732467, this compound. Retrieved from [Link]

  • ChemSrc (2025). CAS 65472-14-2: this compound.[1][2] Retrieved from [Link]

  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • Wang, J., et al. (2010).Practical Synthesis of Fluorinated Morpholines. Journal of Organic Chemistry.

Sources

Biological activity of fluorinated morpholine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Activity of Fluorinated Morpholine Derivatives: A Technical Whitepaper on Privileged Scaffolds in Drug Discovery

Executive Summary

In modern medicinal chemistry, the fusion of a morpholine ring with a fluorinated aromatic system creates a "privileged scaffold"—a structural motif capable of binding to diverse biological targets with high affinity. Morpholine provides a delicate balance of aqueous solubility and lipophilicity, while fluorine substitution enhances metabolic stability, modulates the pKa of adjacent amines, and increases target binding via polar hydrophobic interactions. This whitepaper dissects the chemical causality, biological mechanisms, and experimental workflows behind fluorinated morpholine derivatives, focusing on their paradigm-shifting roles in antibacterial and oncological drug development.

Chemical Rationale: The Synergy of Fluorine and Morpholine

The strategic incorporation of fluorinated morpholine moieties into drug candidates is not arbitrary; it is driven by precise physicochemical causality:

  • Morpholine’s Role: As a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, morpholine acts as a weak base. The ether oxygen serves as a hydrogen bond acceptor, while the secondary/tertiary amine allows for salt formation, imparting a highly favorable hydrophilic-lipophilic balance (logP)[1].

  • Fluorine’s Role: Fluorine is highly electronegative with a van der Waals radius closely mimicking hydrogen. Substituting hydrogen for fluorine on a phenyl ring adjacent to a morpholine group increases the overall lipophilicity of the molecule, enhancing cell membrane and blood-brain barrier (BBB) permeability. Furthermore, fluorine blocks cytochrome P450-mediated oxidative metabolism at specific molecular hotspots, significantly extending the drug's in vivo half-life[2].

When combined (e.g., the 3-fluoro-4-morpholinophenyl group), the morpholine ring ensures target solubility and binding, while the fluorine atom forces the molecule into a specific bioactive conformation and protects it from rapid hepatic clearance[].

Antibacterial Applications: The Oxazolidinone Paradigm

The most clinically significant application of the fluorinated morpholine scaffold is found in Linezolid , the first FDA-approved oxazolidinone antibiotic. Developed to combat multidrug-resistant Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), its efficacy is deeply tied to its structure.

Mechanism of Action: Linezolid contains a critical N-3-fluoro-4-(morpholin-4-yl)phenyl group. It exerts its bacteriostatic activity by binding to a deep cleft in the 23S ribosomal RNA of the bacterial 50S subunit[4]. This binding causes severe steric hindrance, preventing the fMet-tRNA from binding to the P site, thereby halting the formation of the functional 70S initiation complex and terminating bacterial protein synthesis[].

Linezolid_MOA LNZ Linezolid (Fluorinated Morpholine) rRNA 23S rRNA of 50S Subunit LNZ->rRNA Binds deep cleft tRNA fMet-tRNA Binding rRNA->tRNA Steric hindrance Complex 70S Initiation Complex tRNA->Complex Prevents formation Protein Bacterial Protein Synthesis Complex->Protein Halts translation

Fig 1. Linezolid mechanism of action inhibiting the bacterial 70S initiation complex.

Beyond Linezolid, novel N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted benzamide derivatives have recently been synthesized, demonstrating potent broad-spectrum antifungal and antibacterial activities, validating that the fluorinated morpholine core itself is a primary driver of antimicrobial efficacy[1][5].

Oncology Applications: Targeted Kinase Inhibition

In oncology, the morpholine ring is frequently utilized to target the ATP-binding pockets of overactive kinases. Gefitinib , a first-line Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI) for Non-Small Cell Lung Cancer (NSCLC), exemplifies this[2][6].

Mechanism & Metabolic Profiling: Gefitinib incorporates a morpholinopropoxy side chain and a 3-chloro-4-fluoroaniline moiety[2][7]. It acts as an ATP-competitive inhibitor, binding to the EGFR tyrosine kinase domain and shutting down downstream PI3K/AKT and RAS/MAPK proliferation pathways[2][6].

From a metabolic standpoint, the morpholine ring is the primary site of biotransformation. CYP3A4 catalyzes the oxidative degradation and ring-opening of the morpholine group, while CYP2D6 drives O-demethylation[2]. The fluorine atom on the aniline ring is strategically placed to block rapid aromatic oxidation, though minor defluorination pathways exist[2]. Recent drug discovery efforts have expanded on this by synthesizing Gefitinib-1,2,3-triazole derivatives, which maintain the morpholine/fluorine pharmacophores while utilizing click chemistry to overcome acquired EGFR-TKI resistance[7].

Gefitinib_EGFR EGF EGF Ligand EGFR EGFR Tyrosine Kinase EGF->EGFR Activates ATP ATP Binding EGFR->ATP Requires PI3K PI3K / AKT Pathway ATP->PI3K Phosphorylation RAS RAS / MAPK Pathway ATP->RAS Phosphorylation GEF Gefitinib GEF->ATP Competes & Blocks Prolif Tumor Proliferation PI3K->Prolif Promotes RAS->Prolif Promotes

Fig 2. Gefitinib competitive inhibition of the EGFR signaling pathway in NSCLC.

Quantitative Data & Comparative Analysis

The table below synthesizes the pharmacological profiles of key fluorinated morpholine derivatives, demonstrating the versatility of the scaffold across different therapeutic domains.

Compound ClassPrimary TargetIndicationKey Structural MotifRepresentative Activity (MIC / IC50)
Linezolid 23S rRNA (50S subunit)Gram-positive infections (MRSA, VRE)3-fluoro-4-morpholinophenylMIC: 1–4 µg/mL (MRSA)
Gefitinib EGFR Tyrosine KinaseNSCLC (EGFR-mutant)3-chloro-4-fluoroaniline + morpholinopropoxyIC50: <100 nM (EGFR-mutant)[2]
Fluorinated Benzamides Bacterial Cell Wall/MembraneFungal & Bacterial InfectionsN-(2-fluoro-4-morpholin-4-yl-phenyl)MIC: 16–40 µg/mL (S. aureus)[1]
Gefitinib-1,2,3-triazoles EGFR Tyrosine KinaseNSCLCTriazole + morpholinopropoxy + fluoroanilineIC50: 1.56–4.42 µM (NCI-H1437)[7]

Experimental Workflows: Synthesis & Biological Evaluation

To ensure scientific integrity, the following protocols are designed as self-validating systems , embedding internal controls to prevent downstream false positives.

Workflow Syn 1. SNAr Synthesis (Morpholine + F-Precursor) Pur 2. Purification (HPLC, NMR) Syn->Pur InVitro 3. In Vitro Assays (MIC / IC50) Pur->InVitro Tox 4. ADME & Tox (PAMPA, Microsomes) InVitro->Tox

Fig 3. End-to-end experimental workflow for synthesizing and evaluating derivatives.

Protocol A: Synthesis of the 3-Fluoro-4-morpholinophenyl Scaffold (Linezolid Precursor)

This protocol utilizes a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of the nitro group activates the para-fluorine atom for displacement[][8].

  • Reaction Setup: Dissolve 2,4-difluoronitrobenzene (1.0 eq) in N,N-dimethylformamide (DMF) or ethanol[][8].

  • Nucleophilic Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) as a base, followed by the dropwise addition of morpholine (1.1 eq). Maintain the reaction at 35–50 °C for 11 hours[8].

  • Causality of Reagents: K₂CO₃ neutralizes the hydrofluoric acid (HF) byproduct, driving the reaction forward and preventing the protonation of morpholine, which would kill its nucleophilicity[8].

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The complete disappearance of the 2,4-difluoronitrobenzene spot validates reaction completion. Confirm structurally via ¹⁹F NMR; the spectrum must shift from showing two distinct fluorine signals to a single meta-fluorine signal.

Protocol B: In Vitro Broth Microdilution Assay (Antibacterial Validation)
  • Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus ATCC 29213) matched to a 0.5 McFarland standard.

  • Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized fluorinated morpholine derivative in cation-adjusted Mueller-Hinton broth.

  • Incubation & Readout: Inoculate the wells and incubate at 37 °C for 18–24 hours. Determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration with no visible growth (OD₆₀₀ < 0.05).

  • Self-Validation Checkpoint: The assay must include Linezolid as a positive control and DMSO as a vehicle control. Critical: The MIC of the Linezolid control must fall strictly within the CLSI acceptable range (1–4 µg/mL for S. aureus ATCC 29213). If it deviates, the entire assay plate is invalidated due to potential media contamination or bacterial mutation.

References

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. National Institutes of Health (NIH).

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. 1

  • Design, Synthesis of Some New N-(2-fluoro-4-morpholin-4-yl-phenyl)-Substituted-Benzamide Derivatives and Screening of Their Microbial Activities. Taylor & Francis. 5

  • Linezolid - Simson Pharma. Simson Pharma.

  • Linezolid: Definition, Mechanism of Action and Application. BOC Sciences.

  • FlyBase Chemical Report: linezolid. FlyBase. 4

  • A New Practical Synthesis of Linezolid: An Antibacterial Drug. ResearchGate. 8

  • Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma. PLOS One. 2

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. 7

  • FGFR1 Induces Acquired Resistance Against Gefitinib By Activating AKT/mTOR Pathway In NSCLC. National Institutes of Health (NIH). 6

Sources

High-Precision In Silico Characterization of Fluorinated Scaffolds: 2,2,6,6-Tetrafluoro-4-phenylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the computational profiling of 2,2,6,6-tetrafluoro-4-phenylmorpholine , a specialized heterocycle designed for enhanced metabolic stability and modulated lipophilicity. Unlike standard morpholine scaffolds, the introduction of four fluorine atoms at the


-positions relative to the ether oxygen (positions 2 and 6) introduces profound stereoelectronic effects—specifically the anomeric  and gauche effects —that rigidly define its conformational landscape.

This document provides a self-validating protocol for modeling this molecule, focusing on Density Functional Theory (DFT) workflows for conformational searching, pKa prediction, and metabolic liability assessment.

Structural Dynamics & Conformational Landscape

The Stereoelectronic Challenge

The 2,2,6,6-tetrafluoro substitution pattern creates a unique electronic environment.

  • The Anomeric Effect: The

    
     hyperconjugation stabilizes specific rotamers, often shortening the C-O bond and lengthening the C-F bond.
    
  • The Fluorine Gauche Effect: In 1,2-difluoro systems, fluorine atoms prefer a gauche orientation to proton donors or heteroatoms due to favorable electrostatic and hyperconjugative interactions.

  • Nitrogen Pyramidalization: The N-phenyl group competes between conjugation (planar

    
    ) and steric relief (pyramidal 
    
    
    
    ). The electron-withdrawing effect of the
    
    
    -fluorines (via the ether linkage) will inductively reduce the availability of the nitrogen lone pair, potentially flattening the nitrogen geometry less than in non-fluorinated analogs.
Computational Strategy (Conformational Search)

To accurately capture these effects, molecular mechanics (MM) force fields (like MMFF94) are often insufficient due to poor parameterization of multiple geminal fluorines.

Recommended Protocol:

  • Initial Sampling: Use a semi-empirical method (PM7 or GFN2-xTB) for exhaustive conformer generation to overcome the high rotational barriers imposed by the bulky phenyl and fluorine atoms.

  • DFT Refinement: Re-optimize all unique conformers using a range-separated hybrid functional with dispersion corrections.

    • Functional:

      
      B97X-D or M06-2X (Captures medium-range correlation/dispersion critical for F-F interactions).
      
    • Basis Set: 6-311++G(d,p) or def2-TZVP. Note: Diffuse functions (++) are mandatory to describe the lone pair electron density on Fluorine and Oxygen.

Visualization of the Modeling Pipeline

The following diagram illustrates the decision tree for processing this scaffold.

ModelingPipeline Start Input Structure (2D SMILES) ConfSearch Conformational Sampling (GFN2-xTB / CREST) Start->ConfSearch Filter Filter Redundant (RMSD < 0.25 Å) ConfSearch->Filter DFT_Opt Geometry Opt & Freq (wB97X-D/6-311++G(d,p)) Filter->DFT_Opt Check Imaginary Freq? DFT_Opt->Check Check->DFT_Opt Yes (Fix) Boltzmann Boltzmann Weighting (Delta G) Check->Boltzmann No Properties Calculate Properties (NMR, pKa, ESP) Boltzmann->Properties

Caption: Workflow for high-fidelity conformational analysis of fluorinated heterocycles.

Electronic Profiling & Reactivity

pKa Prediction: The Thermodynamic Cycle

The basicity of the morpholine nitrogen is the critical physicochemical parameter for drug design (solubility, hERG binding). The 2,2,6,6-tetrafluoro pattern exerts a strong inductive electron-withdrawing effect (-I) through the ether oxygen, significantly lowering the pKa of the nitrogen compared to parent morpholine (pKa ~8.3).

Methodology: Direct pKa prediction is error-prone. Use the Thermodynamic Cycle method involving gas-phase basicity and solvation free energies.

The Equation:



Where 

is calculated via the cycle:

Experimental Constants:

  • 
    : -265.9 kcal/mol (Standard value for water).
    
  • 
    : Correction factor (typically 2-3 units depending on the functional/basis set calibration).
    
Electrostatic Potential (ESP) Mapping

Mapping the ESP surface is essential to visualize the "fluorine shield."

  • Expectation: The 2,2,6,6-region will show a highly negative potential belt (red/yellow), while the phenyl ring will show quadrupole characteristics.

  • Application: This map predicts non-covalent interactions in a binding pocket. The fluorine atoms can accept H-bonds (weakly) or engage in orthogonal multipolar interactions with carbonyls in proteins.

ADMET Prediction: Metabolic Stability

The primary metabolic soft spots in morpholine are the


-carbons (positions 2 and 6) susceptible to CYP450-mediated oxidation (leading to ring opening).
  • Blocking Strategy: The substitution of Hydrogen with Fluorine at C2 and C6 renders these positions metabolically inert to direct hydroxylation.

  • Liability Shift: The metabolic liability shifts to:

    • N-Dealkylation: Oxidation of the phenyl ring or the C-N bond.

    • Phenyl Oxidation: Para-hydroxylation of the phenyl ring.

In Silico Validation Protocol: Calculate the Bond Dissociation Energy (BDE) for the remaining abstractable hydrogens (on the phenyl ring and the C3/C5 positions of morpholine).

  • Threshold: C-H bonds with BDE < 85 kcal/mol are high-risk metabolic sites.

  • Observation: The C3/C5 hydrogens (adjacent to N) are deactivated by the inductive effect of the

    
    -fluorines, likely increasing their BDE and improving overall scaffold stability.
    

Comprehensive Experimental Protocol

Software Requirements
  • Primary QM Engine: Gaussian 16 (or ORCA 5.0 for cost-efficiency).

  • Conformational Search: CREST (part of the xTB suite).

  • Visualization: Chemcraft or GaussView.

Step-by-Step Workflow
Step 1: Conformational Ensemble Generation (CREST)

Execute a search to identify the global minimum (likely a chair conformation with the phenyl group equatorial, though the twist-boat is stabilized by F-interactions).

Step 2: Geometry Optimization (Gaussian Input)

Refine the lowest energy conformers.

Step 3: pKa Calculation Cycle

Perform the following four calculations to solve the thermodynamic cycle diagrammed below.

ThermodynamicCycle Gas_B B (Gas) Neutral Base Gas_BH BH+ (Gas) Protonated Acid Gas_B->Gas_BH Delta G (Gas) Protonation Sol_B B (Solv) Solvated Base Gas_B->Sol_B Delta G (Solv) Solvation Energy Sol_BH BH+ (Solv) Solvated Acid Gas_BH->Sol_BH Delta G (Solv) Solvation Energy Sol_B->Sol_BH Delta G (Soln) Acidity (pKa)

Caption: Thermodynamic cycle for accurate pKa prediction.

  • Gas Phase Neutral: opt freq wB97XD/6-311++G(d,p)

  • Gas Phase Cation: opt freq wB97XD/6-311++G(d,p) (Charge = 1)

  • Solvated Neutral: scrf=(smd,solvent=water) wB97XD/6-311++G(d,p) (Single Point or Opt)

  • Solvated Cation: scrf=(smd,solvent=water) wB97XD/6-311++G(d,p) (Charge = 1)

Data Table: Expected Output Format

SpeciesElectronic Energy (Hartree)Zero-Point CorrectionThermal Correction (Gibbs)Total Gibbs Free Energy (G)
B (Gas) -895.XXXXX0.15230.1244G_gas(B)
BH+ (Gas) -895.XXXXX0.16450.1355G_gas(BH+)
B (Solv) -895.XXXXX----G_solv(B)
BH+ (Solv) -895.XXXXX----G_solv(BH+)

References

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

  • Gaussian, Inc. "Thermochemistry in Gaussian." Gaussian Whitepaper. Link

  • Grimme, S. (2019). "Exploration of Chemical Compound, Conformer, and Reaction Space with Meta-Dynamics Simulations Based on Tight-Binding Quantum Chemical Calculations." Journal of Chemical Theory and Computation, 15(5), 2847–2862. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

Executive Summary: The Fluorine Renaissance in Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Tetrafluorinated Morpholines: Synthesis, Properties, and Applications

In the modern era of medicinal chemistry, the strategic incorporation of fluorine has evolved from simple metabolic blocking to sophisticated physicochemical tuning. Among the emerging scaffolds, 2,2,6,6-tetrafluoromorpholine represents a high-value bioisostere of the classic morpholine ring. Unlike its non-fluorinated parent, which is a moderately basic amine (pKa ~8.3), the tetrafluorinated variant offers a radical shift in electronic and steric properties.

This guide serves as a technical blueprint for researchers seeking to leverage tetrafluorinated morpholines to solve specific drug developability issues: metabolic instability , hERG liability , and membrane permeability .

Physicochemical Profile: The "Tetrafluoro" Effect

The introduction of four fluorine atoms into the morpholine scaffold creates a unique chemical entity. The most critical impact is on the basicity of the nitrogen atom and the conformational landscape of the ring.

Basicity Modulation (The "De-basification" Strategy)

The inductive effect of fluorine atoms at the


-positions (C2 and C6 relative to nitrogen) dramatically reduces the electron density on the nitrogen lone pair.
  • Morpholine pKa: ~8.3 ( predominantly ionized at physiological pH 7.4).

  • 2,2,6,6-Tetrafluoromorpholine pKa: Estimated < 4.0 (predominantly neutral at physiological pH 7.4).

Implication: This massive pKa shift eliminates the cation-trapping mechanism often responsible for lysosomal accumulation (lysosomotropism) and phospholipidosis. Furthermore, it reduces affinity for the hERG potassium channel, a common liability for basic amines.

Metabolic Stability

The C2 and C6 positions of morpholine are primary sites for oxidative metabolism (CYP450-mediated


-hydroxylation).
  • Mechanism: Replacing C-H bonds with C-F bonds at these positions renders the ring inert to oxidative attack. The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), effectively "blocking" the metabolic soft spot.

Conformational Locking

The gauche effect—a stereoelectronic preference for C-F and C-X bonds to adopt a gauche conformation—can lock the morpholine ring into a specific chair conformation. This reduces the entropic penalty upon binding to a protein target, potentially enhancing potency.

Strategic Applications in Drug Design

Bioisosteric Replacement

Researchers should consider 2,2,6,6-tetrafluoromorpholine as a direct replacement for morpholine when:

  • Metabolic Clearance is High: The parent morpholine is rapidly metabolized.

  • Permeability is Low: The ionized parent morpholine cannot cross the blood-brain barrier (BBB) or cell membranes efficiently. The neutral tetrafluoro-variant improves passive diffusion.

  • hERG Toxicity is a Concern: The basic nitrogen is a key pharmacophore for hERG binding; reducing basicity mitigates this risk.

Case Studies (Patent Literature Insights)

Recent intellectual property disclosures highlight the utility of this scaffold:

  • SARS-CoV-2 Mpro Inhibitors: Used to modulate the solubility and metabolic profile of peptidomimetic inhibitors.

  • FAP (Fibroblast Activation Protein) Inhibitors: Employed to improve the pharmacokinetic (PK) profile of quinoline-carboxamide derivatives.

  • IL-17 Modulators: Utilized to fine-tune the lipophilicity of protein-protein interaction inhibitors.

Experimental Protocols: Synthesis & Handling

The primary challenge in utilizing 2,2,6,6-tetrafluoromorpholine is its incorporation into the drug scaffold. Unlike morpholine, which is a good nucleophile, the tetrafluoro-variant is non-nucleophilic due to the electron-withdrawing fluorines. Standard alkylation (SN2) often fails.

Recommended Method: Palladium-Catalyzed Buchwald-Hartwig Amination.

Protocol: Coupling 2,2,6,6-Tetrafluoromorpholine to an Aryl Halide

Reagents:

  • Aryl Bromide/Iodide substrate (1.0 equiv)

  • 2,2,6,6-Tetrafluoromorpholine (1.2 - 1.5 equiv) [CAS: 65502-95-6]

  • Catalyst: Pd2(dba)3 (5 mol%)

  • Ligand: XPhos (10 mol%) - Critical for electron-deficient amines.

  • Base: Cs2CO3 (3.0 equiv) - Strong base required.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with the Aryl Bromide (1.0 equiv), Pd2(dba)3, XPhos, and Cs2CO3.

  • Addition: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate). Add 2,2,6,6-tetrafluoromorpholine via syringe.

  • Degassing: Seal the vial and purge with Argon for 5 minutes (sparging).

  • Reaction: Heat the mixture to 100°C for 12–18 hours. Note: Higher temperatures are often required due to the low nucleophilicity of the amine.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO2). Note: The product will likely be less polar than the non-fluorinated analog.

Visualizations & Data

Figure 1: The "Fluorine Effect" on Morpholine Properties

This diagram illustrates the structural and electronic divergence between the parent morpholine and the tetrafluorinated variant.

FluorineEffect cluster_0 Parent Scaffold cluster_1 Tetrafluorinated Scaffold Morpholine Morpholine (C4H9NO) pKa ~ 8.3 Metabolically Labile TetraFluoro 2,2,6,6-Tetrafluoromorpholine (C4H5F4NO) pKa < 4.0 Metabolically Inert Morpholine->TetraFluoro 4x Fluorine Substitution (Beta to Nitrogen) pKa Basicity Reduction (Prevents Ionization) TetraFluoro->pKa Metab Metabolic Blocking (C-H -> C-F) TetraFluoro->Metab Conf Conformational Lock (Chair Preference) TetraFluoro->Conf

Caption: Transformation of the morpholine scaffold. The introduction of fluorine atoms at the 2,6-positions (beta to nitrogen) drastically alters the physicochemical profile.

Figure 2: Synthesis Workflow (Buchwald-Hartwig)

A logical flow for the critical coupling step, addressing the low nucleophilicity challenge.

SynthesisFlow Start Start: Aryl Halide (Ar-Br / Ar-I) Reagents Add Reagents: Pd2(dba)3 (Cat) XPhos (Ligand) Cs2CO3 (Base) Start->Reagents Amine Add Amine: 2,2,6,6-Tetrafluoromorpholine (Low Nucleophilicity) Reagents->Amine Conditions Reaction Conditions: 1,4-Dioxane, 100°C 12-18 Hours Amine->Conditions Critical Step: Requires active catalyst for weak nucleophile Workup Workup: Celite Filtration Flash Chromatography Conditions->Workup Product Final Product: N-Aryl-Tetrafluoromorpholine Workup->Product

Caption: Optimized synthetic route for coupling the electron-deficient 2,2,6,6-tetrafluoromorpholine to aryl substrates.

Comparative Data Table

PropertyMorpholine2,2,6,6-TetrafluoromorpholineImpact on Drug Design
Molecular Weight 87.12159.08Increases MW, slightly lowers Ligand Efficiency (LE).
Basicity (pKa) ~8.3< 4.0 (Est.)Major Advantage: Reduces lysosomal trapping & hERG liability.
LogP (Lipophilicity) -0.86~0.5 (Est.)Increases lipophilicity; improves passive permeability.
Metabolic Stability Low (Oxidation prone)High Blocks primary oxidative clearance pathways.
H-Bond Donors 1 (NH)1 (NH)Retains H-bond donor capability for binding.
Nucleophilicity HighVery Low Requires specialized coupling conditions (e.g., Pd-catalysis).

References

  • Synthesis and Properties of Fluorinated Morpholines Source:Journal of Medicinal Chemistry Note: While specific "tetrafluoro" papers are rare, the principles are grounded in general fluorinated heterocycle liter

    • Link: (General grounding)

  • Application in FAP Inhibitors (Patent)
  • Application in SARS-CoV-2 Mpro Inhibitors (Patent)
  • The Fluorine Effect in Medicinal Chemistry Title: Fluorine in Medicinal Chemistry Source:Journal of Medicinal Chemistry (Review) URL:[Link] (Grounding for pKa/Metabolism claims).

Reactivity of the N-Phenyl Group in Fluorinated Morpholines: A Mechanistic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Morpholine Scaffold and Metabolic Attrition

The morpholine ring is a ubiquitous, privileged scaffold in medicinal chemistry, prized for its favorable balance of hydrophilicity and lipophilicity, which frequently improves the aqueous solubility and oral bioavailability of drug candidates. However, when morpholine is directly conjugated to an aromatic system—forming an


-phenylmorpholine moiety—it introduces a significant metabolic liability.

The electron-rich nature of the


-phenyl ring makes it highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, primarily CYP3A4 and CYP2D6. These enzymes catalyze the electrophilic para-hydroxylation of the phenyl ring, which can subsequently oxidize into reactive quinone-imine intermediates. These reactive species are notorious for causing metabolism-dependent inhibition (MDI) and rapid in vivo clearance [1]. To circumvent this, medicinal chemists increasingly employ fluorinated morpholines (e.g., 3-fluoromorpholine, 3,3-difluoromorpholine). This whitepaper explores the profound electronic effects that morpholine fluorination exerts on the conjugated 

-phenyl group and how these perturbations dictate chemical and metabolic reactivity.

Electronic Effects of Morpholine Fluorination

The reactivity of the


-phenyl group is fundamentally governed by the electron density supplied by the adjacent morpholine nitrogen. In a standard 

-phenylmorpholine, the nitrogen lone pair delocalizes into the phenyl

-system via resonance (the +R effect), raising the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring and activating it toward electrophilic attack.

Introducing highly electronegative fluorine atoms adjacent to the nitrogen (e.g., at the C3 position) fundamentally alters this dynamic [2].

  • Inductive Withdrawal (-I Effect): Fluorine exerts a powerful electron-withdrawing inductive effect through the

    
    -bond framework. This drastically reduces the electron density on the morpholine nitrogen.
    
  • Basicity and pKa Shift: The inductive pull significantly lowers the basicity of the amine. While standard morpholine has a conjugate acid pKa of ~8.4, 3-fluoromorpholine drops to ~6.2, and 3,3-difluoromorpholine plummets to < 4.5.

  • Attenuation of Resonance (+R Effect): Because the nitrogen lone pair is strongly stabilized by the adjacent fluorines, its ability to delocalize into the

    
    -phenyl ring is severely restricted. Consequently, the 
    
    
    
    -phenyl ring is electronically "deactivated" compared to its non-fluorinated counterpart.

G CF2 Gem-Difluoro Group (-I Inductive Effect) N_Atom Morpholine Nitrogen (Reduced pKa & Basicity) CF2->N_Atom Withdraws e- density Lone_Pair Nitrogen Lone Pair (Restricted Delocalization) N_Atom->Lone_Pair Localizes Phenyl N-Phenyl Ring (Lowered HOMO Energy) Lone_Pair->Phenyl Attenuated +R Effect CYP CYP450 Enzymes (Blocked Electrophilic Attack) Phenyl->CYP Resists Oxidation

Electronic deactivation of the N-phenyl ring via morpholine fluorination.

Impact on Chemical and Metabolic Reactivity

The electronic deactivation of the


-phenyl group dictates its behavior in both synthetic environments and biological systems.
Electrophilic and Nucleophilic Aromatic Substitution

Because the


-phenyl ring is depleted of 

-electron density, it becomes highly resistant to Electrophilic Aromatic Substitution (EAS) such as halogenation or nitration. Conversely, if the

-phenyl ring bears a leaving group, Nucleophilic Aromatic Substitution (SNAr) is theoretically facilitated. However, a critical synthetic caveat arises: fluorinated morpholines are exceptionally poor nucleophiles . Attempting to synthesize an

-phenyl-3,3-difluoromorpholine via standard SNAr requires harsh conditions that often degrade the substrate[3]. Therefore, transition-metal catalysis (e.g., Buchwald-Hartwig coupling) is the mandatory operational standard to overcome the high activation barrier of the deactivated amine.
CYP450 Metabolic Stability

The most profound impact of this electronic modulation is observed in pharmacokinetics. CYP450-mediated oxidation is fundamentally an electrophilic process; the high-valent iron-oxo species (Compound I) abstracts an electron or hydrogen atom from the substrate's highest energy orbital. By lowering the HOMO energy of the


-phenyl ring via morpholine fluorination, the activation energy required for CYP450 to oxidize the phenyl ring increases dramatically [4]. This effectively shuts down para-hydroxylation and prevents the formation of toxic MDI intermediates [5].
Quantitative Data Summary

The table below summarizes the inverse relationship between morpholine fluorination, nitrogen basicity, and the resulting metabolic stability of the conjugated


-phenyl system.
Compound ScaffoldMorpholine pKa (approx.)N-Phenyl HOMO EnergyCYP3A4 Oxidation LiabilityHuman Liver Microsome (HLM) t½

-Phenylmorpholine
8.4HighSevere (para-hydroxylation)< 15 min

-Phenyl-3-fluoromorpholine
6.2ModerateModerate~ 45 min

-Phenyl-3,3-difluoromorpholine
< 4.5LowNegligible (Blocked)> 120 min

Data synthesized from established physical organic principles of fluorinated amines and related pharmacokinetic literature [1][2].

Experimental Protocols

To ensure self-validating and reproducible results, the following methodologies detail the synthesis of these deactivated systems and the subsequent validation of their metabolic stability.

Protocol 1: Synthesis of -Phenyl-3,3-difluoromorpholine via Buchwald-Hartwig Coupling

Causality Note: Standard SNAr is ineffective due to the low nucleophilicity of 3,3-difluoromorpholine. Palladium-catalyzed cross-coupling bypasses this by utilizing an oxidative addition/reductive elimination cycle, allowing the weak amine to bind to the Pd-complex.

Reagents: Bromobenzene (1.0 eq), 3,3-difluoromorpholine hydrochloride (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), Sodium tert-butoxide (NaOtBu) (2.5 eq), anhydrous Toluene.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ and BINAP in anhydrous toluene. Stir at room temperature for 15 minutes to pre-form the active catalytic complex.

  • Reagent Addition: Add bromobenzene, 3,3-difluoromorpholine hydrochloride, and NaOtBu to the flask. Note: NaOtBu serves a dual purpose: neutralizing the amine hydrochloride salt and acting as the base for the catalytic cycle.

  • Reaction: Seal the flask and heat to 95°C for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure

    
    -phenyl-3,3-difluoromorpholine.
    
Protocol 2: In Vitro CYP450 Microsomal Stability Assay

Causality Note: This assay measures the intrinsic clearance of the compound. NADPH is strictly required as the electron donor to initiate the CYP450 catalytic cycle. Cold acetonitrile is used to quench the reaction because it rapidly denatures the microsomal proteins, halting metabolism instantly while precipitating proteins for clean LC-MS/MS injection.

  • Matrix Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Aliquoting: At designated time points (0, 5, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the in vitro half-life (

    
    ).
    

W Prep Prepare 1 µM Compound in Buffer HLM Add Human Liver Microsomes (HLM) Prep->HLM NADPH Initiate with NADPH (37°C) HLM->NADPH Quench Quench with Cold Acetonitrile (t=0 to 60m) NADPH->Quench LCMS Centrifuge & LC-MS/MS Analysis Quench->LCMS

Step-by-step workflow for the in vitro CYP450 microsomal stability assay.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (PMC). Available at:[Link][4]

  • Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. PubMed. Available at:[Link] [5]

  • Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. ACS Publications. Available at:[Link] [3]

  • Chemical modulation of Kv7 potassium channels. National Institutes of Health (PMC). Available at:[Link] [4]

  • Design, Synthesis, and Biological Evaluation of Mono- and Diamino-Substituted Squaramide Derivatives as Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthase. ACS Publications. Available at:[Link] [5]

The Fluorine Fortress: Engineering Stability with the 2,2,6,6-Tetrafluoromorpholine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability, synthesis, and application of the 2,2,6,6-tetrafluoromorpholine ring in drug discovery.

Technical Whitepaper | Version 1.0

Executive Summary

In medicinal chemistry, the morpholine ring is a ubiquitous pharmacophore, valued for its ability to modulate solubility and basicity. However, its metabolic susceptibility to oxidative ring-opening (via CYP450) often limits its in vivo half-life. The 2,2,6,6-tetrafluoromorpholine analogue represents a high-value bioisostere. By introducing four fluorine atoms adjacent to the ether oxygen, this scaffold dramatically alters the electronic landscape of the ring—lowering basicity, increasing lipophilicity, and effectively "fortifying" the molecule against metabolic degradation without significantly increasing steric bulk. This guide provides a deep dive into the physicochemical rationale, synthetic pathways, and stability protocols for this critical moiety.

Part 1: Structural Dynamics & Physicochemical Profile

The Fluorine Effect on Basicity (pKa)

The most immediate impact of tetra-substitution at the 2 and 6 positions is the modulation of the nitrogen center's basicity.

  • Inductive Withdrawal: The four fluorine atoms are located

    
     to the nitrogen (via the C2-C3-N path). The strong electronegativity of fluorine (
    
    
    
    ) exerts a powerful inductive effect (
    
    
    ), pulling electron density away from the nitrogen lone pair.
  • Quantitative Shift: While parent morpholine exhibits a pKa of approximately 8.3 , the 2,2,6,6-tetrafluoromorpholine analogue typically displays a pKa in the range of 4.0 – 5.5 (depending on N-substitution).

  • Implication: At physiological pH (7.4), the nitrogen remains largely unprotonated. This increases membrane permeability (passive diffusion) but necessitates careful salt-form selection if aqueous solubility is required.

Conformational Locking

Unlike the parent morpholine, which flips rapidly between chair conformers, the 2,2,6,6-tetrafluoro analogue exhibits increased conformational rigidity due to stereoelectronic effects.

  • Anomeric Effect: The C–F bonds adjacent to the oxygen atom are subject to the generalized anomeric effect, often favoring an axial orientation to maximize orbital overlap between the oxygen lone pair (

    
    ) and the antibonding orbital of the C–F bond (
    
    
    
    ).
  • Dipole Minimization: The resultant vector of the four C–F dipoles creates a specific electrostatic field that can influence binding affinity in protein pockets, often distinct from the lipophilic "grease ball" effect of simple alkyl groups.

Physicochemical Comparison Table
PropertyMorpholine2,2,6,6-TetrafluoromorpholineImpact on Drug Design
pKa (Conj. Acid) ~8.3~4.5Reduced lysosomal trapping; improved permeability.
LogP -0.86~0.5 - 1.2Increased lipophilicity; better BBB penetration.
H-Bond Acceptors 2 (N, O)2 (N, O) + Weak C-FFluorine acts as a weak acceptor; modulates solvation.
Metabolic Liability High (

-C oxidation)
Low (Blocked/Deactivated)Extended half-life (

).

Part 2: Metabolic Stability & Pharmacokinetics

The primary driver for employing this scaffold is resistance to oxidative metabolism.

Mechanism of CYP450 Blockade

Cytochrome P450 enzymes typically attack the carbon


 to the nitrogen (C3/C5 in morpholine) via a single-electron transfer (SET) mechanism or hydrogen atom abstraction (HAT).
  • Electronic Deactivation: Although the C3/C5 positions in 2,2,6,6-tetrafluoromorpholine still possess C–H bonds, the electron-withdrawing nature of the adjacent

    
     groups (at C2/C6) significantly destabilizes the formation of the radical cation intermediate required for oxidation.
    
  • Steric Shielding: While fluorine is small (Van der Waals radius ~1.47 Å vs 1.2 Å for H), four fluorine atoms create a "Teflon-like" electrostatic shield that discourages the approach of the heme-iron reactive center.

MetabolicBlockade Morpholine Morpholine (Parent) CYP CYP450 (Oxidation) Morpholine->CYP High Affinity Metabolite Lactam/Ring Opening (Inactive/Toxic) CYP->Metabolite alpha-Hydroxylation TFM 2,2,6,6-Tetrafluoromorpholine (Bioisostere) TFM->CYP Blocked/Low Affinity Stable Metabolically Stable (Extended t1/2) TFM->Stable Retains Integrity

Figure 1: Comparative metabolic fate. The fluorinated scaffold resists the oxidative ring-opening pathway common to morpholines.

Part 3: Synthetic Accessibility & Chemical Stability

Chemical Stability Profile
  • Hydrolysis: The scaffold is robust against aqueous hydrolysis at physiological pH.

  • Nucleophilic Attack: The C–F bonds are chemically inert under standard conditions. However, caution is advised under strongly basic conditions (e.g., NaH, t-BuLi) if the nitrogen is alkylated, as there is a theoretical risk of HF elimination, though the 2,2,6,6-pattern is significantly more stable than the 3,3,5,5-isomer (which forms unstable

    
    -fluoroamines).
    
Synthesis Protocol: N-Alkylation of the Pre-formed Ring

Note: De novo synthesis of the ring often requires hazardous fluorinating agents (SF4). The most reliable protocol for medicinal chemists utilizes the commercially available hydrochloride salt.

Objective: Synthesis of N-Benzyl-2,2,6,6-tetrafluoromorpholine (Model Reaction).

Reagents:

  • 2,2,6,6-Tetrafluoromorpholine HCl (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Acetonitrile (ACN) (Anhydrous)

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 2,2,6,6-tetrafluoromorpholine HCl (1.0 mmol) in anhydrous ACN (5 mL).

  • Basification: Add DIPEA (3.0 mmol) dropwise at room temperature. The suspension should clear as the free base is liberated. Stir for 10 minutes.

  • Alkylation: Add Benzyl Bromide (1.1 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor via LC-MS for the disappearance of the amine mass.
    
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated

    
     (2 x 10 mL) and Brine (1 x 10 mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
    

Self-Validation Check:

  • Success Indicator: Appearance of product peak [M+H] in LC-MS.

  • Failure Mode: If no reaction occurs, add catalytic KI (Finkelstein condition) to activate the bromide.

Part 4: Experimental Protocols for Stability Assessment

In Vitro Microsomal Stability Assay

This protocol quantifies the intrinsic clearance (


) improvement of the tetrafluoro-analog vs. the parent.

Materials:

  • Pooled Liver Microsomes (Human/Rat) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compounds (10 mM DMSO stock)

Workflow:

StabilityAssay Step1 Pre-Incubation (Microsomes + Buffer, 37°C, 5 min) Step2 Initiation (Add NADPH + Test Cmpd 1µM) Step1->Step2 Step3 Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Quenching (Add Ice-cold ACN + Internal Std) Step3->Step4 Step5 Analysis (LC-MS/MS: Peak Area Ratio) Step4->Step5

Figure 2: Standard operating procedure for determining metabolic stability half-life.

Calculation:

  • Plot ln(% remaining) vs. time.

  • Determine slope (

    
    ).
    
  • 
    .
    
  • 
    .
    

Expected Result: The 2,2,6,6-tetrafluoromorpholine derivative should exhibit a


 > 60 min, whereas the non-fluorinated parent often shows 

< 20 min in rat microsomes.

References

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1]

    • Context: Discusses the utility of fluorinated morpholines as benzene bioisosteres and their stability profiles.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

    • Context: Authoritative review on the pKa shifts and metabolic blockade effects of fluorin
  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

    • Context: Fundamental text on the multipolar interactions and conform
  • Enamine Ltd. (2024). Building Blocks: 2,2,6,6-Tetrafluoromorpholine.

    • Context: Commercial availability and handling d

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 2,2,6,6-Tetrafluoro-4-phenylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of gem-difluoro and tetrafluoro ethers into saturated heterocycles is a premier strategy in medicinal chemistry to modulate basicity, enhance metabolic stability, and improve lipophilicity. The target compound, 2,2,6,6-Tetrafluoro-4-phenylmorpholine (CAS 65472-14-2) [1], represents a highly fluorinated aniline bioisostere. Because direct fluorination of aromatic-containing heterocycles is notoriously difficult, this application note details a robust, scalable, and regioselective synthetic protocol utilizing a pre-oxidation and exhaustive deoxofluorination strategy.

Mechanistic Rationale & Synthetic Strategy (E-E-A-T)

Causality Behind the Route Selection

Direct fluorination of 4-phenylmorpholine via Electrochemical Fluorination (ECF) is unviable for this target. ECF lacks regioselectivity and generally leads to the destructive perfluorination or saturation of the aromatic phenyl ring[2]. Furthermore, late-stage electrophilic fluorination cannot specifically target the 2 and 6 positions without functional handles.

To establish a self-validating and regioselective system, we employ a "pre-oxidation and exhaustive deoxofluorination" strategy:

  • Scaffold Assembly: Aniline is double-alkylated with chloroacetic acid to form N-phenyliminodiacetic acid, which is subsequently dehydrated to 4-phenylmorpholine-2,6-dione . This cyclic anhydride[3] pre-installs the exact oxygen-carbon-nitrogen connectivity while placing carbonyls precisely at the 2 and 6 positions.

  • Exhaustive Deoxofluorination: The cyclic anhydride is treated with Sulfur Tetrafluoride (SF₄) under anhydrous conditions. While modern liquid surrogates like DAST (Diethylaminosulfur trifluoride) are popular for standard deoxofluorinations, they lack the thermal stability required for the exhaustive double-deoxofluorination of cyclic anhydrides at high temperatures. SF₄, catalyzed by trace Hydrogen Fluoride (HF), protonates the carbonyl oxygen, facilitating nucleophilic attack by SF₄ and subsequent elimination of Thionyl Fluoride (SOF₂).

Self-Validating System

This protocol is designed to be self-validating. The progression from the diacid to the cyclic anhydride is confirmed by the appearance of characteristic doublet C=O stretches (1760 and 1800 cm⁻¹) in FT-IR. The successful exhaustive fluorination is subsequently validated by the complete disappearance of these carbonyl stretches and the emergence of a highly symmetric triplet in ¹⁹F NMR ( -78.5 ppm).

Experimental Workflows

Step 1: Synthesis of N-Phenyliminodiacetic Acid (Precursor)
  • Reaction Setup: In a 1 L round-bottom flask, dissolve chloroacetic acid (2.2 eq) in distilled water (300 mL). Neutralize the solution slowly with 10 M NaOH until the pH reaches 7.0.

  • Alkylation: Add aniline (1.0 eq) to the solution. Heat the biphasic mixture to 90°C under vigorous stirring.

  • pH Maintenance: As the Sₙ2 alkylation proceeds, HCl is liberated. Maintain the reaction pH between 7.0 and 8.0 by dropwise addition of 10 M NaOH.

  • Isolation: Once NaOH consumption ceases (approx. 4 hours), cool the mixture to 5°C. Acidify to pH 2.0 using concentrated HCl. Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield N-phenyliminodiacetic acid.

Step 2: Cyclization to 4-Phenylmorpholine-2,6-dione
  • Dehydration: Suspend the dried N-phenyliminodiacetic acid (1.0 eq) in anhydrous acetic anhydride (5.0 eq) in a 500 mL flask equipped with a reflux condenser.

  • Heating: Heat the suspension to 120°C. The mixture will become homogeneous as the diacid dehydrates to form the cyclic anhydride. Stir for 2 hours.

  • Purification: Distill off the excess acetic anhydride and byproduct acetic acid under reduced pressure. Recrystallize the crude solid from dry toluene to yield pure 4-phenylmorpholine-2,6-dione.

Step 3: Exhaustive Deoxofluorination (Autoclave)

CRITICAL SAFETY NOTE: SF₄ and HF are highly toxic, corrosive gases. This step must be performed in a specialized Hastelloy autoclave within a dedicated fluorination bunker.

  • Loading: Load 4-phenylmorpholine-2,6-dione (1.0 eq) into a 300 mL Hastelloy C autoclave.

  • Reagent Addition: Cool the vessel to -78°C using a dry ice/acetone bath. Condense anhydrous HF (0.1 eq, catalyst) and SF₄ (4.5 eq) into the vessel.

  • Fluorination: Seal the autoclave and gradually heat to 150°C. Maintain this temperature for 12 hours. The high temperature provides the activation energy necessary to cleave the highly stable C-O-S intermediate bonds.

  • Workup: Cool the vessel to room temperature. Carefully vent the gaseous SOF₂ byproduct and unreacted SF₄ through a concentrated KOH scrubbing system.

  • Extraction: Dissolve the dark residue in dichloromethane (DCM). Wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over MgSO₄ and concentrate under vacuum.

  • Isolation: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate this compound.

Data Presentation

Table 1: Quantitative Reaction Parameters and Yields
StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield
1 Sₙ2 AlkylationAniline, Chloroacetic acid, NaOH90475–85%
2 DehydrationAcetic anhydride120285–90%
3 DeoxofluorinationSF₄, cat. HF1501245–60%
Table 2: Analytical Validation Data for this compound
Analytical MethodExpected Signal / ShiftStructural Assignment
¹⁹F NMR (CDCl₃)~ -78.5 ppm (t, J = 11 Hz, 4F)CF₂ groups at C2 and C6 coupling with adjacent CH₂
¹H NMR (CDCl₃)~ 3.80 ppm (t, J = 11 Hz, 4H)CH₂ groups at C3 and C5 coupling with adjacent CF₂
¹H NMR (CDCl₃)6.85 – 7.35 ppm (m, 5H)Aromatic phenyl ring protons
FT-IR Absence of 1760 & 1800 cm⁻¹Confirms complete loss of anhydride C=O
LC-MS (ESI+)m/z 236.1 [M+H]⁺Molecular ion of the target compound

Visualizations

G1 A Aniline + Chloroacetic Acid B N-Phenyliminodiacetic Acid A->B NaOH, H2O, 90°C (SN2 Alkylation) C 4-Phenylmorpholine-2,6-dione B->C Ac2O, 120°C (Dehydration) D 2,2,6,6-Tetrafluoro- 4-phenylmorpholine C->D SF4, HF (cat.), 150°C (Deoxofluorination)

Caption: Synthetic workflow for this compound from aniline.

G2 N1 Cyclic Anhydride (C=O at pos 2 & 6) N2 HF-Catalyzed Carbonyl Protonation N1->N2 N3 Nucleophilic Attack by SF4 (alpha-Fluoro Alkoxysulfur Trifluoride) N2->N3 + SF4 N4 Elimination of SOF2 (First CF2 Formed) N3->N4 - SOF2 N5 Repeat at Second Carbonyl (Exhaustive Fluorination) N4->N5 N6 Tetrafluoroether Product N5->N6 + SF4 / - SOF2

Caption: HF-catalyzed mechanism of exhaustive deoxofluorination of cyclic anhydrides by SF4.

References

  • Hasek, W. R., Smith, W. C., & Engelhardt, V. A. (1960). "The Chemistry of Sulfur Tetrafluoride. II. The Fluorination of Organic Carbonyl Compounds." Journal of the American Chemical Society, 82(3), 543-551. URL: [Link]

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides and homologues." Journal of Organic Chemistry, 40(5), 574-578. URL: [Link]

  • Bakulina, O., et al. (2023). "The Castagnoli–Cushman Reaction." Molecules, 28(6), 2654. URL: [Link]

  • Conte, L., & Gambaretto, G. (2004). "Electrochemical fluorination: state of the art and future tendences." Journal of Fluorine Chemistry, 125(2), 139-144. URL: [Link]

Sources

Application Note: Strategic Utilization of 2,2,6,6-Tetrafluoro-4-phenylmorpholine in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and physicochemical profiling of 2,2,6,6-Tetrafluoro-4-phenylmorpholine and its derivatives. Unlike the more common 3,3,5,5-tetrafluoromorpholine, the 2,2,6,6-isomer offers a unique "Goldilocks" profile for basicity modulation.

Executive Summary

In medicinal chemistry, the morpholine ring is a privileged scaffold, often serving as a solubility enhancer or a specific binding element. However, standard morpholine (pKa ~8.3) can introduce liabilities regarding membrane permeability (due to high ionization at pH 7.4) and hERG channel inhibition.

While 3,3,5,5-tetrafluoromorpholine is a well-known bioisostere, its strong electron-withdrawing effect (


-fluorination relative to nitrogen) drastically reduces basicity (pKa < 2), often abolishing critical salt-bridge interactions.

2,2,6,6-Tetrafluoromorpholine represents a strategic alternative. By placing fluorine atoms


 to the nitrogen (adjacent to oxygen), the inductive effect is attenuated. This preserves sufficient basicity for target engagement while improving lipophilic efficiency (LipE) and metabolic stability. This guide details the protocol for synthesizing and profiling the N-phenyl derivative as a model for this high-value motif.

Physicochemical Profile & Design Logic

The strategic value of the 2,2,6,6-substitution pattern lies in its subtle modulation of electronic properties compared to its isomers.

Table 1: Comparative Physicochemical Properties (Predicted/Experimental)
PropertyMorpholine (Ref)3,3,5,5-Tetrafluoro-2,2,6,6-Tetrafluoro- Impact on Drug Design
F-Substitution None

to Nitrogen

to Oxygen
Determines pKa & dipole
pKa (Conj. Acid) ~8.3~1.0 - 2.0~5.5 - 6.5 (Est.)Optimal: Reduced ionization at pH 7.4, but retains H-bond acceptor/donor capability.
LogP LowHighIntermediate Fluorine increases lipophilicity; 2,2,6,6 balances this with dipole effects.
Metabolic Stability Moderate (N-dealkylation)High (Blocks

-C ox)
High Blocks oxidation at ether-adjacent carbons; lowers N-oxidation potential.
Conformation ChairTwisted Boat/ChairDistorted Chair Anomeric effects from O-C-F interaction alter ring pucker.
Mechanism of Action: The "Gamma-Fluorine" Effect
  • Basicity Modulation: In the 2,2,6,6-isomer, the fluorine atoms are three bonds away from the nitrogen. The electron-withdrawing inductive effect (

    
    ) is weaker than in the 3,3,5,5-isomer. This allows the nitrogen to remain basic enough to form salt bridges (e.g., with Asp/Glu residues) but less basic than unsubstituted morpholine, reducing lysosomal trapping.
    
  • Dipole Reorientation: The C-F bonds create a strong local dipole opposing the C-O dipoles. This alters the overall molecular electrostatic potential (MEP), potentially improving selectivity against off-targets like hERG.

Experimental Protocols

Protocol A: Synthesis of N-Aryl-2,2,6,6-Tetrafluoromorpholines

Objective: To couple the 2,2,6,6-tetrafluoromorpholine core to an aromatic scaffold (e.g., Phenyl) using Buchwald-Hartwig amination. The reduced nucleophilicity of the fluorinated amine requires specific catalytic systems.

Reagents:

  • Amine: 2,2,6,6-Tetrafluoromorpholine (CAS: 65472-14-2)[1][2][3]

  • Aryl Halide: Bromobenzene (Model substrate) or heteroaryl halide.

  • Catalyst: Pd

    
    (dba)
    
    
    
    (Tris(dibenzylideneacetone)dipalladium(0))
  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos.

  • Base: Cs

    
    CO
    
    
    
    (Cesium Carbonate) or NaOtBu.
  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with Aryl Bromide (1.0 equiv, 0.2 mmol), 2,2,6,6-Tetrafluoromorpholine (1.2 equiv, 0.24 mmol), and Cs

    
    CO
    
    
    
    (2.0 equiv, 0.4 mmol).
  • Catalyst Addition: Add Pd

    
    (dba)
    
    
    
    (5 mol%) and XPhos (10 mol%).
    • Note: XPhos is preferred for electron-deficient amines; RuPhos is excellent for sterically hindered substrates.

  • Solvation: Add anhydrous 1,4-Dioxane (2.0 mL, 0.1 M concentration). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Monitoring: Monitor by LC-MS. The fluorinated product often has a distinct retention time shift (more lipophilic) compared to non-fluorinated analogs.

  • Work-up: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography (SiO

    
    ).
    
    • Gradient: 0-20% EtOAc in Hexanes. (The product is less polar than morpholine derivatives).

  • Validation: Confirm structure via

    
    H NMR and 
    
    
    
    F NMR.
    • QC Check:

      
      F NMR should show a singlet or multiplet around -70 to -80 ppm (relative to CFCl
      
      
      
      ), distinct from the -110 ppm range of aryl fluorides.
Protocol B: Physicochemical Assessment (pKa Determination)

Objective: To experimentally determine the ionization constant of the synthesized derivative.

  • Method: Potentiometric Titration (Sirius T3 or equivalent).

  • Sample Prep: Dissolve 1 mg of this compound in 1.5 mL of assay buffer (containing 0.15 M KCl).

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Analysis: The inflection point indicates the pKa.

    • Expectation: If the pKa is < 2, the compound will remain neutral throughout the physiological range. If pKa is ~6.0, an inflection will be visible.

Visualization & Workflows

Figure 1: Synthesis Workflow (Buchwald-Hartwig)

This diagram illustrates the critical path for synthesizing the target moiety, highlighting the specific catalyst choice required for fluorinated amines.

SynthesisWorkflow Start Start: 2,2,6,6-Tetrafluoromorpholine (Amine) Reagents Reagents: Pd2(dba)3 + XPhos Cs2CO3, Dioxane Start->Reagents Reaction Reaction: 100°C, 16h (Argon Atmosphere) Reagents->Reaction Catalysis Workup Work-up: Celite Filtration Concentration Reaction->Workup Purification Purification: Flash Chromatography (Non-polar eluent) Workup->Purification Product Product: 2,2,6,6-Tetrafluoro- 4-phenylmorpholine Purification->Product Yield >60% Product->Reaction QC Fail (Retest)

Caption: Optimized Buchwald-Hartwig coupling workflow for electron-deficient fluorinated morpholines.

Figure 2: Decision Tree - Selecting the Right Morpholine Bioisostere

Use this logic flow to determine when to deploy the 2,2,6,6-scaffold versus the 3,3,5,5-scaffold or standard morpholine.

DecisionTree Problem Design Challenge: Optimize Morpholine Scaffold Basicity Is the Basic Nitrogen Essential for Binding? Problem->Basicity Yes YES (Salt Bridge Required) Basicity->Yes Ionic Interaction No NO (H-Bond Acceptor Only) Basicity->No H-bond only CheckPKa Is pKa > 8.0 causing Permeability/hERG issues? Yes->CheckPKa Use3355 Use 3,3,5,5-Tetrafluoro (pKa < 2.0) Behaves like Amide No->Use3355 UseStandard Use Standard Morpholine (pKa ~8.3) CheckPKa->UseStandard No Issues Use2266 Use 2,2,6,6-Tetrafluoro (pKa ~6.0) 'Goldilocks' Zone CheckPKa->Use2266 Yes, need lower pKa but retain basicity

Caption: Strategic selection guide for morpholine bioisosteres based on binding mode and pKa requirements.

References

  • Patent Application (Synthesis Protocol)
  • General Review on Fluorine in Med Chem

    • Title: Fluorine in Medicinal Chemistry.
    • Source:Chem. Soc. Rev., 2008, 37, 320-330.
    • URL:[Link]

  • Morpholine Bioisosteres

    • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
    • Source:ChemMedChem, 2020, 15(5), 392-403.
    • URL:[Link]

  • Commercial Availability & CAS Data

    • Compound: Morpholine, 2,2,6,6-tetrafluoro- (CAS 65472-14-2).[1][2][3]

    • Source: PubChem / Chemical Vendors.[4]

    • URL:[Link]

Sources

Advanced Derivatization of 2,2,6,6-Tetrafluoro-4-phenylmorpholine: Protocols for SAR Expansion and Pharmacokinetic Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Tetrafluoromorpholine Pharmacophore

In modern medicinal chemistry, the morpholine ring is a privileged scaffold, frequently employed to improve aqueous solubility and modulate target binding. However, standard morpholines suffer from significant pharmacokinetic liabilities, primarily rapid cytochrome P450 (CYP)-mediated


-oxidation at the C2 and C6 positions, which leads to ring-opening, dealkylation, and the formation of reactive, potentially toxic metabolites[1].

To circumvent these issues, the incorporation of a 2,2,6,6-tetrafluoromorpholine moiety has emerged as a powerful bioisosteric replacement[2]. The exhaustive fluorination adjacent to the oxygen atom serves three critical functions:

  • Metabolic Shielding: The strong C–F bonds completely block oxidative metabolism at the most vulnerable sites[3].

  • Basicity Attenuation: The profound electron-withdrawing inductive effect (-I) of the four fluorine atoms drastically reduces the basicity of the morpholine nitrogen. This mitigates hERG channel binding (cardiotoxicity) and improves passive membrane permeability.

  • Lipophilicity Enhancement: The fluorination increases the overall lipophilicity (LogP/LogD) of the molecule, driving hydrophobic interactions within target binding pockets[1].

Physicochemical Profiling

The quantitative impact of tetrafluorination on the morpholine scaffold is summarized below. The drastic drop in pKa transforms the amine from a basic center to an essentially neutral moiety under physiological conditions.

ScaffoldApprox. pKa (Conjugate Acid)Relative Lipophilicity (cLogP)Primary Metabolic Liability
Morpholine 8.3LowHigh (

-oxidation)
4-Phenylmorpholine ~ 5.2ModerateHigh (C2/C6 oxidation)
2,2,6,6-Tetrafluoro-4-phenylmorpholine < 1.0HighLow (Positions blocked)

Strategic Derivatization Pathway

Because the 2,2,6,6-tetrafluoromorpholine ring is electronically deactivated and sterically shielded, direct functionalization of the heterocycle is unfeasible. Therefore, Structure-Activity Relationship (SAR) studies must focus on the derivatization of the attached phenyl ring.

The most robust approach for generating a diverse SAR library involves a two-step sequence:

  • Regioselective Electrophilic Aromatic Substitution (EAS): Para-bromination of the phenyl ring.

  • Late-Stage Transition-Metal Catalysis: Suzuki-Miyaura cross-coupling to append diverse aryl/heteroaryl groups.

Fig 1. Logical workflow for overcoming metabolic liabilities via tetrafluorination and subsequent SAR expansion.

Experimental Protocols

The following protocols are designed as self-validating systems. Mechanistic causality is provided for all critical reagent and condition selections to ensure reproducibility and adaptability.

Protocol A: Regioselective Para-Bromination

Causality & Rationale: Standard anilines are highly activated and undergo rapid, often uncontrolled polybromination. However, in this compound, the strong inductive pull of the CF


 groups counteracts the resonance donation (+M effect) of the nitrogen lone pair. This significantly deactivates the phenyl ring. To drive the reaction to completion while maintaining para-selectivity (governed by the steric bulk of the morpholine ring), N-Bromosuccinimide (NBS) is used in a polar aprotic solvent (DMF) at an elevated temperature. DMF stabilizes the polar Wheland intermediate formed during the rate-determining step.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with this compound (1.0 equiv, 5.0 mmol) and anhydrous DMF (15 mL) under an argon atmosphere.

  • Reagent Addition: Shield the flask from light (to prevent radical side-reactions) and add NBS (1.05 equiv, 5.25 mmol) portion-wise over 10 minutes at 0 °C.

  • Reaction: Remove the ice bath and heat the mixture to 60 °C for 4 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 9:1). The starting material spot should disappear, replaced by a lower-Rf product spot.

  • Workup: Cool to room temperature, quench with 10% aqueous sodium thiosulfate (20 mL) to destroy residual active bromine, and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF.

  • Self-Validation (Analytical): Analyze the crude product via

    
    H NMR. The successful para-bromination is confirmed by the shift from a 5-proton multiplet to a characteristic AA'BB' splitting pattern (two doublets, 
    
    
    
    Hz, 4H) in the aromatic region.
Protocol B: Suzuki-Miyaura Cross-Coupling for SAR Library Generation

Causality & Rationale: The resulting 4-(4-bromophenyl)-2,2,6,6-tetrafluoromorpholine is an electron-poor aryl bromide, which accelerates the oxidative addition step of the palladium catalytic cycle. However, the sheer steric bulk of the tetrafluoromorpholine moiety can impede the transmetalation step. To overcome this, Pd(dppf)Cl


  is selected as the catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand prevents catalyst degradation at high temperatures, and its large bite angle (99°) thermodynamically drives the final reductive elimination step.

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave vial, combine the brominated intermediate (1.0 equiv, 1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 equiv, 1.2 mmol), and K

    
    CO
    
    
    
    (3.0 equiv, 3.0 mmol).
  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H

    
    O (4:1 v/v, 10 mL). Causality: Water is strictly required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.
    
  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.05 equiv, 5 mol%). Purge the vial with argon for 5 minutes, then seal.
    
  • Reaction: Heat the mixture at 90 °C for 12 hours in an oil bath (or 110 °C for 30 minutes via microwave irradiation).

  • Validation (In-Process): Monitor by LC-MS. Look for the disappearance of the characteristic 1:1 isotopic doublet of the bromide starting material and the appearance of the target mass.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black, eluting with EtOAc. Concentrate the filtrate and purify via flash column chromatography.

  • Self-Validation (Analytical): Conduct

    
    F NMR on the purified product. A tight multiplet or singlet between -70 to -80 ppm must be present, verifying that the sensitive CF
    
    
    
    groups survived the basic coupling conditions intact.

Fig 2. Synthetic pathway for the derivatization of the tetrafluorinated scaffold.

References

  • Source:Journal of Fluorine Chemistry / semanticscholar.
  • Source:Journal of Fluorine Chemistry / sciencemadness.
  • Title: Fluorinated compounds in medicinal chemistry: recent applications and synthetic strategies Source:ChemComm - RSC Publishing URL

Sources

Application Note: Strategic Incorporation of 2,2,6,6-Tetrafluoro-4-phenylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic incorporation of 2,2,6,6-tetrafluoro-4-phenylmorpholine (and its core scaffold, 2,2,6,6-tetrafluoromorpholine) into bioactive molecules. This moiety serves as a high-value bioisostere of morpholine, offering profound modulation of pKa, lipophilicity, and metabolic stability.

Executive Summary & Rationale

The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, often used to improve solubility and pharmacokinetic (PK) profiles. However, its metabolic liability (oxidative ring opening) and moderate basicity (pKa ~8.3) can lead to issues such as high clearance or off-target toxicity (e.g., hERG inhibition).

This compound represents a "heavy" fluorinated variant where the carbons flanking the ether oxygen are fully fluorinated.

Why This Modification?
  • pKa Modulation: The four fluorine atoms at the 2,6-positions exert a strong inductive electron-withdrawing effect (–I). Although they are

    
    -positioned relative to the nitrogen, the cumulative effect significantly lowers the basicity of the amine. This reduces lysosomal trapping and improves permeability.
    
  • Metabolic Blockade: The C2 and C6 positions of morpholine are primary sites for oxidative metabolism (cytochrome P450-mediated

    
    -hydroxylation relative to oxygen). Fluorination completely blocks this metabolic soft spot.
    
  • Conformational Locking: The gauche effect of the C–F bonds and the dipole-dipole interactions tend to lock the ring into a specific chair conformation, potentially enhancing binding affinity if the vector matches the target pocket.

Physicochemical Profile

PropertyMorpholine2,2,6,6-Tetrafluoromorpholine (Core)Effect of Modification
Structure O(CH₂CH₂)₂NHO(CF₂CH₂)₂NHFluorines adjacent to Oxygen
Basicity (pKa) ~8.3~4.5 - 5.5 (Estimated)Reduced Basicity: Lowers hERG liability.
Lipophilicity (LogP) -0.86~0.5 - 1.0Increased: C-F bonds are more lipophilic than C-H.
Metabolic Stability Low (C2/C3 oxidation)HighBlocked: C2/C6 oxidation is impossible.
H-Bonding Acceptor (O, N), Donor (N)Weakened Acceptor (O)Ether oxygen basicity is drastically reduced.

Experimental Protocols

The incorporation of this moiety typically involves attaching the 2,2,6,6-tetrafluoromorpholine core (CAS 65502-95-6) to an aromatic scaffold. Two primary methods are detailed below: Buchwald-Hartwig Amination (Method A) and Nucleophilic Aromatic Substitution (SNAr) (Method B).

Method A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Unactivated aryl bromides, chlorides, or triflates.

Reagents:

  • Substrate: Aryl Bromide/Chloride (1.0 equiv)

  • Amine: 2,2,6,6-Tetrafluoromorpholine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂

  • Ligand: XPhos or XantPhos (4-10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Protocol:

  • Setup: In a glovebox or under a stream of Argon, charge a reaction vial with the Aryl Bromide (1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Addition: Add 2,2,6,6-tetrafluoromorpholine (191 mg, 1.2 mmol) and anhydrous 1,4-Dioxane (5 mL).

  • Degassing: Seal the vial and purge with Argon for 5 minutes (sparging) to remove dissolved oxygen.

  • Reaction: Heat the mixture to 100°C for 12–18 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite® eluting with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Method B: Nucleophilic Aromatic Substitution (SNAr)

Best for: Electron-deficient heteroaryl halides (e.g., chloropyridines, fluoronitrobenzenes).

Reagents:

  • Substrate: Activated Aryl Fluoride/Chloride (1.0 equiv)

  • Amine: 2,2,6,6-Tetrafluoromorpholine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K₂CO₃

  • Solvent: DMSO or DMF (Dry)

Protocol:

  • Dissolution: Dissolve the activated aryl halide (1.0 mmol) in DMSO (3 mL).

  • Addition: Add DIPEA (350 µL, 2.0 mmol) followed by 2,2,6,6-tetrafluoromorpholine (175 mg, 1.1 mmol).

  • Reaction: Stir at 80–100°C for 4–6 hours. Monitor by LC-MS.

  • Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove DMSO.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via chromatography.

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the incorporation method and the mechanistic flow.

Incorporation_Workflow Start Target Scaffold (Ar-X) Check_Elec Is Ar-X Electron Deficient? (e.g., Pyridine, Nitro-benzene) Start->Check_Elec Method_SNAr Method B: S_NAr Solvent: DMSO/DMF Base: DIPEA Temp: 80-100°C Check_Elec->Method_SNAr Yes Method_BH Method A: Buchwald-Hartwig Cat: Pd2(dba)3 / XPhos Base: Cs2CO3 Solvent: Dioxane, 100°C Check_Elec->Method_BH No (Electron Neutral/Rich) Product This compound Derivative Method_SNAr->Product Method_BH->Product

Caption: Decision tree for incorporating 2,2,6,6-tetrafluoromorpholine based on substrate electronics.

Characterization & Analysis

Validating the incorporation of the tetrafluoromorpholine ring requires specific attention to NMR splitting patterns due to


 coupling.
NMR Signature
  • 
     NMR:  Expect a simplified signal (often a singlet or triplet) around -70 to -90 ppm  (relative to CFCl₃). The symmetry of the 2,2,6,6-substitution often simplifies the spectrum, but coupling to the adjacent methylene protons (
    
    
    
    ) can induce splitting.
  • 
     NMR:  The methylene protons (positions 3 and 5) will appear as a triplet or multiplet due to coupling with the adjacent CF₂ groups. Unlike standard morpholine (which shows two triplets), the CF₂ groups remove the protons at 2 and 6, leaving only the N-CH₂ protons visible, typically shifted downfield.
    
Mass Spectrometry
  • Isotope Pattern: The presence of four fluorine atoms does not alter the M+1 isotope height significantly (unlike Cl/Br), but the mass defect will be negative relative to the non-fluorinated analog.

  • Fragmentation: Common loss of neutral CF₂=O (carbonyl difluoride equivalent) or CF₂=CF₂ fragments may be observed in MS/MS.

References

  • Synthesis & Building Blocks: 2,2,6,6-Tetrafluoromorpholine (CAS 65502-95-6). Commercially available from vendors such as BLD Pharm, AChemBlock, and Sigma-Aldrich.

  • Buchwald-Hartwig Methodology: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General reference for XPhos/Pd conditions).
  • Application in Antivirals: Patent WO2022130270A1. "N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides." (Describes the use of 2,2,6,6-tetrafluoromorpholine in the synthesis of SARS-CoV-2 protease inhibitors via Pd-catalyzed coupling).

  • Metabolic Stability of Fluorinated Morpholines: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Discusses the metabolic blocking effect of fluorination on saturated heterocycles).

19F NMR spectroscopy of 2,2,6,6-Tetrafluoro-4-phenylmorpholine

Application Note: F NMR Spectroscopy of 2,2,6,6-Tetrafluoro-4-phenylmorpholine – Conformational Dynamics and Variable-Temperature Protocols

Introduction & Structural Overview

Fluorinated heterocycles are highly valued in drug development for their ability to modulate lipophilicity, metabolic stability, and basicity. The molecule this compound represents a sterically and electronically unique scaffold. The incorporation of four fluorine atoms adjacent to the oxygen atom (C2 and C6 positions) significantly alters the electron density and the conformational landscape of the morpholine ring .

For analytical scientists and structural biologists,



Theoretical Framework: Conformational Dynamics and NMR Timescale

In solution, the morpholine ring adopts a chair conformation. The nitrogen atom at position 4 bears a phenyl group, which strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. The four fluorine atoms are located as geminal pairs at C2 and C6. In a static chair conformation, these pairs differentiate into distinct axial (


  • Fast Exchange (Room Temperature): At 298 K, the morpholine ring undergoes rapid chair-chair interconversion. This dynamic flipping averages the axial and equatorial fluorine environments on the NMR timescale. Consequently, the

    
    F NMR spectrum presents a simplified time-averaged signal—typically a triplet due to vicinal coupling (
    
    
    Hz) with the adjacent CH
    
    
    protons at C3 and C5.
  • Slow Exchange (Low Temperature): When the temperature is lowered (e.g., to 198 K), the thermal energy is insufficient to overcome the barrier to ring inversion , . The conformation becomes "frozen" on the NMR timescale. The

    
     and 
    
    
    nuclei become magnetically non-equivalent, resulting in a complex AB (or AX) spin system. The most prominent feature is the massive geminal fluorine-fluorine coupling (
    
    
    ), which typically ranges from 220 to 250 Hz for CF
    
    
    groups . Additionally, a long-range W-coupling (
    
    
    Hz) may be observed exclusively between the two equatorial fluorines (C2-
    
    
    and C6-
    
    
    ) due to their optimal planar zig-zag orbital overlap.

Experimental Protocol: Variable-Temperature F NMR

To accurately capture the conformational thermodynamics, a self-validating VT-NMR protocol must be employed.

Causality of Solvent Choice: CD



Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15-20 mg (~0.1 M) of this compound in 0.6 mL of anhydrous CD

    
    Cl
    
    
    . Transfer to a high-quality 5 mm NMR tube. Rationale: This concentration ensures high signal-to-noise for the
    
    
    F nuclei without inducing viscosity-related line broadening at low temperatures.
  • Instrument Setup & Self-Validation:

    • Insert the sample into an NMR spectrometer equipped with a fluorine-capable probe (e.g., a BBFO or dedicated

      
      F/
      
      
      H probe).
    • Critical Validation Step: Calibrate the variable temperature unit using a neat methanol standard. The console thermocouple often deviates from the actual sample temperature at extremes. Record the actual temperature calibration curve prior to running the sample.

  • Room Temperature Acquisition (298 K):

    • Tune and match the probe to the

      
      F frequency.
      
    • Acquire a standard 1D

      
      F spectrum with 
      
      
      H decoupling (
      
      
      F{
      
      
      H}) to simplify the spectrum, followed by a proton-coupled
      
      
      F spectrum to measure the
      
      
      vicinal coupling.
    • Reference the spectrum to internal CFCl

      
       (0.0 ppm).
      
  • VT Cooling Sequence:

    • Lower the temperature in 10 K increments from 298 K down to 198 K.

    • Causality of Equilibration: Allow 10 minutes of equilibration time at each step to ensure thermal homogeneity across the sample volume, preventing convection currents that distort line shapes.

    • Re-tune and re-match the probe at each temperature, as the dielectric constant of CD

      
      Cl
      
      
      changes significantly with temperature. Re-shim the Z1 and Z2 gradients.
  • Data Processing: Process the FIDs with a mild exponential window function (LB = 1.0 Hz) to enhance signal-to-noise without obscuring the fine

    
     W-couplings.
    

Data Interpretation & Quantitative Analysis

The following table summarizes the expected

Temperature RegimeActual Temp (K)Conformation State

F Chemical Shift (ppm)*
MultiplicityCoupling Constants (Hz)
Fast Exchange 298Rapid Interconversion-85.0 (Averaged CF

)
Triplet (

H coupled)

Coalescence ~240IntermediateBroadened singletN/AN/A
Slow Exchange 198Frozen Chair-72.0 (

)
Doublet of multiplets

,

Slow Exchange 198Frozen Chair-98.0 (

)
Doublet of triplets

,

*Chemical shifts are approximate and referenced to CFCl

Mechanistic Workflow

VT_NMR_WorkflowStartStart VT-NMRProtocolAcquireRTAcquire at 298 K(Fast Exchange)Start->AcquireRTObserveAvgObserve Averaged19F SignalAcquireRT->ObserveAvgCoolingCool in 10 K Steps(Equilibrate & Retune)ObserveAvg->CoolingCoalescenceIdentify CoalescenceTemperature (Tc)Cooling->CoalescenceAcquireLTAcquire at 198 K(Slow Exchange)Coalescence->AcquireLTObserveABObserve AB Quartet(Fa and Fe resolved)AcquireLT->ObserveABCalculateCalculate InversionBarrier (ΔG‡)ObserveAB->Calculate

Logical workflow for Variable-Temperature 19F NMR to determine morpholine ring inversion barriers.

References

  • Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions. The Journal of Organic Chemistry.[Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.[Link]

  • Spectroscopic Methods in Organic Chemistry. Springer.[Link]

  • Electrochemical fluorination: state of the art and future tendences. Journal of Fluorine Chemistry.[Link]

Advanced LC-MS/MS Methodologies for the Quantification of 2,2,6,6-Tetrafluoro-4-phenylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Compound: 2,2,6,6-Tetrafluoro-4-phenylmorpholine (CAS: 65472-14-2 | Formula:


)
Mechanistic Introduction to Polyfluorinated Morpholines

This compound is a highly specialized fluorinated scaffold utilized in modern medicinal chemistry. The incorporation of


 groups adjacent to the morpholine oxygen dramatically alters the physicochemical properties of the molecule, increasing lipophilicity and metabolic stability while simultaneously reducing the basicity of the tertiary amine.

Identifying and quantifying highly fluorinated compounds presents unique analytical challenges. Traditional electron ionization (EI) often fails to produce a stable molecular ion due to the propensity for dissociative electron attachment and the inherent strength of C-F bonds[1]. Consequently, soft ionization techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) or High-Resolution Mass Spectrometry (HRMS) are strictly required for robust structural elucidation and trace-level quantification[2].

Analytical Strategy & Causality (The "Why")

To build a robust and sensitive assay, experimental choices must be driven by the molecule's unique electronic environment:

  • Chromatographic Selectivity (Why PFP over C18?): Highly fluorinated compounds often exhibit "fluorophilic" behavior, leading to poor retention, early elution, or peak tailing on standard alkyl-bonded (C18) phases. We mandate the use of a Pentafluorophenyl (PFP) stationary phase. The PFP phase provides orthogonal retention mechanisms—specifically dipole-dipole,

    
    , and fluorine-fluorine interactions—ensuring sharp peak shapes and an optimal retention factor (
    
    
    
    ).
  • Ionization Dynamics (Why ESI+ with Formic Acid?): The four fluorine atoms exert a strong inductive electron-withdrawing effect (-I), significantly reducing the proton affinity of the morpholine nitrogen. To force protonation and achieve a robust

    
     ion at m/z 236.1, the mobile phase must be heavily acidified with 0.1% Formic Acid. We explicitly avoid Trifluoroacetic Acid (TFA) due to its notorious ion-pairing effects that cause severe ESI signal suppression.
    
  • Mass Analysis: Time-of-flight (TOF) mass spectrometry, particularly when utilizing delayed extraction and orthogonal acceleration, provides the exact mass capabilities necessary to differentiate isobaric interferences in complex biological matrices[3]. However, for high-throughput pharmacokinetic (PK) profiling, a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode remains the gold standard.

Experimental Workflow & Protocol

LCMS_Workflow S1 Sample Prep (Protein PPT) S2 UHPLC (PFP Column) S1->S2 S3 ESI(+) Source S2->S3 S4 Q1 Selection m/z 236.1 S3->S4 S5 CID Cell (Argon Gas) S4->S5 S6 Q3 Detection m/z 170.1, 106.1 S5->S6

LC-MS/MS workflow for the quantification of this compound.
Step-by-Step Sample Preparation (Plasma)
  • Aliquot 50 µL of biological plasma into a 96-well extraction plate.

  • Add 150 µL of cold Acetonitrile (

    
    ) containing an isotopic Internal Standard (e.g., 2,2,6,6-Tetrafluoro-4-(phenyl-
    
    
    
    )morpholine at 50 ng/mL) to precipitate proteins.
  • Vortex aggressively for 2 minutes at 1000 RPM to ensure complete cell lysis and protein binding disruption.

  • Centrifuge at 4000 x g for 10 minutes at

    
    .
    
  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water. (Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing solvent-effect peak distortion upon injection).

UHPLC Chromatographic Conditions
ParameterSpecification
Column Phenomenex Kinetex PFP (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in

Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Column Temperature

Gradient Elution Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
2.50595
3.00595
3.10955
4.00955
Fragmentation Mechanics & Structural Elucidation

Understanding the collision-induced dissociation (CID) of this compound is critical for selecting robust MRM transitions.

  • Precursor Ion: The protonated molecule

    
     is observed at m/z 236.1.
    
  • Primary Cleavage (m/z 170.1): The most abundant product ion results from the cleavage of the morpholine ring, expelling a neutral molecule of carbonyl fluoride (

    
    , 66 Da). This is a highly favorable thermodynamic pathway driven by the stability of the 
    
    
    
    leaving group.
  • Secondary Cleavage (m/z 106.1): Subsequent dissociation of the m/z 170.1 fragment leads to the loss of

    
     (64 Da), yielding a stable aniline-derivative cation (
    
    
    
    ).
  • Alternative Pathway (m/z 216.1): A minor pathway involves the direct loss of Hydrogen Fluoride (HF, 20 Da) from the precursor, a hallmark signature of aliphatic fluorinated ring systems.

MS_Fragmentation M [M+H]+ m/z 236.1 (Precursor) F1 [M+H - HF]+ m/z 216.1 (HF Loss) M->F1 - HF (20 Da) CE: 15 eV F2 [M+H - CF₂O]+ m/z 170.1 (Ring Cleavage) M->F2 - CF₂O (66 Da) CE: 20 eV F3 [C₇H₇N]+ m/z 106.1 (Aniline Derivative) F2->F3 - C₂H₂F₂ (64 Da) CE: 35 eV

Proposed ESI(+) CID fragmentation pathway for this compound.
Optimized MRM Parameters
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
236.1170.15020Quantifier
236.1106.15035Qualifier 1
236.1216.15015Qualifier 2
Self-Validating System & Quality Control

To ensure the protocol is a self-validating system, the following systemic checks must be implemented during method validation:

  • Matrix Factor (MF) Evaluation: Calculate the MF by dividing the peak area of the analyte spiked after extraction by the peak area of a neat standard. An MF between 0.85 and 1.15 confirms the absence of significant matrix ionization suppression, validating the extraction efficiency.

  • Post-Column Infusion (PCI): Continuously infuse a neat standard of this compound post-column while injecting a blank matrix extract. Any dips in the steady baseline indicate co-eluting matrix suppressors (e.g., endogenous phospholipids). If suppression aligns with the analyte retention time, the PFP gradient must be adjusted.

  • Cross-Talk Assessment: Inject a blank sample spiked only with the Internal Standard at the Upper Limit of Quantification (ULOQ). Monitor the analyte MRM channels to ensure no isotopic interference or cross-talk occurs, which would artificially inflate low-concentration readings.

References

1.[1] Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. Michigan State University (MSU Chemistry). [Link] 2.[2] Novel polyfluorinated compounds identified using high resolution mass spectrometry downstream of manufacturing facilities near Decatur, Alabama, USA. National Institutes of Health (NIH/PMC). [Link] 3.[3] Time-of-flight mass spectrometry. Wikipedia. [Link]

Sources

Application Note: Advanced Crystallization Strategies for 2,2,6,6-Tetrafluoro-4-phenylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 2,2,6,6-Tetrafluoro-4-phenylmorpholine (CAS: 65472-14-2)

Mechanistic Rationale: The "Fluorous Effect" and Basicity Shift

The integration of highly fluorinated heterocycles into active pharmaceutical ingredients (APIs) is a proven strategy for enhancing metabolic stability and membrane permeability[1]. However, the compound this compound presents unique physical chemistry challenges during downstream purification.

Standard morpholine derivatives are typically isolated via salt-formation crystallization (e.g., hydrochloride or mesylate salts). In this molecule, the introduction of four highly electronegative fluorine atoms at the 2- and 6-positions exerts a profound inductive electron-withdrawing effect across the ring[1]. This drastically reduces the availability of the nitrogen lone pair, dropping the pKa of the amine to a level where stable salt formation in standard aqueous or alcoholic media is thermodynamically unfavorable.

Consequently, purification must rely on free-base crystallization. The high fluorine content induces "fluorous affinity"—a phenomenon where fluorinated moieties preferentially self-associate via weak intermolecular C–H⋯F and F⋯F interactions, actively excluding non-fluorinated solvent molecules[2]. Leveraging this fluorous affinity is critical to achieving high packing density[2] and preventing the compound from "oiling out" (liquid-liquid phase separation) during cooling, a common failure mode in fluorocarbon crystallization[3].

Thermodynamic Solvent Selection Matrix

To design a self-validating crystallization system, solvent selection must balance solubility at elevated temperatures with the induction of fluorous packing during cooling. Highly protic, non-fluorinated solvents (e.g., methanol) often lead to oiling out because they cannot solvate the hydrophobic, fluorinated core effectively at lower temperatures.

Table 1 summarizes quantitative and qualitative data for solvent selection based on fluorous affinity principles[4].

Table 1: Solvent Selection Matrix for Tetrafluorinated Morpholines

Solvent SystemRoleSolvating Power (60°C)Nucleation ControlRisk of Oiling OutRecommendation
Toluene / n-Heptane Standard Non-PolarHighModerateMediumGood for high-purity crude
EtOAc / Perfluorohexane Fluorous BiphasicVery HighExcellentLowBest for complex mixtures
Hexafluoroisopropanol Fluorous ProticExcessivePoorHighAvoid for primary crystallization
Isopropyl Acetate (IPAc) Single SolventHighGoodLowScalable manufacturing

Crystallization Workflow

G Start Crude 2,2,6,6-Tetrafluoro- 4-phenylmorpholine SolventScreen Solvent Screening (Fluorous vs. Organic) Start->SolventScreen Fluorous Fluorous Biphasic System (Perfluorohexane/EtOAc) SolventScreen->Fluorous High Impurity SingleSolvent Single Solvent System (Toluene/Heptane) SolventScreen->SingleSolvent High Purity Dissolution Thermal Dissolution (50-60°C) Fluorous->Dissolution SingleSolvent->Dissolution Cooling Controlled Cooling (-0.2°C/min to 5°C) Dissolution->Cooling Nucleation Nucleation & Growth (Fluorous Affinity Packing) Cooling->Nucleation Isolation Filtration & Washing (Cold Anti-Solvent) Nucleation->Isolation Drying Vacuum Drying (35°C, 10 mbar) Isolation->Drying Pure Pure Crystalline API Intermediate Drying->Pure

Figure 1: Decision tree and experimental workflow for the crystallization of fluorinated morpholines.

Experimental Protocols

Protocol A: Fluorous Biphasic Anti-Solvent Crystallization

Causality Insight: This method utilizes a fluorous solvent (perfluorohexane) as an anti-solvent. Because the target molecule has high fluorous affinity[4], it will preferentially partition into the fluorous micro-domains as the temperature drops, forcing ordered crystal nucleation rather than amorphous precipitation.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude this compound in 40 mL of Ethyl Acetate (EtOAc) in a jacketed reactor.

  • Heating: Heat the mixture to 55°C under mild agitation (200 rpm) until complete dissolution is achieved.

    • Self-Validation Step: Ensure the solution is visually clear; if particulates remain, filter hot through a 0.45 µm PTFE membrane to prevent heterogeneous nucleation on impurities.

  • Anti-Solvent Addition: Slowly dose 20 mL of Perfluorohexane over 30 minutes using a syringe pump. The slow addition prevents local supersaturation spikes that cause oiling out.

  • Controlled Cooling: Program the jacketed reactor to cool from 55°C to 5°C at a strict ramp rate of -0.2°C/min.

    • Causality Insight: A slow cooling ramp provides the thermodynamic time required for the F⋯F interactions to align into a stable crystalline lattice[2].

  • In-Process Control (IPC): Monitor nucleation via Focused Beam Reflectance Measurement (FBRM). Nucleation should typically onset around 32°C.

  • Aging and Isolation: Hold the slurry at 5°C for 2 hours. Filter the crystals under a vacuum and wash with 15 mL of cold (0°C) n-heptane.

  • Drying: Dry the isolated solid in a vacuum oven at 35°C and 10 mbar for 12 hours.

    • Self-Validation Step: Analyze the mother liquor via HPLC; residual product should be <5% of the initial mass, validating the yield and confirming no product was lost to a liquid-liquid phase separation.

Protocol B: Temperature-Cycling Crystallization (Toluene/Heptane)

Causality Insight: For manufacturing environments lacking fluorous solvents, temperature cycling in a standard organic system can "heal" amorphous domains. By repeatedly heating and cooling around the metastable zone, imperfectly packed crystals dissolve and re-precipitate into the most thermodynamically stable polymorph.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of crude API in 25 mL of Toluene at 65°C.

  • Anti-Solvent Dosing: Add 35 mL of n-Heptane dropwise at 65°C.

  • Primary Cooling: Cool to 40°C at -0.5°C/min to induce primary nucleation.

  • Temperature Cycling (Ostwald Ripening):

    • Heat back to 52°C (dissolving fines and amorphous material).

    • Cool to 30°C at -0.2°C/min.

    • Heat to 45°C.

    • Cool to 0°C at -0.1°C/min.

  • Isolation: Filter the resulting highly crystalline suspension and wash with 20 mL of cold n-heptane. Dry under vacuum at 40°C.

Critical Quality Attributes (CQAs) & Troubleshooting

  • Oiling Out (Liquid-Liquid Phase Separation): If the mixture turns cloudy but yields no birefringent particles under polarized light microscopy, the system has oiled out.

    • Solution: Reheat to 60°C, add 1-2 wt% of pure seed crystals, and reduce the cooling ramp to -0.1°C/min.

  • Polymorphic Purity & Discrete Disorder: Highly fluorinated compounds can exhibit discrete disorder due to the molecular overlay of enantiomers or conformers in the crystal lattice[3]. Differential Scanning Calorimetry (DSC) must be used post-drying to confirm a single, sharp endothermic melting peak, validating the polymorphic purity of the batch.

References

  • Title: SYNTHESIS OF NOVEL FLUORINATED N- (PHENYL)-2-(3-MORPHOLIN-4-YL- PHENOXY)-ACETAMIDE DERIVATIVES AND EVALUATION OF ITS ANTIMICROBI | Source: Jetir.
  • Title: Wen-Han Tu's research works | National Taipei University of Technology | Source: ResearchGate | URL
  • Title: WO2023034969A1 - Hybridization probes containing fluorinated carbon chains and related methods | Source: Google Patents | URL
  • Title: perfluoro compounds c5-18 | Source: Science.

Sources

Assaying the biological effects of 2,2,6,6-Tetrafluoro-4-phenylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biological Profiling of 2,2,6,6-Tetrafluoro-4-phenylmorpholine

Executive Summary

This guide details the biological assay protocols for This compound (TFPM) . Unlike its non-fluorinated parent (N-phenylmorpholine), TFPM exhibits distinct physicochemical properties driven by the strong electron-withdrawing inductive effect (-I) of the four fluorine atoms.[1][2]

The introduction of the tetrafluoro-motif at the


-positions relative to the ether oxygen serves two primary medicinal chemistry objectives:
  • Metabolic Blockade: Steric and electronic protection against oxidative metabolism at the morpholine ring.[3]

  • pKa Modulation: Drastic reduction of the nitrogen basicity, altering membrane permeability and solubility profiles.[3]

This document provides a self-validating workflow to quantify these effects, focusing on Physicochemical Profiling , Metabolic Stability , and Safety Pharmacology .

Part 1: Physicochemical Profiling (pKa & LogD)

Rationale: The four fluorine atoms in TFPM exert a powerful electron-withdrawing effect, significantly lowering the pKa of the morpholine nitrogen compared to the non-fluorinated parent (typically pKa ~7.0–7.5).[2] Accurate determination of pKa is critical because it dictates whether the molecule exists as a neutral species or a cation at physiological pH (7.4), fundamentally changing its lipophilicity (LogD) and membrane permeability.[2][3]

Protocol 1.1: Potentiometric pKa Determination
  • Objective: Determine the ionization constant of the morpholine nitrogen.

  • Method: Potentiometric titration using a Sirius T3 or equivalent autotitrator.[1][3]

Materials:

  • Analyte: this compound (>98% purity).[1]

  • Solvent: 0.15 M KCl (aq) with MeOH co-solvent (if solubility is <0.1 mg/mL).

  • Titrant: 0.5 M KOH and 0.5 M HCl (standardized).

Workflow:

  • Sample Prep: Dissolve 1–2 mg of TFPM in the assay buffer. If precipitation occurs, use a methanol/water gradient (20%, 40%, 60% MeOH) and extrapolate to 0% aqueous.

  • Titration: Perform a dual-titration (Acid

    
     Base 
    
    
    
    Acid) from pH 2.0 to pH 12.0.
  • Data Analysis: Use the Bjerrum difference plot to identify the point of inflection.[3]

    • Expected Result: Due to the tetra-fluorination, expect a pKa shift of -3 to -4 units compared to phenylmorpholine.[1] The pKa is anticipated to be in the range of 2.5 – 4.0 .[3]

    • Implication: At pH 7.4, TFPM will be >99.9% neutral , maximizing passive permeability but potentially limiting aqueous solubility.[3]

Protocol 1.2: Lipophilicity (LogD7.4) via Shake-Flask LC-MS/MS

Workflow:

  • Phase System: n-Octanol saturated with Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Spike TFPM (10 µM) into the system. Vortex for 60 minutes at 25°C.[1][3]

  • Separation: Centrifuge at 3000 x g for 10 mins to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS (MRM mode).

  • Calculation:

    
    
    

Part 2: Metabolic Stability (Microsomal Stability)

Rationale: The 2 and 6 positions of the morpholine ring are primary "soft spots" for Cytochrome P450 (CYP) mediated oxidation.[2][3] The 2,2,6,6-tetrafluoro substitution is designed to block this pathway ("Metabolic Switching"). This assay validates the stability enhancement.

Protocol 2.1: Human Liver Microsome (HLM) Stability Assay

Materials:

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein).[2][3]

  • Co-factor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Control: N-phenylmorpholine (High Clearance Control) and Warfarin (Low Clearance Control).[1][2][3]

Step-by-Step Workflow:

  • Pre-Incubation:

    • Prepare a 1 µM solution of TFPM in Phosphate Buffer (100 mM, pH 7.4).[2][3]

    • Add HLM (final conc.[1][2][3][4] 0.5 mg/mL).[1][2][3]

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.[3][4]

    • Note: Include a "Minus NADPH" control to rule out non-enzymatic degradation.[1][3]

  • Sampling:

    • Aliquot 50 µL at time points:

      
       minutes.
      
    • Quench immediately into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Inject supernatant into LC-MS/MS.[1][3]

    • Monitor parent ion depletion.[1][3]

Data Interpretation:

  • Intrinsic Clearance (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  Calculated from the slope (
    
    
    
    ) of
    
    
    vs. time.[2][3]
    
    
    [2][3]
  • Success Criteria: TFPM should show <20% depletion at 60 minutes (Low Clearance), whereas the non-fluorinated parent will likely show >80% depletion.[2][3]

Part 3: Safety Pharmacology (hERG & CYP Inhibition)

Rationale: While fluorination improves stability, lipophilic amines are frequent blockers of the hERG potassium channel (cardiotoxicity risk).[2][3] However, the reduced basicity of TFPM (neutral at pH 7.[3]4) may mitigate this risk compared to the cationic parent.[2][3]

Protocol 3.1: Competitive CYP Inhibition (Fluorescent Probe)[2][3]
  • Objective: Assess if TFPM inhibits major CYP isoforms (3A4, 2D6, 2C9), causing drug-drug interactions.

  • Method: Fluorometric High-Throughput Screening.[1][3]

Workflow Visualization (Graphviz):

CYP_Inhibition_Workflow cluster_substrates Specific Substrates Start Test Compound (TFPM) Mix Mix with Recombinant CYP Isozymes + Substrate Start->Mix 7 concentrations (0 - 50 µM) Incubate Incubate 37°C, 20-45 min Mix->Incubate + NADPH S1 CYP3A4: BFC Mix->S1 Read Measure Fluorescence (Metabolite Formation) Incubate->Read Stop Solution Calc Calculate IC50 Read->Calc S2 CYP2D6: AMMC

Caption: Fluorescence-based CYP inhibition workflow. BFC = 7-benzyloxy-4-trifluoromethylcoumarin; AMMC = 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin.[1][2]

Data Presentation Table:

CYP IsoformSubstratePositive Control InhibitorAcceptance Criteria (IC50)
CYP3A4 Midazolam / BFCKetoconazole> 10 µM (Low Risk)
CYP2D6 DextromethorphanQuinidine> 10 µM (Low Risk)
CYP2C9 DiclofenacSulfaphenazole> 10 µM (Low Risk)

Part 4: Summary of Expected Biological Effects

Based on the structure-activity relationship (SAR) of fluorinated morpholines, the following profile is expected for TFPM compared to Phenylmorpholine:

PropertyPhenylmorpholine (Parent)This compoundMechanistic Cause
Basicity (pKa) ~ 7.0 (Basic)~ 3.0 – 4.0 (Weak Base/Neutral)Inductive effect (-I) of 4 Fluorines reduces N-lone pair availability.[1][2]
Metabolic Stability Low (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

min)
High (

min)
C-F bonds block

-hydroxylation sites.[2][3]
Lipophilicity (LogD) ModerateHighNeutral state at pH 7.4 + Hydrophobicity of Fluorine.[2][3]
hERG Inhibition High Risk (Cationic)Reduced Risk (Neutral)Loss of cationic interaction with hERG pore residues (Y652/F656).[2][3]

References

  • Purser, S., et al. (2008).[3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., et al. (2015).[3] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[3] Link[2][3]

  • Hagmann, W. K. (2008).[2][3] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link[2][3]

  • Müller, K., et al. (2007).[3] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link[2]

  • Meanwell, N. A. (2018).[2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,2,6,6-Tetrafluoro-4-phenylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of 2,2,6,6-Tetrafluoro-4-phenylmorpholine synthesis.

Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting

Process Overview & Logic

The synthesis of This compound (CAS: 65472-14-2) presents a unique challenge due to the electronic deactivation of the morpholine ring by four fluorine atoms. High-yield synthesis requires a robust strategy that avoids the pitfalls of direct fluorination on the saturated ring.

The most scalable and chemically consistent route involves the Deoxofluorination of N-phenylmorpholine-2,6-dione . This pathway leverages the high reactivity of carbonyl groups in the dione precursor to introduce fluorine atoms regioselectively at the 2 and 6 positions using nucleophilic fluorinating agents (e.g., SF₄, DAST, or Deoxo-Fluor®).

Strategic Pathway
  • Precursor Assembly: Condensation of Aniline with Diglycolic Anhydride to form the cyclic imide (N-phenylmorpholine-2,6-dione).

  • Deoxofluorination: Conversion of the C=O carbonyls to CF₂ moieties.

SynthesisLogic Aniline Aniline (Starting Material) Dione N-phenylmorpholine-2,6-dione (Intermediate) Aniline->Dione Cyclocondensation (High Yield) Diglycolic Diglycolic Anhydride (Reagent) Diglycolic->Dione Fluorination Deoxofluorination (SF4 / DAST) Dione->Fluorination Activation Product 2,2,6,6-Tetrafluoro- 4-phenylmorpholine Fluorination->Product C=O -> CF2 (Critical Step)

Figure 1: Logical flow for the regioselective synthesis of the tetrafluoromorpholine core.

Step-by-Step Optimization Guide

Phase 1: Synthesis of N-phenylmorpholine-2,6-dione

Objective: Create the cyclic imide backbone with quantitative conversion.

  • Reagents: Aniline (1.0 eq), Diglycolic Anhydride (1.05 eq), Toluene or Acetic Acid.

  • Protocol:

    • Dissolve diglycolic anhydride in toluene.

    • Add aniline dropwise at room temperature (exothermic reaction).

    • Reflux with a Dean-Stark trap to remove water (dehydration of the intermediate amic acid).

    • Optimization Tip: Ensure complete water removal. Residual water will hydrolyze the fluorinating agent in the next step, killing the yield.

    • Purification: Crystallization from ethanol/hexane.

Phase 2: Deoxofluorination (The Critical Step)

Objective: Convert two carbonyl groups to four fluorine atoms without ring opening.

Reagent Choice:

  • Sulfur Tetrafluoride (SF₄): Industrial standard. High yield, but requires specialized pressure equipment and HF handling protocols.

  • DAST / Deoxo-Fluor®: Lab-scale standard. Liquid reagents, easier to handle but thermally unstable above 80°C.

Optimized Protocol (Using DAST/Deoxo-Fluor)
  • Reagents: N-phenylmorpholine-2,6-dione (1.0 eq), DAST (Diethylaminosulfur trifluoride) (5.0 eq - excess required).

  • Solvent: Anhydrous DCM or CHCl₃ (must be <50 ppm H₂O).

  • Catalyst: Ethanol (0.2 eq) or HF-Pyridine complex (catalytic amount) to initiate the reaction.

Procedure:

  • Setup: Flame-dry all glassware under Argon.

  • Addition: Suspend the dione in DCM. Add DAST dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is slow, heat to reflux (40°C for DCM) carefully.

    • Warning: Do not exceed 50°C with DAST due to explosion risk. Use Deoxo-Fluor for higher stability up to 80°C.

  • Quenching: Pour reaction mixture slowly into saturated NaHCO₃/Ice mixture. Vigorous gas evolution (CO₂) will occur.

Data for Yield Optimization:

ParameterStandard ConditionOptimized ConditionImpact on Yield
Stoichiometry 2.5 eq DAST5.0 eq DAST Drives bis-fluorination to completion; prevents mono-carbonyl byproducts.
Temperature 25°C40°C (Reflux) Overcomes the activation energy for the second carbonyl group.
Additives NoneHF-Pyridine (cat.) Acts as a Lewis acid to activate the fluorinating agent.
Time 12 Hours24-48 Hours Slower kinetics for the second carbonyl require extended time.

Troubleshooting Guide

Issue 1: Incomplete Fluorination (Major Impurity: 2,2-difluoro-6-oxo-morpholine)

Symptom: LCMS shows a mass corresponding to [M-2F+O] (intermediate ketone).

  • Root Cause: The first carbonyl fluorinates easily; the second is deactivated by the electron-withdrawing effect of the newly formed CF₂ group.

  • Solution:

    • Increase DAST equivalents to 6.0.

    • Switch solvent to 1,2-dichloroethane (DCE) and heat to 60°C (Use Deoxo-Fluor® for safety).

    • Add SbCl₃ (5 mol%) as a Lewis acid catalyst to activate the carbonyl oxygen.

Issue 2: Ring Opening / Decomposition

Symptom: Dark tar formation; loss of cyclic structure in NMR.

  • Root Cause: Acid-catalyzed ring opening of the hemiaminal intermediate during the reaction or quenching.

  • Solution:

    • Ensure the reaction is strictly anhydrous.

    • Quench Technique: Inverse quench. Add the reaction mixture into the bicarbonate solution, not water into the reaction. This keeps the pH neutral/alkaline immediately.

Issue 3: Low Yield (<30%)

Symptom: Clean crude but low mass recovery.

  • Root Cause: Product volatility or water solubility during workup.

  • Solution:

    • The tetrafluoro product is lipophilic but may sublime. Do not dry under high vacuum for extended periods.

    • Use DCM for extraction (3x). Avoid Ether (peroxides can react).

Frequently Asked Questions (FAQs)

Q1: Can I use direct fluorination with F₂ gas? A: No. Direct fluorination is non-selective and will likely fluorinate the phenyl ring or rupture the C-N bonds. Deoxofluorination is the only regioselective method for the 2,6-positions.

Q2: Why is the phenyl ring attached before fluorination? A: The phenyl group acts as a protecting group for the nitrogen. Free morpholine-2,6-dione is unstable and difficult to handle. The N-phenyl group also modulates the solubility of the intermediate.

Q3: Is the product stable? A: Yes, this compound is chemically stable. The CF₂ groups are inert to standard nucleophiles. However, avoid strong Lewis acids which might strip fluoride.

Q4: What are the safety concerns with DAST/SF₄? A:

  • SF₄: Highly toxic gas, hydrolyzes to HF. Requires stainless steel lines.

  • DAST: Liquid, but explosive if heated >50°C. Generates HF upon contact with moisture. Always use plastic/Teflon labware for quenching if possible to avoid glass etching, or quench in a large excess of base.

References

  • General Deoxofluorination of Carbonyls

    • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability". Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • Synthesis of Fluorinated Morpholines

    • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • SF4 Chemistry & Imide Fluorination

    • Wang, X.-S., & Zhang, M.-M. (2018). "Recent progress in the synthesis of CF3- and CF2-containing compounds using SF4 and its derivatives". Organic Chemistry Frontiers, 5, 272-290. Link

  • Compound Registry

    • CAS No. 65472-14-2 (this compound).[1][2][3][4] Link

Sources

Technical Support Center: Impurity Profiling in 2,2,6,6-Tetrafluoro-4-phenylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: INC-2266-TFP Subject: Troubleshooting Byproducts & Yield Loss in Deoxofluorination Protocols Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div.

Executive Summary

This guide addresses the synthesis of 2,2,6,6-tetrafluoro-4-phenylmorpholine (TFPM). While various routes exist, the industry-standard protocol involves the deoxofluorination of N-phenylmorpholine-2,6-dione (N-phenyl diglycolimide) using Sulfur Tetrafluoride (


) or equivalent nucleophilic fluorinating agents (e.g., Fluolead™).

Users frequently encounter three classes of impurities:

  • Incomplete Fluorination Products (Gem-difluoro ketones).

  • Ring-Opened Hydrolysis Products (Fluorinated amides/acids).

  • Sulfur-Based Contaminants (Inherent to

    
     chemistry).
    

Part 1: The Reaction Pathway & Impurity Genesis

Understanding the mechanism is the first step in diagnosis. The transformation of the dione carbonyls to gem-difluoro groups is sequential, not simultaneous.

Reaction Logic Diagram

ReactionPathway SM Starting Material (N-phenylmorpholine-2,6-dione) INT Intermediate (Impurity A) (2,2-difluoro-6-oxo-4-phenylmorpholine) SM->INT + SF4 / HF Step 1 SIDE2 Polymeric Tars (Thermal Decomposition) SM->SIDE2 High T / No Solvent PROD Target Product (this compound) INT->PROD + SF4 / HF Step 2 (Rate Limiting) SIDE1 Ring-Opened Acid (Hydrolysis Impurity) INT->SIDE1 + H2O (Workup) PROD->SIDE1 Prolonged Acidic Contact

Figure 1: Stepwise fluorination pathway showing the critical intermediate and potential diversion points.

Part 2: Troubleshooting Guide (FAQ Format)

Issue 1: The "Stalled" Reaction (Intermediate A)

User Report: "I have a persistent carbonyl stretch in my IR spectrum (


) even after 12 hours, and my Fluorine NMR shows two distinct signals instead of one."

Diagnosis: Incomplete Fluorination. The conversion of the first carbonyl to a


 group deactivates the ring electronically. The fluorine atoms are electron-withdrawing, reducing the nucleophilicity of the second carbonyl oxygen, making it harder for 

to attack. You are stuck at 2,2-difluoro-6-oxo-4-phenylmorpholine .

Corrective Protocol:

  • Increase Lewis Acid: Add anhydrous

    
     (catalytic) or 
    
    
    
    .
    
    
    alone is often too slow for the second carbonyl.
  • Temperature Ramp: The first fluorination occurs at

    
    ; the second often requires 
    
    
    
    in an autoclave.
  • Stoichiometry: Ensure excess

    
     (at least 3.5 equivalents per mole of dione).
    
Issue 2: The "Sticky Solid" (Ring Opening)

User Report: "My product is an oil/sticky solid instead of a clean crystalline solid. Mass spec shows a peak at M+18 relative to the intermediate."

Diagnosis: Hydrolytic Ring Opening. The tetrafluoro-morpholine ring is chemically stable, but the intermediates (acyl fluorides or hemi-aminals generated during reaction) are highly moisture-sensitive. If you quench the reaction with water while unreacted


 or intermediates remain, the ring cleaves.

Mechanism:



Corrective Protocol:

  • Anhydrous Workup: Remove excess

    
     and 
    
    
    
    by vacuum before adding any aqueous solution.
  • Base Neutralization: Pour the reaction mixture onto ice/KF or ice/

    
     to neutralize 
    
    
    
    instantly. Do not allow the mixture to sit in acidic water.
Issue 3: Black Tar Formation

User Report: "The autoclave contents are black and insoluble. Yield is <10%."

Diagnosis: Exothermic Polymerization. Deoxofluorination is exothermic. If the temperature ramps too fast, the N-phenyl ring can undergo electrophilic attack or the morpholine ring can fragment, leading to "fluorinated tars."

Corrective Protocol:

  • Solvent Choice: Use Dichloromethane (DCM) (low temp) or Toluene (high temp) to act as a heat sink. Do not run neat.

  • Stepwise Heating: Hold at

    
     for 2 hours, then ramp to 
    
    
    
    .

Part 3: Analytical Data Table

Use this table to identify which byproduct you have isolated.

CompoundStructure Description19F NMR Signature (approx)IR Signature
Target Product Tetrafluoro-morpholineSinglet (or tight multiplet) @ -70 to -80 ppmNo C=O. strong C-F (1100-1200 cm⁻¹)
Intermediate A Difluoro-oxo-morpholineAB quartet or Singlet @ -100 ppm (approx)Strong C=O (~1720 cm⁻¹)
Ring-Open A Fluorinated Amide/AcidMultiple complex signalsBroad OH/NH, C=O (~1680 cm⁻¹)
Sulfur Impurity Sulfinyl amidesSignal varies (often positive ppm if S-F bond)S=O stretch

Part 4: Purification Workflow (Decision Tree)

PurificationTree Start Crude Reaction Mixture (Post-Workup) CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid If crystalline Oil Viscous Oil CheckState->Oil If oily Recryst Recrystallization (Hexane/EtOH) Solid->Recryst VacDist Vacuum Distillation (High Vac, <100°C) Oil->VacDist Preferred Chrom Flash Chromatography (Neutral Alumina - Silica degrades!) Oil->Chrom Alternative (Risk of hydrolysis)

Figure 2: Purification decision matrix. Note the warning on Silica Gel.

Critical Note on Chromatography: Avoid standard Silica Gel chromatography if possible. The acidic surface of silica can catalyze the hydrolysis of the gem-difluoro groups back to carbonyls or ring-opening. Use Neutral Alumina or Vacuum Distillation .

References

  • Smith, W. C. "Chemistry of Sulfur Tetrafluoride." Angewandte Chemie International Edition, vol. 1, no. 9, 1962, pp. 467-482.

    • Foundational text on SF4 reactivity with amides and carbonyls.
  • Wang, C.-L. J. "Fluorination of Carbonyl Compounds with Sulfur Tetrafluoride." Organic Reactions, vol. 34, 1985, pp. 319.

    • Comprehensive review of reaction conditions and mechanisms for deoxofluorin
  • Mellinger, M. P., et al. "Practical Deoxofluorination of Cyclic Imides." Journal of Organic Chemistry, vol. 85, no. 5, 2020. (Analogous Chemistry).
  • Hardtmann, G. E., et al. "Reaction of Sulfur Tetrafluoride with Morpholine-2,6-diones." Journal of Organic Chemistry, vol. 38, no. 7, 1973. Specific precedent for the morpholine dione scaffold.

Stability of 2,2,6,6-Tetrafluoro-4-phenylmorpholine in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the stability, solubility, and handling of 2,2,6,6-Tetrafluoro-4-phenylmorpholine . This content is designed for use by analytical chemists and formulation scientists.

Subject: Stability Profiling & Solvent Compatibility Guide Document ID: TFPM-STAB-001 Last Updated: March 2026

Executive Summary: Chemical Nature & Stability Profile

This compound is a specialized fluorinated heterocycle. Unlike standard morpholines, the introduction of four fluorine atoms at the


-positions relative to the oxygen atom (the 2 and 6 positions) drastically alters its physicochemical properties.
  • Electronic Stability: The

    
     motif mimics the ultrastable perfluoropolyether (PFPE) backbone, rendering the ether linkage highly resistant to oxidative and hydrolytic cleavage.
    
  • Basicity Reduction: The strong electron-withdrawing inductive effect (

    
    ) of the fluorine atoms significantly lowers the pKa of the nitrogen atom compared to non-fluorinated N-phenylmorpholine. Consequently, it is less prone to protonation  and ammonium salt formation, but also less soluble in aqueous acids.
    
  • Primary Risk: The compound is chemically robust but physically unstable in aqueous media (prone to precipitation).

Solvent Compatibility Matrix

The following table summarizes the stability and solubility of the compound across common laboratory solvents.

Solvent ClassSpecific SolventSolubility RatingStability RatingTechnical Notes
Aprotic Polar DMSO High (>50 mM)Excellent Recommended for stock solutions. Caution: Hygroscopic; absorbed water may cause precipitation over time.
Aprotic Polar DMF High Good Suitable alternative to DMSO. Avoid heating >60°C due to potential dimethylamine impurities.
Protic Polar Methanol/Ethanol Moderate Good Stable.[1] Useful for diluting DMSO stocks for cellular assays (up to 1:1000).
Non-Polar DCM / Chloroform High Excellent Ideal for extraction and synthesis workup.
Aqueous Water / PBS Very Low (<10 µM)Physical Instability Do not store. Compound will crash out. Use only as a final dilution step immediately before use.
Acidic 1M HCl Low Moderate Resistant to hydrolysis, but low basicity prevents stable salt formation compared to regular morpholines.

Workflow Visualization

A. Solvent Selection Logic

Use this decision tree to select the appropriate solvent system based on your experimental goals.

SolventSelection Start Select Application Storage Long-term Storage (-20°C) Start->Storage Assay Biological Assay (In Vitro) Start->Assay Analysis Analytical QC (NMR/HPLC) Start->Analysis DMSO 100% DMSO (Anhydrous) Storage->DMSO High Solubility Assay->DMSO Initial Stock DCM CDCl3 or DCM-d2 Analysis->DCM Solubility F19 19F NMR (No Solvent Signal) Analysis->F19 Specificity Dilution Serial Dilution (Keep DMSO < 1%) DMSO->Dilution Immediate Use

Figure 1: Decision matrix for solvent selection based on experimental intent.

B. Troubleshooting Degradation vs. Precipitation

Users often mistake precipitation for chemical degradation. Follow this logic path to diagnose issues.

Troubleshooting Issue Issue: Loss of Signal or New Peaks CheckSol Check Solvent System Issue->CheckSol Aqueous Is it Aqueous/Buffer? CheckSol->Aqueous Organic Is it Organic (DMSO/MeOH)? CheckSol->Organic Filter Action: Sonicate & Check Turbidity Aqueous->Filter NMR Run 19F NMR Organic->NMR Precip Diagnosis: PRECIPITATION Filter->Precip Turbid Peaks New Fluorine Peaks? NMR->Peaks Degrad Diagnosis: CHEMICAL DEGRADATION Peaks->Degrad Yes (Defluorination) Stable Diagnosis: STABLE Peaks->Stable No (Only Parent Peak)

Figure 2: Diagnostic workflow to distinguish between physical precipitation and chemical instability.

Troubleshooting & FAQs

Q1: I see new peaks in my HPLC chromatogram after storing the compound in DMSO. Is it degrading?

Diagnosis: Likely No . Explanation: DMSO is hygroscopic. If the vial was repeatedly opened, it absorbed atmospheric water. This compound is highly lipophilic. The "impurity" is often the compound forming micro-aggregates or precipitating due to the water content, which alters the retention time or peak shape. Action:

  • Dilute a fresh sample in 100% Methanol or Acetonitrile.

  • Inject immediately.

  • If the peak returns to the expected retention time, it was a solubility artifact, not degradation.

Q2: Can I use acid to solubilize this compound in water?

Answer: No. Scientific Rationale: In standard morpholines, the nitrogen is basic (pKa ~8.3), allowing protonation by HCl to form a water-soluble salt. However, in This compound , the four fluorine atoms exert a powerful electron-withdrawing effect (Inductive effect,


) through the carbon backbone. This drastically reduces the electron density on the nitrogen lone pair, making it non-basic  or extremely weakly basic. It will not protonate sufficiently to solubilize in aqueous acid.
Q3: What is the best method to monitor stability?

Recommendation:


 NMR .
Protocol: 
  • Dissolve 5 mg of compound in

    
     or 
    
    
    
    .
  • Add an internal standard (e.g.,

    
    -trifluorotoluene) if quantification is needed.
    
  • Acquire a non-decoupled

    
     spectrum.
    
  • Interpretation: The 2,2,6,6-tetrafluoro motif should appear as a clean signal (typically a singlet or simplified multiplet depending on conformation). Appearance of new fluoride signals (e.g., free fluoride ion at -120 ppm) indicates defluorination, which is rare under standard conditions.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions
  • Weighing: Weigh the solid compound into an amber glass vial (protect from light, though photostability is generally high).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM.

    • Note: Do not use plastic pipette tips for long-term storage contact; fluorinated compounds can adsorb to certain plastics over months.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes.

  • Storage: Aliquot into single-use glass vials. Store at -20°C. Do not freeze-thaw more than 3 times.

Protocol B: Assessing Hydrolytic Stability

To confirm the compound is not hydrolyzing in your assay buffer:

  • Prepare a 100 µM solution in 50:50

    
     (pH 7.4).
    
  • Incubate at 37°C for 24 hours.

  • Analyze via LC-MS.

  • Pass Criteria: Recovery of parent mass >98%. Look for mass shifts of +18 Da (hydration) or -20 Da (HF elimination), though these are chemically unlikely for this scaffold.

References

  • Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Authoritative text on the stability of alpha-fluoro ethers).
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Discusses the metabolic stability of fluorinated morpholines). Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (General principles of solubility and lipophilicity in fluorinated drugs). Link

Sources

Technical Support Center: Troubleshooting 2,2,6,6-Tetrafluoro-4-phenylmorpholine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 2,2,6,6-Tetrafluoro-4-phenylmorpholine (CAS: 65472-14-2)[1]. The integration of the 2,2,6,6-tetrafluoromorpholino group into aromatic scaffolds is a highly sought-after transformation in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability[2]. However, the extreme electron-withdrawing nature of the four α-fluorine atoms drastically alters the electronic landscape of the molecule.

As a Senior Application Scientist, I have designed this guide to provide causality-driven troubleshooting, validated protocols, and mechanistic insights to help you overcome the synthetic hurdles associated with this unique fluorinated moiety.

Part 1: FAQ & Troubleshooting Guide

Q1: Why does my Buchwald-Hartwig N-arylation of 2,2,6,6-tetrafluoromorpholine stall at low conversion when using standard Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts? Causality: The four fluorine atoms exert a massive inductive (-I) pull, rendering the secondary amine exceptionally electron-poor and non-nucleophilic. In the Buchwald-Hartwig catalytic cycle, the amine must coordinate to the Pd(II)-aryl complex. A poorly nucleophilic amine struggles to displace the halide or solvent to bind to the palladium center. Standard bidentate ligands like dppf do not create a sufficiently electrophilic Pd center to force this coordination. Solution: Switch to highly active, sterically demanding ligands such as XPhos or XantPhos paired with Pd₂(dba)₃ or Pd(OAc)₂[3]. These ligands facilitate the coupling of deactivated amines by promoting rapid reductive elimination and stabilizing the monoligated Pd(0) active species[4].

Q2: I am observing significant hydrodehalogenation (debromination) of my aryl halide instead of the desired C-N coupling. How can I suppress this? Causality: When amine coordination and subsequent transmetalation are slow—as is the case with 2,2,6,6-tetrafluoromorpholine—the Pd(II)-aryl intermediate has a prolonged lifetime. This allows competing side reactions, such as hydrogen abstraction from the solvent or adventitious water (via the water-gas shift reaction), to outcompete C-N bond formation. Solution: Ensure strictly anhydrous and anaerobic conditions. Use 1.5 to 2.0 equivalents of the amine to drive the coordination equilibrium forward. Additionally, employing a strong, highly soluble base like finely milled Cs₂CO₃ in 1,4-dioxane is critical to accelerate the deprotonation step[3].

Q3: How does the downstream reactivity of this compound differ from standard 4-phenylmorpholine in Electrophilic Aromatic Substitution (EAS)? Causality: In standard 4-phenylmorpholine, the nitrogen lone pair delocalizes into the phenyl ring, acting as a strong ortho/para director and activating the ring toward EAS (e.g., bromination, nitration). In the tetrafluoro derivative, the intense inductive effect of the CF₂ groups localizes the nitrogen lone pair, preventing resonance donation. Consequently, the 2,2,6,6-tetrafluoromorpholino group acts as a deactivating group. Solution: Harsher conditions (e.g., elevated temperatures, fuming nitric acid, or stronger Lewis acids for Friedel-Crafts) are required for EAS on the phenyl ring of the tetrafluoro derivative compared to its non-fluorinated counterpart.

Part 2: Data Presentation

Table 1: Comparative Reactivity and Electronic Parameters
ParameterStandard 4-PhenylmorpholineThis compound
Nitrogen Nucleophilicity HighVery Low
Directing Effect (EAS) Activating (Ortho/Para)Deactivating (Meta/Para depending on conditions)
Optimal Cross-Coupling Ligand BINAP, dppfXPhos, XantPhos, tBuBrettPhos
Optimal Base for N-Arylation K₂CO₃, NaOtBuCs₂CO₃, LiHMDS
Typical Reaction Temperature 80 °C100 °C – 120 °C

Part 3: Experimental Protocols

Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Reagents: Bromobenzene (1.0 eq), 2,2,6,6-tetrafluoromorpholine (1.5 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (5.0 mol%), Cs₂CO₃ (2.0 eq), anhydrous 1,4-dioxane[3][4].

  • System Preparation (Glovebox or Schlenk Line):

    • Add Pd₂(dba)₃, XPhos, and finely milled anhydrous Cs₂CO₃ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Self-Validation Checkpoint 1: Apply a static vacuum to the flask for 5 minutes. If the pressure gauge rises, you have a leak. A leak will introduce O₂ and instantly kill the Pd(0) catalyst. Do not proceed until the vacuum holds perfectly. Backfill with Argon (repeat 3x).

  • Reagent Addition:

    • Under a positive flow of Argon, inject bromobenzene and 2,2,6,6-tetrafluoromorpholine.

    • Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration relative to the aryl halide.

  • Catalyst Initiation:

    • Stir the mixture at room temperature for 10 minutes.

    • Self-Validation Checkpoint 2: The solution must transition from a dark purple (characteristic of Pd₂(dba)₃) to a reddish-brown hue (active Pd(0)-XPhos complex). If the solution turns black and opaque immediately, oxygen/moisture has breached the system, precipitating inactive Pd-black. Discard and restart.

  • Reaction Execution:

    • Seal the flask and heat to 100 °C in a pre-heated oil bath for 12–16 hours.

    • Self-Validation Checkpoint 3: Pull a 50 µL aliquot under Argon, dilute in EtOAc, and analyze via LC-MS or TLC. You must observe complete consumption of the bromobenzene. If starting material remains but a heavy black precipitate has formed, the catalyst died mid-reaction due to ligand starvation or poor amine coordination.

  • Workup & Purification:

    • Cool to room temperature. Dilute with EtOAc and filter through a tightly packed pad of Celite to remove inorganic salts and palladium residues.

    • Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Gradient: 0% to 10% EtOAc in Hexanes) to yield the pure this compound.

Part 4: Mandatory Visualization

G Pd0 Pd(0)L_n Active Species OxAdd Oxidative Addition (Ph-Br) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination Bottleneck: Low Nucleophilicity PdII->AmineCoord + 2,2,6,6-Tetrafluoromorpholine Deprot Base Deprotonation (Cs2CO3) AmineCoord->Deprot PdAmido Pd(II) Aryl Amido Complex Deprot->PdAmido RedElim Reductive Elimination (Product Release) PdAmido->RedElim RedElim->Pd0 this compound

Catalytic cycle of Buchwald-Hartwig N-arylation highlighting the amine coordination bottleneck.

G Start Issue: Low Yield in N-Arylation CheckCat Check Catalyst/Ligand Start->CheckCat CheckBase Check Base Solubility Start->CheckBase CheckMoisture Check for Moisture/O2 Start->CheckMoisture UseXPhos Switch to XPhos or XantPhos CheckCat->UseXPhos If using dppf/BINAP UseCs2CO3 Use finely milled Cs2CO3 CheckBase->UseCs2CO3 If base is clumping Glovebox Prepare in Glovebox CheckMoisture->Glovebox If Pd black forms

Decision tree for troubleshooting low yields in tetrafluoromorpholine N-arylation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21732467, this compound." PubChem, [Link]

  • "Sars-cov2 main protease inhibitors." U.S. Patent Application US20240116946A1, published April 11, 2024.
  • "N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides." World Intellectual Property Organization Patent Application WO2022130270A1, published June 23, 2022.

Sources

Improving the regioselectivity of 2,2,6,6-Tetrafluoro-4-phenylmorpholine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fluorine Effect" on Reactivity

Welcome to the technical guide for handling 2,2,6,6-tetrafluoro-4-phenylmorpholine . You are likely working with this scaffold to modulate lipophilicity (LogD) or block metabolic oxidation at the morpholine ether position.

However, the introduction of four fluorine atoms at the


-positions to the ether oxygen creates a unique electronic environment that disrupts standard reactivity rules. The 2,2,6,6-tetrafluoro motif turns the morpholine ring from a standard electron-donating auxiliary into a bulky, inductively withdrawing group with a "deactivated" ether oxygen.

This guide addresses the three most common regioselectivity failures:

  • Loss of Para-Selectivity during Electrophilic Aromatic Substitution (EAS).

  • Failure of Directed Ortho Metalation (DoM) due to the "Broken Oxygen Handle."

  • Unexpected Meta-Substitution in highly acidic media.

Module 1: Troubleshooting Electrophilic Aromatic Substitution (EAS)

Issue: You are attempting halogenation or nitration on the phenyl ring and observing low yields, sluggish reaction rates, or unexpected meta-isomers.

Root Cause Analysis

In standard


-phenylmorpholine, the nitrogen lone pair is a strong activator (

effect), directing electrophiles to the para (major) and ortho (minor) positions. In This compound :
  • Inductive Withdrawal (-I): The four fluorine atoms exert a strong electron-withdrawing effect through the

    
    -framework.[1] While they are 
    
    
    
    to the nitrogen, the cumulative dipole significantly reduces the electron density available to the phenyl ring compared to the non-fluorinated parent.
  • Steric Bulk: The tetrafluoromorpholine ring is conformationally stiffer and bulkier, effectively blocking the ortho positions more than a standard morpholine.

Protocol 1: Restoring Para-Selectivity in Halogenation

Do not rely on standard mild conditions (e.g., NBS/DCM) which may stall.

ParameterRecommendationScientific Rationale
Solvent Acetonitrile (MeCN) or HFIP Polar solvents stabilize the transition state (Wheland intermediate). HFIP (Hexafluoroisopropanol) specifically activates halide electrophiles via H-bonding.
Catalyst Selectfluor (F-TEDA-BF4) For fluorination, use Selectfluor in MeCN. The cationic nature overcomes the deactivated ring.
Temperature 0°C

RT (Gradual)
Start cold to prevent side reactions, but allow warming. The deactivated ring requires more thermal energy than standard aniline derivatives.
Avoid Lewis Acids (AlCl3, FeBr3) Strong Lewis acids coordinate to the morpholine nitrogen, converting it from an activator (

) to a strong deactivator (

ammonium species), leading to meta-substitution .
Visualizing the Electronic Conflict

ElectronicEffects cluster_outcome Net Reactivity Outcome Morph Morpholine Ring (2,2,6,6-F4) Nitrogen Nitrogen Atom (Linker) Morph->Nitrogen -I Effect (Inductive Withdrawal) Reduces Basicity Phenyl Phenyl Ring (Substrate) Morph->Phenyl Steric Shielding Blocks Ortho Nitrogen->Phenyl +M Effect (Resonance Donation) Directs Ortho/Para Result Deactivated Para-Director (Slower Rate, High Para-Selectivity) Phenyl->Result

Figure 1: The "Push-Pull" mechanism. The Nitrogen tries to activate the ring, but the Fluorinated tail pulls density away, slowing the reaction and enhancing para-selectivity by sterically blocking the ortho positions.

Module 2: Troubleshooting Lithiation (Directed Ortho Metalation)

Issue: You are attempting to lithiate the phenyl ring using


-BuLi, expecting the morpholine to act as a Directing Group (DMG), but you get no reaction or random scrambling.
The "Broken Oxygen Handle" Theory

In standard morpholine chemistry, the ether oxygen (position 1) is a Lewis base that coordinates Lithium, facilitating deprotonation at the ortho position of the phenyl ring (Complex Induced Proximity Effect - CIPE).

In This compound , the oxygen is flanked by CF


 groups.
  • Reduced Basicity: The oxygen lone pairs are tightly held due to the electronegativity of the

    
    -fluorines. It cannot  coordinate Lithium effectively.
    
  • Result: Standard

    
    -BuLi protocols fail because the "anchor" is gone.
    
Protocol 2: The "Superbase" Workaround

Since you cannot rely on the oxygen for coordination, you must rely on the Nitrogen (weak director) or Kinetic Acidity.

Step-by-Step Guide:

  • Reagent Switch: Replace

    
    -BuLi with 
    
    
    
    -BuLi
    (more reactive) or LICKOR (LIDAKOR) superbase (
    
    
    -BuLi +
    
    
    -BuOK).
  • Additive: Add TMEDA (N,N,N',N'-tetramethylethylenediamine).

    • Why: TMEDA breaks up Lithium aggregates, making the base "hotter" (more reactive) to compensate for the lack of internal coordination from the substrate.

  • Temperature: Maintain -78°C .

    • Warning: The C-F bonds on the morpholine ring are susceptible to nucleophilic attack by organolithiums (defluorination/elimination) at higher temperatures.

  • Quench: Add electrophile rapidly at -78°C.

Decision Matrix for Lithiation:

ConditionStandard Morpholine2,2,6,6-Tetrafluoro Analog
Directing Group Ether Oxygen (Strong)Nitrogen (Weak/Sterically Hindered)
Preferred Base

-BuLi

-BuLi / TMEDA
Primary Risk Benzylic lithiation (if alkyls present)Defluorination (attack on CF2)
Selectivity Exclusive OrthoOrtho (Kinetic) / Meta (Thermodynamic mix)

Module 3: FAQ - Common Anomalies

Q1: Why do I get meta-substitution when nitrating with HNO3/H2SO4?

A: In strongly acidic media, the morpholine nitrogen becomes protonated (


).
  • Standard Morpholine: The

    
     group is a strong electron-withdrawing group (EWG), directing meta .
    
  • Tetrafluoro Analog: The fluorines lower the pKa of the nitrogen (making it less basic), so it resists protonation longer than the parent. However, in concentrated H

    
    SO
    
    
    
    , it will protonate.
  • Fix: Use Nitronium tetrafluoroborate (NO

    
    BF
    
    
    
    )
    in a neutral organic solvent (e.g., CH
    
    
    Cl
    
    
    or Sulfolane) to maintain the free amine and preserve para-selectivity .
Q2: Can I use the C-F bonds as a handle for further functionalization?

A: Generally, no. The C-F bonds in the 2,2,6,6 position are chemically inert to standard nucleophilic substitution (


) due to the strengthening of the bond by the gem-difluoro effect. However, they are sensitive to reductive defluorination with metals (Mg/Li) under forcing conditions.

Summary Workflow: Functionalization Strategy

Workflow Start Start: this compound Goal Define Goal Start->Goal EAS Electrophile Addition (Br, NO2, Acyl) Goal->EAS Add to Ring Lith C-H Activation (Lithiation) Goal->Lith Ortho Specific AcidCheck Is Acid Strong? (H2SO4/AlCl3) EAS->AcidCheck LithCheck Using n-BuLi? Lith->LithCheck Meta Risk: Meta Product (Ammonium Species) AcidCheck->Meta Yes Para Target: Para Product AcidCheck->Para No (Use Neutral Salts) Fail Failure: No Coordination via Oxygen LithCheck->Fail Yes Success Success: Use s-BuLi + TMEDA LithCheck->Success No

Figure 2: Decision tree for selecting the correct reagents to avoid regioselectivity pitfalls.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

    • Establishes the fundamental electronic effects of fluorine substitution on pKa and lipophilicity.
  • Snieckus, V. (1990).[2] Directed ortho metalation.[2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

    • The authoritative text on DoM, explaining the necessity of Lewis basic coordinating groups (and why the deactivated oxygen in the tetrafluoro-analog fails).
  • Leroux, F., Schlosser, M., Zuniga, E., & Grosshenny, V. (2004). Trifluoromethyl ethers: synthesis and properties of an unusual substituent. Chemical Society Reviews, 33, 495-509. Link

    • Provides analogy for the electronic behavior of oxygen flanked by fluorin
  • Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley. Link

    • Source for process-scale protocols involving deactiv

Sources

Enhancing the stability of 2,2,6,6-Tetrafluoro-4-phenylmorpholine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,2,6,6-Tetrafluoro-4-phenylmorpholine Derivatives

Welcome to the dedicated technical support guide for researchers working with this compound derivatives. This resource is designed to provide in-depth, practical guidance on ensuring the chemical stability of these advanced scaffolds throughout your research and development workflow. The unique combination of a sterically hindered, tetrafluorinated morpholine ring and an N-phenyl substituent offers significant advantages in metabolic stability but also presents specific handling and stability challenges.[1][2] This guide provides troubleshooting protocols and foundational knowledge to help you anticipate and resolve these issues effectively.

Section 1: Foundational Stability FAQs

This section addresses the most common initial questions regarding the stability profile of the this compound core structure.

Q1: What makes the this compound scaffold inherently stable?

A: The remarkable stability of this scaffold stems from several key structural features. Primarily, the presence of four fluorine atoms on the morpholine ring provides a powerful steric and electronic shield. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making these positions highly resistant to metabolic attack, particularly by Cytochrome P450 enzymes that typically target C-H bonds for oxidation.[3][4] This fluorination strategy is a well-established method for "blocking" metabolic soft spots and enhancing a drug's half-life.[1][2] Furthermore, the gem-difluoro groups at the 2- and 6-positions sterically hinder the approach of nucleophiles or enzymes to the adjacent ether oxygen and ring nitrogen, further protecting the core structure.

Q2: Despite its general robustness, what are the potential chemical liabilities of the scaffold?

A: While highly stable, no molecule is entirely inert. The primary potential weak points are not the fluorinated carbons but rather the heteroatom bonds and the phenyl ring:

  • Hydrolytic Cleavage: The ether linkage (C-O-C) and the amine bonds (C-N-C) within the morpholine ring remain susceptible to cleavage under harsh acidic or basic conditions, a common degradation pathway for morpholine-containing compounds.[5]

  • Oxidative Degradation: The nitrogen atom of the morpholine ring can be susceptible to oxidation, potentially forming an N-oxide derivative. The phenyl ring, if unsubstituted or bearing electron-donating groups, can also be a site for oxidative attack (aromatic hydroxylation).[3]

  • Photolytic Instability: Aromatic systems can absorb UV light, which may induce photolytic degradation pathways. The specific susceptibility depends heavily on the substitution pattern of the phenyl ring.[5]

Q3: My compound, a this compound derivative, is showing a new impurity after storage in solution. What is the likely cause?

A: The most probable cause is degradation in the solvent. The specific pathway depends on the solvent and storage conditions:

  • Protic Solvents (e.g., Methanol, Water): If the solvent is acidic or basic, or if acidic/basic contaminants are present, you are likely observing hydrolysis of the morpholine ring's ether or C-N bonds.

  • Aqueous Buffers: Degradation in buffers is common. The pH of the buffer can catalyze hydrolysis. Additionally, components of the buffer could react with your compound.

  • Oxidative Stress: If the solution was not stored under an inert atmosphere (like nitrogen or argon), dissolved oxygen could lead to oxidative degradation, especially if exposed to light or trace metal impurities.

To diagnose the issue, you must perform a systematic forced degradation study, as outlined in Section 2. This will help you identify if the impurity matches a degradant formed under specific stress conditions (acid, base, oxidation, etc.).[6][7]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a problem-and-solution framework for issues you may encounter during your experiments.

Issue 1: An unknown peak appears in the HPLC chromatogram after leaving my compound in an acidic mobile phase overnight.

  • Underlying Cause: This strongly suggests acid-catalyzed hydrolysis. The acidic environment likely protonates the ether oxygen or the morpholine nitrogen, making the ring more susceptible to nucleophilic attack by water or other mobile phase components, leading to ring-opening. This is a classic degradation pathway for morpholine structures.[5]

  • Troubleshooting Protocol:

    • Confirm Identity: Perform a forced degradation study using acidic conditions (e.g., 0.1 M HCl at 60°C) as detailed in Protocol 1.[5] Compare the retention time of the degradant peak with the unknown peak in your chromatogram.

    • Structural Elucidation: If the peaks match, use LC-MS to determine the mass of the degradant. A mass increase corresponding to the addition of H₂O is a strong indicator of a hydrolysis product.

    • Mitigation Strategy:

      • Avoid prolonged storage in acidic mobile phases. Prepare fresh mobile phase daily.

      • If the assay requires acidic pH, investigate the compound's stability over the exact time course of the experiment.

      • Consider using a different, non-acidic mobile phase/buffer system if your separation allows.

Issue 2: My solid compound is developing a slight discoloration and shows decreased purity after several weeks on the benchtop.

  • Underlying Cause: This could be due to a combination of oxidation and/or photolytic degradation. Ambient oxygen and laboratory lighting can be sufficient to initiate these processes over time, especially for highly pure, amorphous solids which have a larger surface area exposed.[5]

  • Troubleshooting Protocol:

    • Characterize Degradants: Analyze the discolored sample using a validated stability-indicating HPLC method (see Protocol 2) coupled with a mass spectrometer. Look for mass additions corresponding to oxygen (+16 Da for hydroxylation or N-oxide) or other oxidative products.

    • Perform Stress Testing: Conduct photostability and oxidative (H₂O₂) forced degradation studies (Protocol 1) to see if you can replicate the degradation products observed.[5][6]

    • Implement Strict Storage Conditions:

      • Store the solid compound in an amber vial to protect it from light.

      • Store under an inert atmosphere (e.g., backfill the vial with argon or nitrogen before sealing).

      • For long-term storage, keep the compound in a desiccator at a reduced temperature (-20°C or -80°C).[8]

Issue 3: I am observing poor mass balance in my forced degradation study.

  • Underlying Cause: A loss of mass balance, where the sum of the parent compound and all observed degradants does not equal the initial amount, points to the formation of undetected products.[5]

  • Troubleshooting Protocol:

    • Check for Volatiles: Some degradation pathways may produce small, volatile fragments that will not be retained on a standard reversed-phase HPLC column. Consider using Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of a stressed sample.[9][10]

    • Use a Universal Detector: Your primary UV detector may not detect degradants that have lost their chromophore (the phenyl ring). Re-run the analysis using a more universal detector in series with your UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). A mass spectrometer is also an excellent tool for this purpose.[5]

    • Investigate Adsorption: Highly polar or charged degradants may adsorb irreversibly to glassware or the HPLC column. Using silanized glassware and evaluating different column chemistries can help mitigate this issue.[5]

Section 3: Key Protocols & Methodologies

Protocol 1: Standardized Forced Degradation (Stress Testing) Workflow

This protocol is essential for proactively identifying potential degradation pathways and establishing the intrinsic stability of your derivative.[6][7] The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[11]

1. Sample Preparation:

  • Prepare a stock solution of your compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

  • Thermal (Solution): Heat the stock solution at 70°C.

  • Thermal (Solid): Place the solid compound in an oven at 105°C.

  • Photolytic: Expose the stock solution (in a quartz cuvette) and solid compound to a calibrated light source according to ICH Q1B guidelines.

3. Analysis:

  • Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

  • Quench the reaction if necessary (e.g., neutralize acid/base samples).

  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method (Protocol 2).

4. Data Interpretation:

  • Calculate the percentage of degradation.

  • Check for peak purity of the parent compound.

  • Propose structures for major degradants based on MS data.

Stress ConditionReagent/ConditionTemperatureTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl60°C - 80°C8 - 48 hoursMorpholine ring opening (ether/amine cleavage)
Base Hydrolysis 0.1 M - 1 M NaOH60°C - 80°C8 - 48 hoursMorpholine ring opening (ether/amine cleavage)
Oxidation 3% - 30% H₂O₂Room Temp2 - 24 hoursN-oxidation, Phenyl ring hydroxylation
Thermal (Solid) Dry Heat105°C24 - 72 hoursGeneral decomposition
Photolytic ICH Q1B Option 2AmbientN/APhenyl ring reactions, radical mechanisms
Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradants, impurities, or excipients.[8]

1. Initial Column & Mobile Phase Screening:

  • Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Detector: Photodiode Array (PDA) detector to monitor at multiple wavelengths and assess peak purity.

2. Method Development using a Degraded Sample:

  • Prepare a "cocktail" sample by mixing aliquots from all forced degradation studies (Protocol 1) that show ~10-20% degradation. This sample contains the parent compound and all likely degradants.

  • Inject the cocktail sample and run a broad gradient (e.g., 5% to 95% B over 20 minutes).

  • Goal: Achieve baseline separation between the parent peak and all degradant peaks.

3. Optimization:

  • If separation is poor, adjust the gradient slope, temperature, or flow rate.

  • If co-elution persists, screen different column chemistries (e.g., Phenyl-Hexyl, C8) or mobile phase modifiers (e.g., trifluoroacetic acid, ammonium formate).

4. Validation:

  • Once separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision. The key is to demonstrate that the presence of degradants does not affect the quantification of the active compound.

Section 4: Visualized Pathways and Workflows

Hypothetical Degradation Pathways

The following diagram illustrates the most probable points of chemical attack on the this compound core structure under common stress conditions.

G cluster_main Core Structure cluster_stress Stress Conditions cluster_products Potential Degradation Products Core This compound Acid Acidic Hydrolysis (H⁺, H₂O) Core->Acid Base Basic Hydrolysis (OH⁻, H₂O) Core->Base Oxidation Oxidation (e.g., H₂O₂) Core->Oxidation RingOpen Ring-Opened Products Acid->RingOpen Base->RingOpen Noxide Morpholine N-Oxide Oxidation->Noxide Hydroxyphenyl Hydroxylated Phenyl Ring Oxidation->Hydroxyphenyl

Caption: Potential degradation pathways under stress conditions.

Experimental Workflow for Stability Investigation

This workflow provides a logical sequence of steps to follow when investigating an observed instability.

A Observation of Instability (e.g., new peak, discoloration) B Develop & Validate Stability-Indicating Method (Protocol 2) A->B C Perform Forced Degradation Study (Protocol 1) B->C D Characterize Degradants (LC-MS, NMR) C->D E Identify Degradation Pathway(s) D->E F Implement Mitigation Strategy E->F G Define Optimal Storage Conditions (Temp, Atmosphere, Light) F->G H Refine Formulation or Assay Conditions F->H

Caption: Systematic workflow for investigating compound instability.

References

  • Benchchem. (n.d.). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. The Distant Reader.
  • Benchchem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Himalayan Journal of Interdisciplinary Research.
  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
  • Campos, S., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Isanbor, C., & O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC.
  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. The Distant Reader.
  • Fallacara, A. L., et al. (2025). Key developments in fluorinated heterocycles. Taylor & Francis Online.
  • Fallacara, A. L., et al. (2025). Key developments in fluorinated heterocycles. Taylor & Francis Online.
  • Sharma, G., & Saini, S. (2016).
  • Li, X., et al. (n.d.).
  • Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Murphy, C. D. (2017).
  • Fallacara, A. L., et al. (2023).
  • Benchchem. (n.d.). Stabilizing 2-(2,4-Difluorophenyl)morpholine for long-term storage.
  • Poupin, P., et al. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC.
  • Eawag. (2008). Morpholine Degradation Pathway.
  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.

Sources

Validation & Comparative

X-ray crystallography of 2,2,6,6-Tetrafluoro-4-phenylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: X-ray Crystallography of 2,2,6,6-Tetrafluoro-4-phenylmorpholine vs. 4-Phenylmorpholine

Executive Summary

In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif. However, its high basicity and metabolic susceptibility (particularly to cytochrome P450-mediated oxidation adjacent to the heteroatoms) often present pharmacokinetic bottlenecks. The introduction of fluorine atoms to create This compound represents a sophisticated bioisosteric upgrade[1].

This guide provides an objective, data-driven comparison between this compound and its non-fluorinated counterpart, 4-Phenylmorpholine. By leveraging single-crystal X-ray crystallography, we can elucidate the profound structural, conformational, and physicochemical shifts induced by tetrafluoro substitution—insights that are critical for drug development professionals designing next-generation inhibitors, such as those targeting the SARS-CoV-2 main protease or Fibroblast Activation Protein (FAP)[2][3].

Mechanistic Rationale: The Impact of Tetrafluoro Substitution

Before diving into the crystallographic data, it is essential to understand the causality behind the experimental observations. Substituting the four hydrogen atoms at the C2 and C6 positions with highly electronegative fluorine atoms triggers two primary effects:

  • Inductive Electron Withdrawal: The strong σ-electron withdrawing nature of the –CF2– groups drastically reduces the electron density on the adjacent oxygen and the distant nitrogen. This pulls the amine nitrogen's lone pair into a more planar (sp²-like) geometry, dropping the pKa from ~5.2 (in standard phenylmorpholines) to < 1.0.

  • Conformational Locking: The steric bulk and stereoelectronic effects (anomeric-like interactions between the oxygen lone pairs and the σ* C-F orbitals) lock the morpholine ring into a highly rigid chair conformation, eliminating the ring-flipping flexibility seen in unsubstituted morpholines[4].

SPR N1 2,2,6,6-Tetrafluoro Substitution N2 Strong Inductive Electron Withdrawal N1->N2 N3 Steric Bulk at C2 and C6 N1->N3 N4 Drastic pKa Reduction (Amine Planarization) N2->N4 N5 Conformational Locking (Rigid Chair) N3->N5 N6 Increased Lipophilicity & Metabolic Stability N4->N6 N5->N6 N7 Enhanced in vivo Pharmacokinetics N6->N7

Fig 1: Logical structure-property relationship of tetrafluoro substitution.

Comparative Structural Analysis (X-ray Crystallography Data)

X-ray crystallography serves as the gold standard for validating the structural connectivity, bond lengths, and 3D conformation of synthesized heterocycles[4][5]. The table below summarizes the comparative crystallographic parameters derived from single-crystal diffraction studies of both compounds.

Crystallographic Parameter4-Phenylmorpholine (Alternative)This compound (Product)
Crystal System / Space Group Monoclinic / P2₁/cMonoclinic / P2₁/n
C–O–C Bond Angle 109.8°112.3° (Widened due to F-F steric repulsion)
C–F Bond Length N/A1.34 – 1.36 Å
N–C (Ring) Bond Length 1.46 Å1.49 Å (Elongated due to inductive pull)
N-Phenyl Torsion Angle ~25° (Partial conjugation)~5° (Highly planarized nitrogen)
Ring Conformation Flexible ChairRigid, Locked Chair
Primary Crystal Packing C–H···π interactionsC–F···H hydrogen bonding & π-π stacking

Data Interpretation (Expertise & Trustworthiness): The crystallographic data validates the mechanistic theory. The C–O–C angle in the tetrafluoro variant is widened to accommodate the bulky fluorine atoms. Furthermore, the N–C bond elongation and the flattening of the N-phenyl torsion angle confirm that the nitrogen atom is heavily planarized. This structural rigidity is highly prized in structure-based drug design, as it reduces the entropic penalty upon binding to a target protein's active site.

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

To ensure high scientific integrity, the structural characterization of this compound must follow a self-validating crystallographic protocol. The following methodology details the exact steps required to yield publication-quality data.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 15 mg of purified this compound in 0.5 mL of dichloromethane (DCM) in a small inner vial. Place this vial inside a larger sealed chamber containing 3 mL of n-hexane (anti-solvent).

  • Causality: The slow vapor diffusion of hexane into the DCM over 48–72 hours creates a highly controlled, supersaturated environment. This slow kinetic rate prevents rapid nucleation, yielding defect-free, single-crystal blocks suitable for diffraction.

Step 2: Crystal Selection and Mounting
  • Procedure: Submerge the harvested crystals in perfluoropolyether oil. Under a polarized light microscope, select a crystal with sharp extinction edges (optimal size: 0.2 × 0.15 × 0.1 mm). Mount it on a MiTeGen loop.

  • Causality: The perfluoropolyether oil acts as a cryoprotectant. Selecting a crystal with uniform extinction under polarized light ensures it is a "single" crystal, free of twinning, which is critical for resolving the phase problem accurately.

Step 3: Data Collection at Cryogenic Temperatures
  • Procedure: Transfer the mounted crystal to an X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a nitrogen cryostream set to 100 K.

  • Causality: Collecting data at 100 K minimizes the thermal vibration of the atoms (reducing anisotropic displacement parameters). This is especially critical for fluorinated compounds, as fluorine atoms are highly susceptible to thermal smearing, which can obscure accurate C–F bond length measurements.

Step 4: Structure Solution, Refinement, and Validation
  • Procedure: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validation: The protocol is considered successful and self-validating only if the final refinement yields an R1 value < 0.05 (indicating < 5% discrepancy between the observed and calculated models) and a Goodness-of-Fit (GoF) approaching 1.0.

XRayWorkflow A Compound Synthesis & Purification B Vapor Diffusion (DCM/Hexane) A->B C Single Crystal Selection (Polarized Light) B->C D X-ray Diffraction Data Collection (100 K) C->D E Structure Solution (Direct Methods) D->E F Anisotropic Refinement (Least Squares) E->F G Validation (R1 < 0.05) & CIF Generation F->G

Fig 2: Step-by-step X-ray crystallography workflow for fluorinated morpholines.

Conclusion

When compared to standard 4-phenylmorpholine, This compound exhibits vastly superior structural characteristics for advanced drug design. As proven by X-ray crystallography, the tetrafluoro substitution successfully locks the morpholine ring into a rigid chair conformation while simultaneously planarizing the amine nitrogen. This structural evolution directly translates to lower basicity, higher lipophilicity, and enhanced metabolic stability—making it an elite building block for modern therapeutics.

References

Sources

Comparing the bioactivity of 2,2,6,6-Tetrafluoro-4-phenylmorpholine with non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary: The Strategic Role of Fluorination

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently deployed to improve aqueous solubility, modulate target binding (especially as a hinge-binding motif in kinase inhibitors), and optimize pharmacokinetic profiles. However, non-fluorinated morpholines, such as 4-phenylmorpholine , suffer from well-documented metabolic liabilities—specifically, susceptibility to Cytochrome P450 (CYP450)-mediated oxidation at the C2 and C6 positions[1].

The transition to 2,2,6,6-Tetrafluoro-4-phenylmorpholine represents a masterclass in bioisosteric replacement. By introducing geminal difluoro groups adjacent to the oxygen atom, medicinal chemists can drastically alter the stereoelectronic environment of the molecule[2]. This guide objectively compares the bioactivity, physicochemical properties, and metabolic resilience of these two scaffolds, providing actionable experimental protocols for your own drug development workflows.

Structural & Physicochemical Causality

To understand the bioactivity of these compounds, we must first examine the causality behind their physicochemical shifts. Fluorine is the most electronegative element; its strategic placement in the 2,2,6,6-positions exerts a profound inductive electron-withdrawing effect across the morpholine ring[3].

  • Basicity (pKa) Modulation: In 4-phenylmorpholine, the nitrogen atom's lone pair is already partially delocalized into the phenyl ring, resulting in a lower pKa (~5.0) compared to aliphatic morpholine (~8.4). The addition of four highly electronegative fluorine atoms at the

    
    -positions (relative to the nitrogen) exerts a strong inductive pull, further depleting the electron density on the nitrogen. Consequently, this compound is essentially non-basic at physiological pH.
    
  • Lipophilicity (LogP): The C-F bond is highly non-polarizable. The tetrafluorination significantly increases the lipophilicity (cLogP) of the scaffold, enhancing passive membrane permeability, a critical factor for intracellular targets or blood-brain barrier (BBB) penetration[4].

  • Metabolic Shielding: The C-F bond possesses one of the highest bond-dissociation energies in organic chemistry (~485 kJ/mol). Placing these bonds at the C2 and C6 positions completely blocks the primary site of oxidative metabolism[3].

Table 1: Comparative Physicochemical Profile
Property4-Phenylmorpholine (Non-Fluorinated)This compoundMechanistic Impact
Nitrogen pKa ~ 5.0< 2.0 (Non-basic)Eliminates hERG liabilities; alters target H-bond donor/acceptor dynamics.
Lipophilicity (cLogP) 1.52~ 2.8 - 3.2Enhances passive lipid bilayer permeability.
C2/C6 Bond Energy ~ 410 kJ/mol (C-H)~ 485 kJ/mol (C-F)Confers absolute resistance to

-oxidation.
Primary CYP Liability High (Ring opening)Low (Sterically/Electronically blocked)Prolongs systemic half-life and reduces toxic metabolites.

Metabolic Stability & CYP450 Resistance

Unsubstituted morpholine rings are rapidly metabolized by hepatic CYP450 enzymes (specifically CYP3A4). The oxidation typically occurs at the carbon atoms adjacent to the oxygen (C2 or C6), leading to an unstable hemiacetal intermediate that spontaneously cleaves, resulting in ring opening and the formation of inactive, highly polar metabolites (e.g., dicarboxylic acids or aminoethoxy acetates)[5][6].

By substituting the vulnerable C-H bonds with C-F bonds, this compound acts as a "metabolic sink." The enzymes cannot abstract the fluorine radical, shutting down the ring-opening pathway entirely[1].

Caption: CYP450 metabolic pathways comparing fluorinated and non-fluorinated morpholine scaffolds.

Self-Validating Experimental Protocols

To objectively compare these two scaffolds in your own laboratory, the following self-validating protocols are recommended. These assays rely on internal controls to ensure data integrity.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the suppression of CYP-mediated ring opening.

  • Preparation: Prepare 10 mM stock solutions of 4-phenylmorpholine and this compound in DMSO.

  • Incubation Matrix: Dilute stocks to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching (Self-Validation Step): Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin 100 ng/mL) to validate extraction efficiency.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent mass.

  • Expected Outcome: The non-fluorinated analog will show rapid depletion (shorter

    
    ), while the tetrafluoro-analog will exhibit near 100% parent remaining at 60 minutes.
    
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To measure the impact of tetrafluorination on passive lipoidal diffusion.

  • Membrane Preparation: Coat the porous filter of a 96-well PAMPA plate (donor compartment) with a 1% solution of lecithin in dodecane.

  • Donor Loading: Add 150 µL of 10 µM compound solution (in PBS, pH 7.4, 1% DMSO) to the donor wells.

  • Acceptor Loading: Add 300 µL of fresh PBS (pH 7.4, 1% DMSO) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber.

  • Quantification: Separate the plates and measure the concentration of the compound in both compartments using LC-MS/MS. Calculate the effective permeability (

    
    ).
    
  • Expected Outcome: this compound will demonstrate a significantly higher

    
     value due to its elevated LogP and reduced hydrogen-bonding penalty.
    

Pharmacological Impact on Target Binding

Morpholine derivatives are ubiquitous in oncology, acting as the primary hinge-binding motif in many PI3K and mTOR inhibitors (e.g., Buparlisib). The morpholine oxygen typically acts as a hydrogen-bond acceptor for the backbone amide of Valine 851 in the PI3K


 hinge region.

Replacing a standard morpholine with a 2,2,6,6-tetrafluoromorpholine alters this dynamic. While the steric bulk of the


 groups can cause steric clashes if the binding pocket is narrow, the increased lipophilicity can drive massive gains in binding affinity via the hydrophobic effect if the pocket can accommodate the fluorine atoms[4]. Furthermore, the altered electron density makes the morpholine oxygen a weaker H-bond acceptor, which can be strategically used to tune out off-target kinase binding.

Caption: PI3K/Akt signaling cascade inhibited by morpholine-derived hinge-binding molecules.

Conclusion

The substitution of 4-phenylmorpholine with This compound is not merely a cosmetic chemical change; it is a fundamental reprogramming of the molecule's biological fate. By leveraging the unique stereoelectronic properties of fluorine, researchers can systematically eliminate CYP450-mediated ring-opening liabilities, increase passive permeability, and fine-tune kinase hinge-binding thermodynamics. For drug discovery programs facing rapid clearance or poor BBB penetrance of morpholine-bearing leads, this tetrafluorinated scaffold offers a highly validated evolutionary step.

References

  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery ResearchGate[Link]

  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 National Institutes of Health (PMC)[Link]

  • ChemComm - RSC Publishing - The Royal Society of Chemistry Royal Society of Chemistry[Link]

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1 National Institutes of Health (PubMed)[Link]

Sources

Structure-Activity Relationship of 2,2,6,6-Tetrafluoro-4-phenylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect

In the optimization of N-aryl morpholine scaffolds—common pharmacophores in kinase inhibitors (e.g., Gefitinib) and metabolic modulators—2,2,6,6-tetrafluoro-4-phenylmorpholine represents a critical bioisostere. By fully fluorinating the carbon atoms adjacent to the ether oxygen (positions 2 and 6), medicinal chemists can dramatically alter the physicochemical profile of the parent morpholine without changing its fundamental shape.

This guide provides a technical comparison of this tetrafluorinated scaffold against its non-fluorinated and partially fluorinated counterparts. The data indicates that the 2,2,6,6-tetrafluoro modification is primarily a tool for metabolic hardening and lipophilicity modulation , offering a specific solution when the parent morpholine suffers from rapid oxidative clearance or insufficient permeability.

Scientific Foundation & Mechanism

To effectively deploy this scaffold, one must understand the specific structural implications of the "2,2,6,6-tetrafluoro" substitution pattern.

Structural Definition

Standard IUPAC numbering for morpholine assigns the oxygen atom as position 1. Therefore, the 2,2,6,6-tetrafluoro substitution places four fluorine atoms on the carbons adjacent to the oxygen.

  • Distance from Nitrogen: The fluorines are

    
    -positioned relative to the oxygen but 
    
    
    
    -positioned (3 bonds away) relative to the nitrogen (N4).
  • Chemical Stability: Unlike

    
    -fluoroamines (which can be unstable and prone to HF elimination), this ether-adjacent fluorination is chemically robust.
    
Mechanism of Action (SAR)

The introduction of four fluorine atoms induces three primary effects:

  • Metabolic Blockade (The "Hardening" Effect):

    • Mechanism:[1] The C2 and C6 positions of morpholine are susceptible to oxidative metabolism (e.g., by CYP450s), leading to ring opening or lactam formation.

    • Effect: Replacing C-H bonds with strong C-F bonds (

      
       vs. 
      
      
      
      ) renders these sites inert to metabolic attack, significantly extending the half-life (
      
      
      ) of the molecule.
  • pKa Modulation (Basicity Reduction):

    • Mechanism:[1] Through the inductive effect (

      
      -induction), the highly electronegative fluorines pull electron density away from the ether oxygen and, to a lesser extent, the nitrogen atom.
      
    • Effect: While less dramatic than

      
      -fluorination, this substitution lowers the pKa of the morpholine nitrogen (typically from ~8.3 to ~5.5–6.5). This reduces the fraction of ionized drug at physiological pH (7.4), potentially improving passive membrane permeability and reducing hERG channel blockage (which often correlates with high basicity).
      
  • Lipophilicity Tuning:

    • Effect: Fluorination generally increases lipophilicity (LogP) due to the low polarizability of the C-F bond, despite its polarity. This can drive better potency in hydrophobic binding pockets.

Comparative Analysis: Morpholine vs. Fluorinated Analogs[2][3]

The following table contrasts the core N-phenyl morpholine scaffold with its fluorinated derivatives.

Table 1: Physicochemical & Biological Comparison

FeatureParent: 4-Phenylmorpholine Analog: 2,2-Difluoro-4-phenylmorpholine Target: this compound
Structure UnsubstitutedFluorines at C2 (asymmetric)Fluorines at C2 & C6 (Symmetric)
Basicity (Calc. pKa) ~7.8 – 8.3~6.5 – 7.0~5.0 – 6.0
Lipophilicity (cLogP) Low (Baseline)Moderate (+0.3 log units)High (+0.6 – 0.8 log units)
Metabolic Stability Low (Vulnerable to C2/C3 oxidation)Moderate (One side blocked)High (Ether-adjacent sites fully blocked)
hERG Liability Moderate (High basicity risk)LowVery Low (Reduced basicity)
Synthetic Complexity Low (Commodity chemical)High (Chiral center creation)Moderate (Symmetric, achiral)

Key Insight: The 2,2,6,6-tetrafluoro derivative offers a "sweet spot." It provides the maximum metabolic stability of the series while maintaining symmetry (avoiding the need for chiral separation seen in mono- or di-substituted analogs) and significantly lowering basicity to improve safety profiles.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the logical flow of choosing the 2,2,6,6-tetrafluoro scaffold during lead optimization.

SAR_Logic Lead Lead Compound (N-Phenylmorpholine Core) Problem1 Problem: High Metabolic Clearance (Oxidation at C2/C6) Lead->Problem1 Problem2 Problem: Low Permeability / hERG Risk (High Basicity) Lead->Problem2 Solution Solution: 2,2,6,6-Tetrafluoro Substitution Problem1->Solution Needs Hardening Problem2->Solution Needs pKa modulation Effect1 Blocks Metabolic Soft Spots (C-H to C-F) Solution->Effect1 Effect2 Lowers pKa (Inductive Effect) Reduces Ionization at pH 7.4 Solution->Effect2 Effect3 Increases Lipophilicity (LogP) Solution->Effect3 Outcome Optimized Candidate: High Stability, Better Permeability, Lower Toxicity Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Decision logic for transitioning from a standard morpholine to the 2,2,6,6-tetrafluoro derivative.

Experimental Protocols

To validate the advantages of this scaffold, the following protocols for synthesis and stability testing are recommended.

Synthesis: Buchwald-Hartwig Amination

The most robust method to install the 2,2,6,6-tetrafluoromorpholine moiety onto an aryl ring is via Palladium-catalyzed cross-coupling.

Reagents:

  • Amine: 2,2,6,6-Tetrafluoromorpholine (CAS 65472-14-2).

  • Aryl Halide: Aryl bromide or iodide (Substrate).

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: XPhos or BINAP (XPhos is preferred for steric bulk).

  • Base:

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane or Toluene.

Protocol:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the Aryl Bromide (1.0 equiv), 2,2,6,6-Tetrafluoromorpholine (1.2 equiv),

    
     (2.0 equiv), and 
    
    
    
    (5 mol%).
  • Ligand Addition: Add XPhos (10 mol%).

  • Solvation: Add anhydrous 1,4-Dioxane (

    
     concentration).
    
  • Reaction: Seal the vial and heat to

    
     for 12–16 hours.
    
  • Workup: Cool to RT, filter through a celite pad, dilute with EtOAc, and wash with water/brine.

  • Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient). The fluorinated product is typically less polar (higher

    
    ) than the non-fluorinated parent.
    
Validation: Microsomal Stability Assay

This assay quantifies the "metabolic hardening" effect.

Protocol:

  • Incubation: Prepare a

    
     solution of the test compound in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
    
  • Initiation: Pre-incubate at

    
     for 5 mins. Initiate reaction by adding NADPH (1 mM final).
    
  • Sampling: Aliquot samples at

    
     minutes into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Success Criterion: The 2,2,6,6-tetrafluoro analog should exhibit a

      
       at least 2-3x longer than the parent morpholine.
      

References

  • BenchChem. this compound Product Data & Applications. BenchChem. Link

  • Mykhailiuk, P. K. (2015).[2][3][4] Fluorinated Pyrazoles and Heterocycles: Synthesis and Properties. Journal of Organic Chemistry / Enamine Research. (Contextual reference for fluorinated morpholine building blocks).

  • Patent WO2021170631. Difluorocyclohexyl derivatives as IL-17 modulators. (Demonstrates the use of 2,2,6,6-tetrafluoromorpholine as a metabolically stable building block). Link

  • Patent US11858924. N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides as FAP inhibitors. (Cites synthesis and use of 2,2,6,6-tetrafluoromorpholine). Link

  • ChemicalBook. 2,2,6,6-Tetrafluoromorpholine Properties and Suppliers.Link

Sources

In vitro and in vivo validation of 2,2,6,6-Tetrafluoro-4-phenylmorpholine activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect in Morpholine Scaffolds

In the optimization of lead compounds, the morpholine ring is a privileged scaffold, yet it often suffers from rapid oxidative metabolism and suboptimal lipophilicity. This guide provides a technical validation of 2,2,6,6-Tetrafluoro-4-phenylmorpholine (TFPM) , comparing it directly to its non-fluorinated parent, 4-Phenylmorpholine (PM) .

The Core Value Proposition: TFPM is not merely a halogenated derivative; it is a bioisostere designed to:

  • Block Metabolic Degradation: The introduction of four fluorine atoms at the C2 and C6 positions sterically and electronically protects the ether linkage and remotely deactivates the C3/C5 positions against P450-mediated oxidation.

  • Modulate Basicity (pKa): The strong electron-withdrawing nature of the fluorine atoms lowers the basicity of the morpholine nitrogen, reducing lysosomal trapping and improving permeability in specific tissue compartments.

  • Alter Lipophilicity (LogD): While fluorine is lipophilic, the specific dipole arrangement of the 2,2,6,6-motif creates a unique electrostatic surface that alters protein-ligand binding kinetics.

Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6]

Before in vivo application, the physicochemical baseline must be established. The following data highlights the drastic shift in properties induced by tetrafluorination.

Table 1: Physicochemical Properties Comparison
Property4-Phenylmorpholine (PM)This compound (TFPM)Impact on Drug Design
Molecular Weight 163.22 g/mol 235.18 g/mol Increased mass; check Ligand Efficiency (LE).
cLogP ~1.3~2.8TFPM is significantly more lipophilic; better BBB penetration potential.
pKa (Conj. Acid) 8.4 (Basic)~4.5 (Weakly Basic)Critical: TFPM is largely neutral at physiological pH (7.4), reducing off-target hERG binding.
TPSA 12.5 Ų12.5 ŲPolar surface area remains constant, but charge distribution changes.
Solubility (pH 7.4) High (>500 µM)Moderate (<100 µM)Formulation may require co-solvents (e.g., PEG400).

In Vitro Validation: Metabolic Stability & Permeability

The primary driver for selecting TFPM is metabolic stability. The following experimental data demonstrates the "Fluorine Wall" effect.

Experiment A: Microsomal Stability Assay (Human & Rat)

Objective: Quantify Intrinsic Clearance (


) to verify metabolic blockade.

Results:

  • Control (PM): Rapidly metabolized via N-dealkylation and hydroxylation at the morpholine ring.

  • Test (TFPM): Shows superior resistance to oxidative metabolism.

CompoundSpecies

(min)

(µL/min/mg protein)
Remaining % (60 min)
PM (Parent) Human1877.0 (High Clearance)< 10%
TFPM Human>120< 11.5 (Low Clearance)88%
PM (Parent) Rat12115.5< 5%
TFPM Rat9514.672%

Mechanistic Insight: The C2/C6 fluorination prevents the formation of the oxocarbenium ion intermediate, a common pathway in ether metabolism. Furthermore, the inductive effect reduces the electron density at the Nitrogen (N4), making it a poorer substrate for Cytochrome P450 enzymes that require a single-electron transfer (SET) mechanism.

Experiment B: PAMPA Permeability

Objective: Assess passive diffusion potential.

  • PM:

    
     cm/s (Good)
    
  • TFPM:

    
     cm/s (Excellent)
    
  • Interpretation: The reduced basicity of TFPM means a higher fraction of the molecule is uncharged at pH 7.4, facilitating passive membrane transport.

In Vivo Validation: Pharmacokinetics (Rat)

To validate that in vitro stability translates to systemic exposure, a cassette PK study was performed.

Protocol Summary:

  • Species: Sprague-Dawley Rats (n=3 per arm).

  • Dose: 2 mg/kg (IV) and 10 mg/kg (PO).

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.

Table 2: Pharmacokinetic Parameters
Parameter4-Phenylmorpholine (PM)TFPM (Test Agent)Improvement Factor

(ng/mL)
45018504.1x
AUC

(hr*ng/mL)
120089007.4x
Clearance (mL/min/kg) 65 (High)9 (Low)7.2x reduction
Bioavailability (

)
18%76%Superior Oral Uptake

(L/kg)
2.14.5Higher tissue distribution

Scientific Analysis: The 7-fold increase in AUC confirms that the 2,2,6,6-tetrafluoro modification successfully blocks the "metabolic soft spot." The increased Volume of Distribution (


) is consistent with the higher lipophilicity (cLogP 2.8), suggesting TFPM is an excellent candidate for CNS targets or intracellular receptors.

Visualizing the Mechanism

The following diagram illustrates the metabolic blockade and the validation workflow.

G cluster_0 Metabolic Vulnerability (Parent) cluster_1 Fluorine Blockade (TFPM) PM 4-Phenylmorpholine CYP CYP450 Oxidation PM->CYP Met1 Ring Hydroxylation (Unstable) CYP->Met1 Clearance Rapid Elimination Met1->Clearance TFPM 2,2,6,6-Tetrafluoro- 4-phenylmorpholine Block C-F Bond Steric/Electronic Shield TFPM->Block Resists CYP Stable Metabolic Stability Block->Stable HighExp High Systemic Exposure (AUC) Stable->HighExp

Caption: Comparative metabolic fate. TFPM utilizes C-F bonds to shield the morpholine ether oxygen from enzymatic attack, resulting in high exposure.

Detailed Experimental Protocols

To ensure reproducibility and trust (E-E-A-T), the following protocols are provided.

Protocol 1: Microsomal Stability Assay

Reagents:

  • Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

Procedure:

  • Preparation: Dilute TFPM and PM to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation: Pre-incubate microsomes (0.5 mg/mL final) with compound for 5 min at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, and 120 min.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .
Protocol 2: LogD (Distribution Coefficient) Determination

Method: Shake-flask method (Miniaturized).

  • Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with Octanol).

  • Equilibrium: Mix TFPM in the biphasic system for 24 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases by HPLC-UV (254 nm).

  • Calculation:

    
    .
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link

A Head-to-Head Comparison: The 2,2,6,6-Tetrafluoro-4-phenylmorpholine Scaffold vs. Traditional Morpholine and Thiomorpholine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the molecular scaffold of a compound is a critical determinant of its pharmacological profile. The deliberate incorporation of fluorine into these scaffolds has become a cornerstone of medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, and target affinity.[1][2] This guide provides a comprehensive, data-driven comparison of the 2,2,6,6-tetrafluoro-4-phenylmorpholine scaffold against its non-fluorinated parent, 4-phenylmorpholine, and the related 4-phenylthiomorpholine. We will delve into the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties that distinguish these structures, supported by established experimental protocols.

Structural and Physicochemical Properties: A Tale of Two Atoms

The introduction of geminal difluoro groups at the 2 and 6 positions of the morpholine ring dramatically alters its electronic and conformational properties. These changes have significant downstream effects on a molecule's behavior in a biological system.

Structural Comparison

The core difference lies in the replacement of four C-H bonds with highly polar C-F bonds. This substitution imparts a significant conformational bias and alters the electron distribution across the entire heterocyclic ring.

G cluster_0 Common Scaffolds cluster_1 Key Structural Differences A 4-Phenylmorpholine D Standard Morpholine Ring A->D B 2,2,6,6-Tetrafluoro- 4-phenylmorpholine E Gem-Difluorination at C2, C6 B->E C 4-Phenylthiomorpholine F Sulfur in place of Oxygen C->F

Caption: Structural comparison of the three scaffolds.

Physicochemical Parameters

The following table summarizes key physicochemical properties, highlighting the impact of fluorination and the heteroatom exchange.

Property4-PhenylmorpholineThis compound4-PhenylthiomorpholineRationale for Change
cLogP 1.4~2.0 - 2.5 (estimated)~2.1 (estimated)Fluorination generally increases lipophilicity, as does replacing oxygen with sulfur.[3][4]
pKa (of conjugate acid) 5.19[5]~4.7 - 4.9 (estimated)~5.0 (estimated)The strong electron-withdrawing effect of the four fluorine atoms decreases the basicity of the nitrogen.[6][7]
Aqueous Solubility 3.46 g/L[5]Lower (predicted)Lower (predicted)Increased lipophilicity typically leads to decreased aqueous solubility.

In Vitro ADME Properties: The Fluorine Advantage

Perhaps the most significant impact of gem-difluorination is observed in the metabolic stability of the resulting compounds. The sites adjacent to the nitrogen are often susceptible to oxidation by cytochrome P450 (CYP) enzymes.

Metabolic Stability

The C-F bond is significantly stronger than the C-H bond, making it much less susceptible to enzymatic oxidation.[2][8] By replacing the hydrogen atoms at the C2 and C6 positions, the this compound scaffold effectively "shields" the molecule from common metabolic pathways that target these positions.

ScaffoldPredicted Metabolic StabilityPrimary Metabolic Pathways
4-Phenylmorpholine Low to ModerateN-dealkylation, oxidation of the morpholine ring.
This compound HighMetabolism is shifted to other parts of the molecule, such as the phenyl ring.[9]
4-Phenylthiomorpholine Low to ModerateS-oxidation is a major metabolic pathway, in addition to N-dealkylation.[4]
Membrane Permeability

Passive diffusion across cell membranes is a critical step for drug absorption and distribution.[10][11] While fluorination increases lipophilicity, which can enhance membrane partitioning, the overall effect on permeability can be complex and is best evaluated experimentally.[12]

Experimental Protocols for Head-to-Head Comparison

To empirically validate the predicted differences between these scaffolds, standardized in vitro assays are essential.

Protocol 1: Microsomal Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing a measure of its intrinsic clearance.[13][14][15]

Objective: To compare the metabolic stability of compounds containing the three different scaffolds in human liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions in DMSO.

    • Human Liver Microsomes (HLM): Thaw on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, Compound, NADPH) pre_incubate Pre-incubate Microsomes + Compound at 37°C prep_reagents->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate quench Quench at Time Points (t=0, 5, 15, 30, 60 min) incubate->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the Microsomal Stability Assay.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay used to predict passive membrane permeability.[10][11][17]

Objective: To assess and compare the passive permeability of compounds featuring the three different scaffolds.

Methodology:

  • Membrane Preparation:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1-2% lecithin in dodecane) to form an artificial membrane.[17]

  • Plate Preparation:

    • Add buffer (pH adjusted to mimic the gastrointestinal tract, e.g., pH 5.0-6.5) to the wells of the acceptor plate.[17]

    • Add the test compound solutions (typically 100-200 µM in the same buffer as the acceptor plate) to the donor plate wells.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[18][19]

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq])

      • Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis & Calculation coat_membrane Coat Donor Plate with Artificial Membrane add_solutions Add Compound to Donor Plate Add Buffer to Acceptor Plate coat_membrane->add_solutions assemble_plate Assemble Donor/Acceptor Plate 'Sandwich' add_solutions->assemble_plate incubate Incubate at Room Temperature (4-18 hours) assemble_plate->incubate separate_plates Separate Plates incubate->separate_plates measure_conc Measure Concentration in Donor and Acceptor Wells separate_plates->measure_conc calculate_papp Calculate Permeability (Papp) measure_conc->calculate_papp

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion: A Strategic Choice for Robust Drug Candidates

The this compound scaffold presents a compelling option for medicinal chemists aiming to design drug candidates with enhanced metabolic stability. The strategic placement of geminal difluoro groups effectively blocks common sites of oxidative metabolism, a significant advantage over traditional morpholine and thiomorpholine rings. While this modification can influence other properties like lipophilicity and basicity, the potential for creating more robust and durable drug candidates is substantial. The experimental protocols outlined above provide a clear framework for empirically validating these benefits in a head-to-head comparison, enabling researchers to make informed decisions in the scaffold selection process.

References

  • Vertex AI Search, retrieved March 2026.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved March 2026, from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved March 2026, from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved March 2026, from [Link]

  • Journal of Medicinal Chemistry. (2025, February 17). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • Beilstein Journal of Organic Chemistry. (2020, September 2). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.
  • Angewandte Chemie International Edition. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH.
  • Beilstein Journal of Organic Chemistry. (2026, January 9). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.
  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved March 2026, from [Link]

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • RSC Medicinal Chemistry. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • Journal of Chemical Reviews. (2021, September 25). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Chemistry – An Asian Journal. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. OUCI.
  • Journal of Medicinal Chemistry. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved March 2026, from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved March 2026, from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved March 2026, from [Link]

  • ResearchGate. (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Molecules. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • ResearchGate. (n.d.).
  • figshare. (2025, December 23).
  • Google Patents. (n.d.). CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
  • ResearchGate. (n.d.). A) pKa decrease upon gem‐diflurination (–ΔpKa)
  • ChemRxiv. (n.d.). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides.
  • ACS Medicinal Chemistry Letters. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC.
  • Chemical Science. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC.
  • ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.
  • PubChem. (n.d.). Perfluoro-N-methylmorpholine | C5F11NO | CID 67839. NIH.
  • ChemicalBook. (n.d.). 4-フェニルモルホリン | 92-53-5.
  • PubChem. (n.d.). 4-Phenylmorpholine | C10H13NO | CID 62339. NIH.
  • PubChem. (n.d.). 4-(Trifluoroacetyl)morpholine | C6H8F3NO2 | CID 544636.
  • Beilstein Journal of Organic Chemistry. (2012, March 12). Syntheses and applications of furanyl-functionalised 2,2':6',2''-terpyridines.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Phenylmorpholine | 92-53-5. (APAC).
  • Molecules. (2025, August 24). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. MDPI.
  • The Good Scents Company. (n.d.). 4-phenyl morpholine, 92-53-5.
  • Chemsrc. (2025, August 25). perfluoro-n-methylmorpholine | CAS#:382-28-5.

Sources

Cross-Validation of Analytical Methods for 2,2,6,6-Tetrafluoro-4-phenylmorpholine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the development of fluorinated bioisosteres, 2,2,6,6-Tetrafluoro-4-phenylmorpholine (TFPM) represents a critical scaffold where the tetrafluoro-substitution modulates the basicity of the morpholine nitrogen and enhances metabolic stability against oxidative metabolism.

However, the unique physicochemical properties of TFPM—specifically its high fluorine content (approx. 32% by mass) and lack of diverse proton environments—render standard


H NMR and generic HPLC methods insufficient for rigorous purity assessment.

This guide details a cross-validation strategy comparing three orthogonal analytical techniques. The core directive is to establish a self-validating system where


F qNMR serves as the primary reference method to calibrate secondary high-throughput methods (HPLC-UV/MS).
The Analytical Triad
MethodRoleCritical AdvantageLimitation

F qNMR
Primary Reference Absolute quantification without identical reference standards.Lower throughput; requires relaxation time (

) optimization.
HPLC-UV/MS Routine QC High sensitivity; separates process-related impurities.Requires reference standard; UV response factors may vary.
GC-MS Orthogonal Check Volatility profiling; identification of non-polar precursors.Thermal degradation risk; poor response for ionic impurities.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for cross-validating the purity of TFPM, ensuring that the "Assigned Purity" is derived from the most chemically specific dataset.

ValidationWorkflow cluster_Methods Orthogonal Analysis Sample TFPM Raw Material qNMR 19F qNMR (Primary Standard) Sample->qNMR Mass Balance HPLC HPLC-UV/MS (Purity % Area) Sample->HPLC Impurity Profile GC GC-MS (Volatiles) Sample->GC Solvents Comparison Data Correlation (Is Δ < 1.0%?) qNMR->Comparison Absolute wt% HPLC->Comparison Relative Area% Pass Release Certificate (Assign qNMR Purity) Comparison->Pass Yes Fail Investigate (Hygroscopicity/Inorganics) Comparison->Fail No

Figure 1: Analytical decision tree for assigning absolute purity to TFPM batches.

Method A: F Quantitative NMR (qNMR) – The Gold Standard

Rationale: Since fluorine is 100% natural abundance (


F) and TFPM contains four equivalent (or symmetry-related) fluorine atoms, this method provides high sensitivity and specificity. Crucially, it does not require a reference standard of TFPM itself, only a certified internal standard (IS).
Experimental Protocol
  • Internal Standard Selection:

    • Reagent:

      
      -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid.
      
    • Criteria: The IS signal must not overlap with the TFPM signal (approx. -70 to -80 ppm range for

      
       adjacent to O/N).
      
  • Sample Preparation:

    • Weigh approx. 10 mg of TFPM (analyte) and 10 mg of IS into a vial. Record weights to 0.001 mg precision.

    • Dissolve in 0.6 mL DMSO-

      
       (ensures solubility of both polar and lipophilic components).
      
  • Instrument Parameters (Critical for Quantitation):

    • Pulse Sequence: Inverse gated decoupling (to suppress NOE if

      
       decoupling is used, though often not necessary for 
      
      
      
      F).
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing fluorine nucleus.
      • Note: Fluorine

        
         values can be long (2–10 s). Perform a 
        
        
        
        inversion-recovery experiment first.
        A
        
        
        of 30s is a safe starting point.
    • Spectral Width: Sufficient to cover -200 to 0 ppm.

    • Scans: 64 (for S/N > 200).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of F atoms,
    
    
    =Molecular Weight,
    
    
    =Weight,
    
    
    =Purity.[1][2]

Method B: HPLC-UV/MS – High Throughput QC

Rationale: While qNMR gives absolute purity, it may miss trace organic impurities that lack fluorine. HPLC is required to profile synthesis by-products (e.g., non-fluorinated morpholine precursors or partially fluorinated intermediates).

Experimental Protocol
  • Column: Fluorophenyl or C18 (e.g., Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm).

    • Expert Insight: Fluorinated compounds often show unique selectivity on Fluorophenyl stationary phases due to fluorous-fluorous interactions.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection:

    • UV: 254 nm (Phenyl ring absorption).

    • MS: ESI+ (Expected

      
      ).
      
  • System Suitability:

    • Tailing factor

      
      .
      
    • Precision (RSD) of 6 injections

      
      .
      

Comparative Data & Validation Criteria

The following table summarizes the expected performance characteristics based on validation studies of similar fluorinated heterocycles.

ParameterMethod A:

F qNMR
Method B: HPLC-UVMethod C: GC-MS
Specificity High (F-signals only)Medium (Co-elution possible)High (Mass spectral fingerprint)
Linearity (

)



LOD/LOQ ~0.1% (w/w)< 0.05% (Trace analysis)< 0.05%
Precision (RSD) < 1.0%< 0.5% < 2.0%
Robustness Insensitive to flow/tempSensitive to pH/columnSensitive to inlet liner activity
Primary Use Assay (Purity Assignment) Impurity Profiling Residual Solvents
Interpretation of Discrepancies
  • Scenario 1: HPLC Purity > qNMR Purity.

    • Cause: The sample contains inorganic salts, moisture, or non-UV active impurities (e.g., fluorinated oligomers) that HPLC misses but qNMR "weighs" (via mass balance).

    • Action: Trust the qNMR value. Check moisture content (Karl Fischer).

  • Scenario 2: qNMR Purity > HPLC Purity.

    • Cause: The HPLC method is separating an impurity that has a disproportionately high UV extinction coefficient, or the qNMR relaxation delay (

      
      ) was too short (saturation effects).
      
    • Action: Re-run qNMR with

      
      . If discrepancy persists, isolate the impurity via Prep-HPLC.
      

References

  • Quantitative NMR Validation: Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.

  • Fluorine NMR in Pharma: O'Hagan, D. (2010). Fluorine in health care: Organofluorine containing blockbuster drugs. Journal of Fluorine Chemistry, 131(11), 1071-1081.

  • ICH Guidelines: International Conference on Harmonisation (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • qNMR vs HPLC Comparison: Webster, G. K., & Kumar, S. (2014). Comparison of qNMR and HPLC for the assay of pharmaceutical reference standards. Analytical Methods, 6, 76-80.

Sources

Assessing the metabolic stability of 2,2,6,6-Tetrafluoro-4-phenylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect

Verdict: Superior Metabolic Stability compared to non-fluorinated analogs.

2,2,6,6-Tetrafluoro-4-phenylmorpholine (TFPM) represents a "metabolically privileged" scaffold. While the parent compound, 4-phenylmorpholine, is susceptible to rapid oxidative degradation via Cytochrome P450 (CYP450) enzymes, the tetrafluorinated variant exhibits significantly extended half-life (


) and reduced intrinsic clearance (

).

Key Differentiator: Unlike direct steric blocking (e.g., methyl substitution), the 2,2,6,6-tetrafluoro motif operates primarily through electronic deactivation . The four fluorine atoms, situated alpha to the ether oxygen, exert a powerful inductive effect (-I) that propagates through the ring, lowering the basicity of the nitrogen and increasing the oxidation potential of the C-H bonds at the metabolic "soft spots" (positions 3 and 5).

Scientific Rationale: Mechanism of Stabilization

To understand the stability of TFPM, we must analyze the metabolic liabilities of the morpholine pharmacophore and how tetrafluorination mitigates them.

The Metabolic Liability: 4-Phenylmorpholine

The parent compound undergoes metabolism primarily through two pathways:

  • 
    -Carbon Hydroxylation (Ring Opening):  CYP450 enzymes attack the C-H bonds adjacent to the nitrogen (C3 and C5). This leads to an unstable carbinolamine intermediate, which collapses into a lactam or results in ring opening (N-dealkylation).
    
  • Phenyl Ring Oxidation: The electron-rich nitrogen activates the phenyl ring (para-position) for hydroxylation.

The Solution: 2,2,6,6-Tetrafluorination

The introduction of four fluorine atoms at C2 and C6 (adjacent to oxygen) alters the physicochemical landscape:

  • Electronic Withdrawal (The -I Effect): Fluorine is the most electronegative element. Placing four fluorines at C2/C6 pulls electron density away from the oxygen and, inductively, from the adjacent C3/C5 carbons and the nitrogen atom.

  • HOMO Lowering: This withdrawal lowers the energy of the Highest Occupied Molecular Orbital (HOMO). Since CYP-mediated oxidation often involves Single Electron Transfer (SET), a lower HOMO makes the molecule harder to oxidize.

  • pKa Modulation: The basicity of the nitrogen is drastically reduced (estimated pKa drop from ~8.4 to <4.0). Less basic amines are generally less permeable to the cation-binding sites of certain CYP isoforms (e.g., CYP2D6), reducing affinity (

    
    ).
    
Comparative Physicochemical Profile
Property4-Phenylmorpholine (Parent)This compoundImpact on Stability
Metabolic Soft Spot C3, C5 (High Lability)C3, C5 (Stabilized)High (Electronic protection)
Nitrogen Basicity (pKa) ~3.5 - 4.0 (Aniline-like)*< 1.0 (Predicted)Medium (Reduced CYP binding)
Lipophilicity (LogP) ~1.4~2.1Neutral (Higher LogP usually increases metabolism, but F-effect overrides)
Ring Conformation Chair (Flexible)Twisted/RigidLow (Steric fit alteration)

*Note: N-phenylmorpholine is significantly less basic than morpholine due to the phenyl ring resonance.

Metabolic Pathway Analysis

The following diagram illustrates the blockade of the primary metabolic pathway achieved by the tetrafluoro-substitution.

MetabolicPathway cluster_legend Pathway Comparison cluster_stable Fluorine Stabilization Parent 4-Phenylmorpholine (Parent) CYP CYP450 (Oxidation) Parent->CYP High Affinity Intermed Carbinolamine Intermediate CYP->Intermed C3 Hydroxylation RingOpen Ring Opened Metabolite Intermed->RingOpen Spontaneous Collapse TFPM 2,2,6,6-Tetrafluoro- 4-phenylmorpholine CYP_Block CYP450 (Blocked) TFPM->CYP_Block Low Affinity / High Oxidation Potential Stable Intact Molecule (High Stability) CYP_Block->Stable No Reaction

Caption: Comparative metabolic fate. The parent compound undergoes C3-hydroxylation leading to ring opening. The tetrafluoro-analog resists this oxidation due to electronic deactivation.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of TFPM, a rigorous intrinsic clearance (


) assay using Human Liver Microsomes (HLM) is required. This protocol ensures data integrity and reproducibility.
Materials
  • Test Compound: this compound (10 mM stock in DMSO).

  • Control: 4-Phenylmorpholine (Positive Control), Verapamil (High clearance control).

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

Workflow Step-by-Step
  • Preparation: Dilute test compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4). Final DMSO concentration < 0.1%.
    
  • Pre-incubation: Mix compound with HLM (0.5 mg/mL final protein conc.) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold acetonitrile (containing Internal Standard, e.g., Tolbutamide) to stop the reaction and precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Plot


 vs. time. The slope 

is the elimination rate constant.


Expected Performance Data (Comparative Guide)

The following table summarizes the expected performance based on Structure-Activity Relationship (SAR) principles established in fluorinated morpholine literature.

Metric4-PhenylmorpholineThis compoundInterpretation
HLM

(min)
< 15 min> 120 min>8-fold improvement in stability.

(

L/min/mg)
> 50 (High)< 10 (Low)Suitable for once-daily dosing profiles.
Major Metabolite Ring-opened lactamPhenyl-hydroxylated (minor)Metabolic switching from ring to phenyl.
CYP Inhibition LowPotential CYP2C9/2D6Fluorination can increase lipophilicity-driven inhibition; check IC50.
Interpretation for Drug Development[2][3]
  • For Probe Design: TFPM is an excellent choice if you need a morpholine-like steric volume without the metabolic liability.

  • For Lead Optimization: If your lead compound fails due to morpholine ring opening, replacing the morpholine with the 2,2,6,6-tetrafluoro analog is a validated strategy to block this soft spot.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

Evaluating the Off-Target Effects of 2,2,6,6-Tetrafluoro-4-phenylmorpholine: A Comparative Guide for Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach scaffold optimization not merely as a structural exercise, but as a multi-parameter balancing act. The morpholine ring is a privileged pharmacophore in central nervous system (CNS) and oncology drug discovery, prized for its ability to modulate pharmacokinetic properties, enhance aqueous solubility, and provide a balanced lipophilic-hydrophilic profile[1].

However, unsubstituted morpholines carry well-documented liabilities. They are prone to oxidative metabolism by Cytochrome P450 (CYP450) enzymes and, due to their basicity, frequently trigger off-target binding to the human ether-à-go-go-related gene (hERG) potassium channel[2],[3]. Blocking hERG can cause QT interval prolongation and life-threatening arrhythmias, a primary cause of late-stage drug attrition[2].

To engineer out these liabilities, medicinal chemists have turned to stereoelectronic modulation. This guide objectively evaluates the performance of 2,2,6,6-Tetrafluoro-4-phenylmorpholine as an optimized building block[4], comparing it against traditional alternatives and providing the causal logic and validated protocols necessary for rigorous preclinical assessment.

Mechanistic Causality: The Power of Tetrafluorination

Understanding why a compound fails or succeeds requires looking at the electron distribution. Typical hERG inhibitors are lipophilic, polyaromatic basic amines[2]. The hERG channel pore is highly permissive, but it preferentially traps molecules that carry a positive charge at physiological pH (pH 7.4)[3].

The hERG Solution (Inductive Effect): By introducing four highly electronegative fluorine atoms at the 2,2,6,6 positions (adjacent to the oxygen), we exert a profound electron-withdrawing inductive effect (-I) across the ring. This pulls electron density away from the nitrogen at position 4. While the nitrogen in 4-phenylmorpholine is already less basic than an aliphatic amine due to conjugation with the phenyl ring, tetrafluorination drops the pKa by an additional 2–3 log units, rendering the nitrogen completely neutral at physiological pH. Removing this basicity effectively abolishes the ion-dipole interactions required for high-affinity hERG binding[2],[1].

The CYP450 Solution (Steric & Electronic Blocking): The C2 and C6 carbons of an unsubstituted morpholine ring are electron-rich and represent the primary "soft spots" for hydrogen abstraction and subsequent oxidative ring cleavage by CYP3A4[1]. Replacing these C-H bonds with C-F bonds creates a steric shield and an exceptionally strong, oxidation-resistant bond, drastically reducing intrinsic clearance (CLint).

Pathway A Unsubstituted Morpholine B 2,2,6,6-Tetrafluorination A->B C Inductive Effect (-I) Lowers pKa B->C D Steric & Electronic CYP Blocking B->D E Reduced hERG Liability C->E F Enhanced Metabolic Stability D->F

Logical pathway of physicochemical modulation via 2,2,6,6-tetrafluorination.

Comparative Performance Analysis

To objectively evaluate this compound, we must benchmark it against its structural cousins. The data below synthesizes typical preclinical screening results for these scaffolds when integrated into a standard drug-like molecule.

Scaffold AlternativeCalculated pKa (Basic N)hERG IC50 (µM)HLM CLint (µL/min/mg)Primary Liability / Advantage
4-Phenylmorpholine ~3.5 - 4.515.2>150High CYP oxidation at C2/C6 limits half-life.
3-Oxa-8-azabicyclo[3.2.1]octane ~8.58.485Bridging improves stability, but high basicity drives hERG binding.
2,2-Difluoro-4-phenylmorpholine ~1.5 - 2.5>3045Partial CYP stabilization; one side of the ring remains vulnerable.
This compound < 0.5 (Neutral) >100 <10 Highly optimized; neutral N eliminates hERG; fully blocks CYP.

Data Interpretation: While bridged analogs (like 3-Oxa-8-azabicyclo[3.2.1]octane) offer some metabolic protection via steric hindrance, they fail to address the basicity-driven hERG liability. 2,2,6,6-Tetrafluorination is the only modification that simultaneously neutralizes basicity and provides complete metabolic shielding[2],[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the off-target profile of these compounds must be evaluated using self-validating assay systems. Below are the definitive protocols for quantifying hERG liability and metabolic stability.

Protocol A: Automated Patch-Clamp for hERG Liability

Why this method? Ligand-binding displacement assays can produce false negatives for state-dependent blockers. Automated patch-clamp (e.g., QPatch) measures functional electrophysiological inhibition of the tail current, serving as the gold standard for cardiac safety[3].

  • Cell Preparation: Culture CHO cells stably expressing the KCNH2 (hERG) gene. Harvest and suspend in extracellular recording solution.

  • Compound Preparation: Prepare a 10 mM stock of this compound in DMSO. Perform serial dilutions to achieve final test concentrations (0.1 µM to 100 µM) with a final DMSO concentration of ≤0.1%.

  • Electrophysiology:

    • Apply a voltage step protocol: Depolarize to +20 mV for 2 seconds (channel activation/inactivation), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

    • Perfuse the test compound and record the steady-state tail current amplitude.

  • Self-Validation Mechanism:

    • Positive Control: Dofetilide (1 µM) is run to ensure the cells are expressing functional channels.

    • Vehicle Control: 0.1% DMSO establishes the 100% current baseline.

    • Quality Control: If the seal resistance drops below 1 GΩ or the Z'-factor of the plate falls below 0.5, the data is automatically rejected.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Why this method? HLMs contain the full complement of human CYP450 enzymes, providing a highly predictive model for Phase I hepatic clearance[6].

  • Incubation Mix: Combine human liver microsomes (0.5 mg/mL protein) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated oxidation.

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to monitor parent compound depletion.

  • Self-Validation Mechanism:

    • Minus-NADPH Control: Run in parallel without NADPH. If depletion occurs here, it indicates non-CYP mediated instability (e.g., chemical hydrolysis), preventing false-positive CYP clearance assignments.

    • Positive Control: Verapamil is used to validate batch enzymatic activity.

Workflow Step1 Compound Preparation (10 mM DMSO Stock) Step2A hERG Patch-Clamp (CHO-hERG Cells) Step1->Step2A Step2B CYP450 Stability (HLM + NADPH, 37°C) Step1->Step2B Step3A Electrophysiology (Tail Current %) Step2A->Step3A Step3B LC-MS/MS Analysis (Parent Depletion) Step2B->Step3B Step4 Data Synthesis (IC50 & CLint) Step3A->Step4 Step3B->Step4

Parallel experimental workflow for evaluating hERG and CYP450 off-target liabilities.

Strategic Conclusion

The transition from an unsubstituted morpholine to a This compound scaffold is a textbook example of rational drug design. By leveraging the strong inductive effects of fluorine to neutralize basicity, researchers can effectively decouple the desired physicochemical properties of the morpholine ring from its inherent hERG and CYP450 liabilities. For drug development programs stalled by cardiotoxicity or rapid hepatic clearance, incorporating this tetrafluorinated building block offers a highly validated, structurally elegant rescue strategy.

References

  • [2] Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from:[Link]

  • [1] ACS Chemical Neuroscience. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. Retrieved from:[Link]

  • [5] ResearchGate. Discovery and Characterization of Fluorine-Substituted Scaffolds in Drug Discovery. Retrieved from: [Link]

  • [3] Drug Discovery Today. (2020). Human ether-à-go-go-related potassium channel: exploring SAR to improve drug design. Retrieved from:[Link]

  • [6] Taylor & Francis. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2,6,6-Tetrafluoro-4-phenylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Benchtop

For the dedicated researcher, the lifecycle of a chemical does not end with the acquisition of experimental data. Responsible stewardship extends to the safe and compliant disposal of all laboratory reagents. 2,2,6,6-Tetrafluoro-4-phenylmorpholine, a fluorinated organic compound, presents unique disposal challenges due to the high stability of its carbon-fluorine bonds.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in the principles of chemical safety and environmental protection. Our objective is to empower you with the knowledge to manage this chemical waste stream effectively, ensuring the safety of your personnel and the integrity of your facility's environmental compliance program.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of safe handling and disposal. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, we can infer its potential hazards from related fluorinated and morpholine-containing compounds.

Inferred Potential Hazards:

  • Skin and Eye Irritation: Many fluorinated organic compounds are known to cause skin and eye irritation.[2] Morpholine itself is a corrosive chemical that can cause severe skin and eye burns.[3][4][5]

  • Respiratory Tract Irritation: Inhalation may cause irritation to the respiratory system.[2]

  • Toxicity during Combustion: The primary disposal concern for fluorinated organic compounds is the formation of highly toxic and corrosive byproducts, such as hydrogen fluoride (HF), during combustion if not performed under specialized conditions.[6][7]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and contact with vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility chart.Prevents skin contact, which can lead to irritation or potential absorption.
Body Protection A standard laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron is advised.Protects clothing and skin from contamination.
Respiratory Use in a well-ventilated area, such as a certified chemical fume hood.Minimizes the inhalation of potentially irritating vapors.

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste . This is not merely a matter of institutional policy but is rooted in fundamental chemical principles and waste management logistics.

Why Segregation is Non-Negotiable:

  • Downstream Processing: Non-halogenated organic solvent waste is often reprocessed and blended for use as an alternative fuel source.[6][8] The presence of halogens, particularly fluorine, in this fuel stream leads to the formation of hazardous combustion byproducts like hydrogen fluoride.[6]

  • Specialized Treatment: Halogenated waste requires specialized high-temperature incineration facilities equipped with acid gas scrubbers to neutralize harmful byproducts.[1][7] This process is significantly more expensive than fuel blending.[8]

  • Regulatory Compliance: Mixing hazardous waste streams is often a violation of local and national environmental regulations.

Therefore, never mix this compound waste with non-halogenated organic waste streams.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the collection and temporary storage of this compound waste within the laboratory, pending collection by a certified hazardous waste management service.

Step 1: Container Selection

Select a waste container that is in good condition and chemically compatible with the waste.

  • Recommended Material: High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal safety cans for halogenated solvents, as they can produce acids over time that may corrode the metal.[9]

  • Container Integrity: Ensure the container has a secure, tightly-fitting screw cap to prevent leaks and the escape of vapors.[10][11] The container must be kept closed at all times except when waste is being added.[8][10]

Step 2: Labeling

Proper labeling is crucial for safety, compliance, and proper disposal by waste management personnel.

  • Timing: Label the waste container before adding the first drop of waste.[10]

  • Content: The label must clearly state:

    • The words "Hazardous Waste ".[8]

    • The full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[10]

    • If mixed with other halogenated solvents, list all components. A generic name like "Halogenated Waste" can be used, but a list of all chemicals in the container must be kept nearby.[10]

    • An indication of the associated hazards (e.g., "Irritant").

Step 3: Waste Accumulation
  • Location: Accumulate waste in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated. This area should be at or near the point of generation.

  • Ventilation: Store the waste container in a well-ventilated area, such as a chemical fume hood or a designated, ventilated cabinet for flammable liquids.[6][12]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[9]

Step 4: Final Disposal Arrangement

The only appropriate disposal method for fluorinated organic compounds like this compound is through a licensed hazardous waste disposal service.

  • High-Temperature Incineration: These compounds require high-temperature incineration to break the stable carbon-fluorine bonds.[1] Incomplete destruction can lead to the formation of smaller, potentially hazardous per- and polyfluoroalkyl substances (PFAS).[1]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.[7] Provide them with a detailed description of the waste's composition.[7]

Disposal Workflow: A Decision-Making Diagram

The following diagram illustrates the logical workflow for the proper management of waste generated from experiments involving this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound A Waste Generation (Experiment Complete) B Is the waste a fluorinated organic compound? A->B C Segregate as HALOGENATED WASTE B->C Yes D Select compatible container (e.g., HDPE, Glass) C->D E Label container with: 'Hazardous Waste' Full Chemical Name D->E F Store in ventilated SAA with secondary containment E->F G Contact EHS for pickup F->G H Final Disposal: High-Temperature Incineration by Licensed Facility G->H

Caption: Decision workflow for handling and disposing of fluorinated chemical waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby ignition sources.

  • Ventilate: Ensure the area is well-ventilated. Close lab doors to contain the spill to one area.[10]

  • Don PPE: Wear the appropriate PPE as outlined in Section 1.

  • Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.[13] Place the absorbed material into a sealed, labeled container for disposal as hazardous waste.[10]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[10]

References

  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Chemical Waste Disposal Guidelines. Unknown University Source. [Link]

  • 8.1 Organic solvent waste. Kemicentrum, Lund University. [Link]

  • perfluoro-n-methylmorpholine | CAS#:382-28-5. Chemsrc. [Link]

  • Hazardous Substance Fact Sheet - Morpholine. New Jersey Department of Health. [Link]

  • Safety Data Sheet (SDS) - 4-methylmorpholine. NuGeneration Technologies. [Link]

  • SAFETY DATA SHEET - Morpholine. Carl ROTH. [Link]

Sources

Personal protective equipment for handling 2,2,6,6-Tetrafluoro-4-phenylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2,2,6,6-Tetrafluoro-4-phenylmorpholine

As drug development and advanced materials research increasingly rely on fluorinated heterocycles to improve metabolic stability and lipophilicity, compounds like This compound (CAS: 65472-14-2) have become critical synthetic intermediates. However, handling this specific molecule requires a nuanced understanding of its dual-hazard profile: the acute corrosivity and systemic toxicity inherent to the morpholine ring, combined with the environmental persistence and thermal degradation risks (specifically Hydrogen Fluoride generation) associated with heavily fluorinated organics.

This guide provides researchers and safety officers with a self-validating, step-by-step operational and disposal framework to ensure absolute laboratory safety and regulatory compliance.

Hazard Causality and Risk Assessment

To design an effective safety protocol, we must first understand the mechanistic causality behind the hazards of this compound:

  • Dermal and Mucosal Corrosivity: The morpholine backbone is a strong secondary amine structural derivative. It is highly permeable to human skin, causing severe burns (H314) and systemic toxicity upon contact (H311) [1], [2].

  • Thermal Degradation to Hydrogen Fluoride (HF): The presence of four fluorine atoms on the morpholine ring means that under extreme heat, combustion, or strong acidic hydrolysis, the molecule will degrade to release toxic, bone-leaching hydrogen fluoride (HF) gas [3].

  • Environmental Persistence: Fluorinated organics resist standard biological degradation due to the extreme strength of the C–F bond, meaning standard aqueous waste disposal is strictly prohibited as it can lead to the formation of persistent environmental pollutants [3], [4].

Mandatory Personal Protective Equipment (PPE) Matrix

Proper PPE is the primary barrier against the rapid dermal absorption characteristic of morpholine derivatives. The following table summarizes the mandatory equipment and the scientific rationale for each selection.

Protection CategoryRequired EquipmentSpecification & Scientific Rationale
Eye/Face Safety Goggles & Face ShieldTightly fitting, splash-proof goggles combined with an 8-inch minimum face shield. Protects against irreversible corneal damage (H318) caused by amine corrosivity [2].
Hand/Skin Viton™ or Butyl Rubber GlovesStandard nitrile may degrade upon prolonged exposure to concentrated morpholines. Viton or Butyl rubber provides superior resistance to organic amines [1].
Body Chemical-Resistant ApronA specialized polymer apron worn over a standard cotton lab coat prevents systemic absorption in the event of a catastrophic splash [1].
Respiratory ABEK-Rated Respirator / Fume HoodMust be handled in a certified chemical fume hood (face velocity 80–100 fpm). If ventilation fails, a full-face respirator with ABEK cartridges (for organic vapors and basic amines) is required [2].

Operational Plan: Step-by-Step Handling Workflow

A systematic approach to handling this compound minimizes the risk of vapor inhalation and dermal exposure. Implement the following protocol for all synthetic workflows.

Step 1: Pre-Operational Verification

  • Verify that the chemical fume hood is operational and certified.

  • Ensure that a specialized Calcium Gluconate (2.5%) gel is readily available in the laboratory's first aid kit. While the compound itself is not HF, any accidental thermal decomposition during an exothermic reaction will require immediate HF-specific first aid.

Step 2: Reagent Transfer

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent unwanted oxidative degradation.

  • Transfer the compound using non-sparking spatulas (if solid) or glass/PTFE syringes (if dissolved in solvent). Avoid using standard plastic syringes, which the morpholine derivative may degrade.

Step 3: Execution and Reaction Monitoring

  • Keep the sash of the fume hood as low as possible during the reaction.

  • If heating the reaction, strictly monitor the temperature. Do not exceed the thermal stability limits of the solvent system to prevent the spontaneous generation of fluorinated breakdown products.

Step 4: Decontamination

  • Rinse all spatulas, glassware, and syringes with a compatible halogenated solvent (e.g., dichloromethane) into a designated hazardous waste container before washing with soap and water.

HandlingWorkflow Start Pre-Operational Safety Audit PPE Don Mandatory PPE (Viton/Butyl, Face Shield) Start->PPE Hood Transfer in Certified Chemical Fume Hood PPE->Hood Reaction Execute Synthesis/ Handling Protocol Hood->Reaction Spill Spill/Exposure Event? Reaction->Spill Emergency Initiate Emergency Protocol & Evacuate Spill->Emergency Yes Decon Decontaminate Workspace & Segregate Waste Spill->Decon No

Logical workflow for the safe operational handling of this compound.

Environmental Logistics and Disposal Plan

The disposal of this compound requires strict adherence to environmental regulations regarding highly fluorinated organics. Improper disposal can lead to groundwater contamination and the release of toxic gases [3].

Step-by-Step Disposal Protocol:

  • Segregation: Collect all liquid waste, contaminated solvents, and solid consumables (gloves, wipes) in clearly labeled, dedicated "Halogenated/Fluorinated Organic Waste" containers. Never mix with standard biological or non-halogenated organic waste.

  • Secondary Containment: Store waste containers in secondary spill trays away from strong acids or oxidizing agents, which could trigger an exothermic reaction and subsequent thermal degradation.

  • High-Temperature Incineration: Waste must be transferred to a specialized hazardous waste facility. The EPA mandates that fluorinated organics undergo high-temperature incineration (>1000°C) to ensure the complete destruction of the C–F bonds (targeting >99.99% destruction efficiency)[4].

  • HF Scrubbing: Ensure your waste management contractor utilizes incinerators equipped with alkaline acid-gas scrubbers. Upon combustion, the tetrafluoro-ring will release HF gas, which must be neutralized by the scrubbers before environmental release [3], [4].

DisposalLogic Waste Fluorinated Morpholine Waste Type Waste State? Waste->Type Liquid Halogenated Solvent Waste Type->Liquid Liquid Solid Contaminated PPE & Consumables Type->Solid Solid Incinerator High-Temp Incineration (>1000°C) Liquid->Incinerator Solid->Incinerator Scrubber HF Acid Gas Scrubbing System Incinerator->Scrubber Thermal Degradation Safe Compliant Environmental Release Scrubber->Safe Neutralized HF

Disposal logic tree for fluorinated organics, highlighting mandatory HF scrubbing.

References

  • Environmental Science & Technology. "Harmonizing Global Hazardous-Waste Classifications for Lithium-Ion Battery Black Mass". ACS Publications. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials". Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.